molecular formula C15H19N5O4S B041164 Disperse blue 102 CAS No. 69766-79-6

Disperse blue 102

Número de catálogo: B041164
Número CAS: 69766-79-6
Peso molecular: 365.4 g/mol
Clave InChI: COCWIIAFGQLMGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Disperse Blue 102 is a high-purity anthraquinone-based disperse dye of significant interest in industrial and academic research. Its primary application lies in the coloration of synthetic hydrophobic fibers, most notably polyester, nylon, and acetate, serving as a critical reagent for studying dyeing kinetics, color fastness, and the development of sustainable textile processing methods. From a mechanistic standpoint, this compound operates by diffusing into the polymer matrix of the target fiber under high-temperature aqueous dispersion conditions. Once inside the fiber, the dye molecules are retained through strong hydrophobic interactions and hydrogen bonding, imparting a stable blue coloration. Researchers utilize this compound to investigate the relationship between molecular structure and dyeing performance, to test new auxiliary chemicals, and to develop advanced materials with specific optical properties. Its well-characterized anthraquinone structure also makes it a potential model compound in environmental science for studying the adsorption and degradation of dye pollutants in wastewater treatment systems. This product is provided with comprehensive analytical documentation, including HPLC purity analysis, to ensure reproducible and reliable experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCWIIAFGQLMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864323
Record name C.I. Disperse Blue 102
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Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69766-79-6, 12222-97-8
Record name Disperse Blue 102
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URL https://commonchemistry.cas.org/detail?cas_rn=69766-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-(ethyl(3-methyl-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Blue 102
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propane-1,2-diol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Disperse Blue 102 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102 is a monoazo disperse dye characterized by a nitothiazole functional group.[1][2] It is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester (B1180765), diacetate, and triacetate, yielding a red-light blue to blue color.[1][3][4] The dye is applied through high-temperature dyeing processes or with the use of a carrier.[5] Beyond its industrial application in textiles, this compound has been mentioned for use as a biological dye for microscopic observation of cells and tissues.[1] Notably, it is recognized as an allergenic dye, capable of causing allergic contact dermatitis in sensitized individuals.[4][6]

Chemical Structure and Properties

This compound is chemically identified as 3-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol.[7] Its structure features a substituted aniline (B41778) coupled with a nitothiazole moiety through an azo bridge.

Chemical Identifiers
IdentifierValue
IUPAC Name 3-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol[7]
CAS Number 69766-79-6[8] (Current), 12222-97-8[2] (Deleted)
Molecular Formula C₁₅H₁₉N₅O₄S[8]
SMILES CCN(CC(O)CO)c1ccc(N=Nc2ncc(s2)--INVALID-LINK--[O-])c(C)c1
InChI InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3/b18-17+
C.I. Name C.I. This compound, C.I. 111945[2]
Physicochemical Properties
PropertyValue
Molecular Weight 365.41 g/mol [8]
Appearance Dark blue to purple crystalline powder[1]
Solubility Soluble in water, ethanol, and chloroform[1]; Slightly soluble in DMSO and Methanol (sonicated)[6]
Density 1.43 g/cm³[9]
Boiling Point 597.4 °C at 760 mmHg[9]
Flash Point 315.1 °C[9]
Vapor Pressure 4.03 x 10⁻¹⁵ mmHg at 25 °C[9]
Refractive Index 1.664[9]
XLogP3 2.48[10]

Synthesis

Synthesis_of_Disperse_Blue_102 cluster_reactants Reactants cluster_process Process 5-nitrothiazol-2-amine 5-Nitrothiazol-2-amine Diazotization Diazotization (e.g., NaNO₂, HCl) 5-nitrothiazol-2-amine->Diazotization Coupling_Component 1-(Ethyl(m-tolyl)amino) propane-1,2-diol Coupling Azo Coupling Coupling_Component->Coupling Diazotization->Coupling Diazonium Salt Product This compound Coupling->Product

Synthesis of this compound.

Experimental Protocols

Textile Dyeing with Disperse Dyes (General Protocol)

This compound is applied to synthetic fibers like polyester using a high-temperature, high-pressure (HT-HP) exhaust dyeing method. This process facilitates the diffusion of the non-ionic dye molecules into the hydrophobic fiber structure.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to maintain pH 4.5-5.5)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

  • High-temperature, high-pressure dyeing apparatus

Methodology:

  • Fabric Preparation: The polyester fabric is first scoured to remove any oils, sizing agents, or impurities that could interfere with dyeing.

  • Dye Bath Preparation: A paste of the disperse dye and a dispersing agent is prepared and then diluted with water. Acetic acid is added to adjust the pH of the dye bath to an acidic range of 4.5-5.5, which is optimal for dye exhaustion.

  • Dyeing Process: The fabric is introduced into the dye bath at approximately 60°C. The temperature is then gradually raised to 130°C under pressure and maintained for 30-60 minutes.

  • Cooling and Rinsing: After the dyeing cycle, the bath is slowly cooled to about 80°C before the fabric is removed. The dyed fabric is then thoroughly rinsed with hot water.

  • Reduction Clearing: To remove any unfixed dye from the fiber surface and improve fastness properties, a reduction clearing process is performed. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for about 15-20 minutes.

  • Final Rinsing and Drying: The fabric is given a final rinse to remove residual chemicals and then dried.

Dyeing_Workflow Start Start Fabric_Scouring Fabric Scouring Start->Fabric_Scouring Dye_Bath_Prep Dye Bath Preparation (Dye, Dispersant, pH 4.5-5.5) Fabric_Scouring->Dye_Bath_Prep Dyeing High-Temperature Dyeing (130°C, 30-60 min) Dye_Bath_Prep->Dyeing Cooling_Rinsing Cooling & Hot Rinse Dyeing->Cooling_Rinsing Reduction_Clearing Reduction Clearing (NaOH, Na₂S₂O₄) Cooling_Rinsing->Reduction_Clearing Final_Rinse_Dry Final Rinse & Dry Reduction_Clearing->Final_Rinse_Dry End End Final_Rinse_Dry->End

General workflow for dyeing polyester fabric.

Toxicology and Safety

This compound is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis (ACD).[4][11] ACD is a Type IV delayed hypersensitivity reaction. Small molecules like this compound are not immunogenic on their own but can act as haptens.

Mechanism of Allergic Contact Dermatitis

The immunologic mechanism for ACD involves two phases: sensitization and elicitation.

  • Sensitization Phase: Upon initial contact, the low-molecular-weight this compound (hapten) penetrates the epidermis. Here, it can covalently bind to endogenous proteins, forming a hapten-carrier complex. This complex is recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells. The APCs process the complex and migrate to regional lymph nodes, where they present the antigenic epitope to naive T-lymphocytes. This leads to the clonal expansion of antigen-specific memory T-cells.

  • Elicitation Phase: Upon subsequent exposure to this compound, the hapten-protein complexes are formed again. The circulating memory T-cells recognize these complexes in the skin, leading to the release of pro-inflammatory cytokines (e.g., IFN-γ, IL-2, IL-17).[12] This cytokine release orchestrates an inflammatory response, resulting in the clinical manifestations of dermatitis, such as erythema, edema, and vesiculation, typically within 48 hours of re-exposure.[12]

ACD_Pathway cluster_sensitization Sensitization Phase (Initial Exposure) cluster_elicitation Elicitation Phase (Re-exposure) Hapten This compound (Hapten) Skin_Penetration Skin Penetration Hapten->Skin_Penetration Hapten_Carrier Hapten-Carrier Formation Skin_Penetration->Hapten_Carrier APC_Uptake Uptake by Langerhans Cell (Antigen Presenting Cell) Hapten_Carrier->APC_Uptake Migration Migration to Lymph Node APC_Uptake->Migration T_Cell_Activation T-Cell Priming & Memory Cell Formation Migration->T_Cell_Activation Memory_T_Cell Memory T-Cell Recognition T_Cell_Activation->Memory_T_Cell Circulating Memory T-Cells Re_Hapten This compound (Hapten) Re_Skin Skin Penetration Re_Hapten->Re_Skin Re_Hapten_Carrier Hapten-Carrier Formation Re_Skin->Re_Hapten_Carrier Re_Hapten_Carrier->Memory_T_Cell Cytokine_Release Cytokine Release (IFN-γ, IL-17, etc.) Memory_T_Cell->Cytokine_Release Inflammation Inflammation & Dermatitis Cytokine_Release->Inflammation

Generalized signaling pathway of Allergic Contact Dermatitis.

Due to its potential toxicity, appropriate safety measures, such as wearing chemical-resistant gloves, goggles, and protective clothing, should be employed when handling this compound.[1] Work should be conducted in a well-ventilated area to avoid inhalation of the powder.[1]

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Disperse Blue 102 (C.I. 111945), a monoazo disperse dye. The procedures outlined are intended for laboratory-scale preparation and are based on established principles of azo dye chemistry. This document includes detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to facilitate understanding and replication.

Introduction

This compound is a synthetic dye belonging to the single azo class, characterized by the presence of one azo group (-N=N-) linking aromatic structures.[1] Its molecular formula is C₁₅H₁₉N₅O₄S, and it is registered under CAS number 12222-97-8.[1][2] The synthesis of this compound involves a two-step process: the diazotization of a heterocyclic amine, 5-nitrothiazol-2-amine, followed by an azo coupling reaction with a coupling component, 1-(ethyl(m-tolyl)amino)propane-1,2-diol.[1][3] This guide will detail the procedural steps for both the synthesis and subsequent purification of the dye for laboratory applications.

Synthesis of this compound

The synthesis of this compound is a two-stage process, graphically represented in the workflow diagram below. The initial step is the formation of a diazonium salt from 5-nitrothiazol-2-amine, which is then coupled with 1-(ethyl(m-tolyl)amino)propane-1,2-diol to yield the final dye product.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 5-Nitrothiazol-2-amine D Diazonium Salt Formation (0-5 °C) A->D B Sodium Nitrite (NaNO₂) B->D C Sulfuric Acid (H₂SO₄) C->D F Coupling Reaction D->F Diazonium Salt Solution E 1-(Ethyl(m-tolyl)amino)propane-1,2-diol E->F G Crude this compound F->G H Recrystallization / Column Chromatography G->H I Pure this compound H->I Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography A Crude this compound B Dissolve in Hot Solvent A->B C Hot Filtration B->C D Crystallization (Cooling) C->D E Filtration & Washing D->E F Pure Crystalline Product E->F G Crude this compound H Adsorption onto Stationary Phase G->H I Elution with Mobile Phase H->I J Fraction Collection I->J K Solvent Evaporation J->K L Highly Pure Product K->L

References

Spectroscopic properties of Disperse Blue 102 (UV-Vis, fluorescence)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102, a member of the thiazolyl azo dye class, is a synthetic colorant with applications primarily in the textile industry for dyeing polyester (B1180765) fibers. Its chemical structure, characterized by a donor-acceptor system, imparts interesting photophysical properties, including absorption in the visible region of the electromagnetic spectrum and potential fluorescence. Understanding these spectroscopic characteristics is crucial for optimizing its use, exploring new applications, and for quality control. This technical guide provides an in-depth overview of the UV-Visible absorption and fluorescence properties of this compound, including detailed experimental protocols and the expected influence of the solvent environment.

Core Spectroscopic Properties

The electronic structure of this compound, featuring an electron-donating aniline (B41778) derivative and an electron-accepting nitrothiazole group linked by an azo bridge, gives rise to a strong intramolecular charge transfer (ICT) band in the visible region. This ICT transition is responsible for its characteristic blue color. The spectroscopic properties of such dyes are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.

Data Presentation
SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λmax) [nm]Molar Extinction Coefficient (ε) [M-1cm-1]Emission Max (λem) [nm]Stokes Shift [nm]Fluorescence Quantum Yield (ΦF)
n-Hexane1.881.375Data not availableData not availableData not availableData not availableData not available
Toluene2.381.496Data not availableData not availableData not availableData not availableData not available
Dichloromethane8.931.424Data not availableData not availableData not availableData not availableData not available
Acetone (B3395972)20.71.359Data not availableData not availableData not availableData not availableData not available
Ethanol24.51.361Data not availableData not availableData not availableData not availableData not available
Acetonitrile37.51.344Data not availableData not availableData not availableData not availableData not available
Dimethyl Sulfoxide46.71.479Data not availableData not availableData not availableData not availableData not available
Water80.11.333Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires careful experimental procedures. The following protocols provide a general framework for conducting UV-Vis absorption and fluorescence measurements.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of this compound in various solvents.

Materials:

  • This compound (analytical grade)

  • Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, acetonitrile, DMSO)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance.

    • Dissolve the dye in a known volume of a suitable solvent (e.g., acetone or DMSO, in which it is readily soluble) in a volumetric flask to prepare a concentrated stock solution (e.g., 10-3 M). Ensure complete dissolution.

  • Working Solution Preparation:

    • From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations in the range of 10-6 to 10-5 M. The final absorbance should ideally be in the range of 0.1 to 1.0 for optimal accuracy.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 300-800 nm).

    • Use the same solvent as used for the sample preparation as a blank to zero the instrument.

  • Measurement:

    • Rinse the quartz cuvette with the solvent three times before filling it with the blank.

    • Record the baseline spectrum with the blank.

    • Rinse the cuvette with the sample solution three times before filling it.

    • Record the absorption spectrum of each concentration of the this compound solution.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

    • Plot a calibration curve of absorbance versus concentration. The slope of the linear fit will be the molar extinction coefficient.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λem) and the fluorescence quantum yield (ΦF) of this compound.

Materials:

  • This compound solutions prepared as for UV-Vis spectroscopy (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

  • A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54)

  • Spectrofluorometer

Procedure:

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

    • Set the emission wavelength range to scan from the excitation wavelength to a longer wavelength (e.g., λex + 20 nm to 800 nm).

    • Set appropriate excitation and emission slit widths.

  • Measurement:

    • Record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectrum of the this compound solution.

    • To determine the quantum yield, record the fluorescence emission spectrum of the standard under the same experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission (λem).

    • The fluorescence quantum yield (ΦF) can be calculated using the following relative method:

      ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

      where:

      • ΦF is the fluorescence quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • 'sample' refers to this compound and 'std' refers to the standard.

Visualizations

Solvatochromism of this compound

The following diagram illustrates the expected solvatochromic effect on the UV-Vis absorption of this compound. In non-polar solvents, the ground state is more stable than the excited state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap and a red shift (bathochromic shift) in the absorption maximum.

G Solvatochromic Effect on this compound cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) ΔE_abs (large) Ground State (S0)' Ground State (S0)' Excited State (S1)' Excited State (S1)' λ_max (blue-shifted) λ_max (blue-shifted) Ground State (S0)'->Excited State (S1)' ΔE_abs (small) λ_max (red-shifted) λ_max (red-shifted) Increased Solvent Polarity Increased Solvent Polarity

Caption: Solvatochromic shift of this compound with increasing solvent polarity.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is depicted in the following workflow diagram.

G Workflow for Spectroscopic Analysis of this compound prep Sample Preparation (Stock & Working Solutions) uv_vis UV-Vis Spectroscopy prep->uv_vis fluorescence Fluorescence Spectroscopy prep->fluorescence data_analysis Data Analysis uv_vis->data_analysis λmax, ε fluorescence->data_analysis λem, ΦF report Technical Report Generation data_analysis->report

Caption: A streamlined workflow for the spectroscopic characterization of this compound.

C.I. Disperse Blue 102: A Technical Overview of its Chemical Properties and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of C.I. Disperse Blue 102, a synthetic dye primarily used in the textile industry. While its direct application in drug development is not established, this document summarizes its known molecular characteristics and touches upon its toxicological profile, particularly its role as a contact allergen. This information is pertinent for researchers in toxicology, dermatology, and material science.

Molecular and Physicochemical Data

C.I. This compound is a monoazo dye.[1][2] Its core chemical and physical properties are summarized in the table below, providing a quantitative look at its fundamental characteristics.

PropertyValueReference
Molecular Formula C₁₅H₁₉N₅O₄S[1][2][3][4][][6][7]
Molecular Weight 365.41 g/mol [1][2][4][][7]
CAS Registry Number 12222-97-8[1][2][3][][6][8][9]
Alternate CAS Number 69766-79-6[4][][7][10][11]
Appearance Dark blue to purple crystalline powder[12]
Solubility Soluble in water, ethanol, and chloroform[12]

Toxicological Assessment: Allergic Contact Dermatitis

The primary area of health-related research for C.I. This compound is its potential to cause allergic contact dermatitis from textiles.[13][14] Although specific data on this compound is limited, it is recognized as a potential sensitizer.[13] The evaluation of a substance's potential to cause skin sensitization is often conducted using the murine Local Lymph Node Assay (LLNA).

Experimental Protocols: Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated in vivo method for assessing the skin sensitization potential of chemicals. The assay is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. The general methodology is as follows:

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Test Substance Preparation: The test substance, such as this compound, is prepared in a suitable vehicle (e.g., acetone (B3395972) and olive oil). A range of concentrations is typically evaluated.

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice. This is usually done for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day five, a radiolabeled substance, typically ³H-methyl thymidine, is injected intravenously. This substance is incorporated into the DNA of proliferating cells.

  • Sample Collection and Processing: After a set time (e.g., 5 hours), the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.[10]

  • Data Analysis: The incorporation of the radiolabel is measured using a β-scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.[10]

Cellular Mechanisms: Allergic Contact Dermatitis Signaling Pathway

Allergic contact dermatitis is a T-cell-mediated delayed-type hypersensitivity reaction. The process is initiated when a low-molecular-weight chemical, known as a hapten (in this case, potentially C.I. This compound), penetrates the skin. The hapten then binds to endogenous proteins to form an immunogenic complex. This complex is recognized by antigen-presenting cells, such as Langerhans cells in the epidermis, which initiates a cellular signaling cascade leading to sensitization.

The following diagram illustrates the key events in the sensitization phase of allergic contact dermatitis.

Allergic Contact Dermatitis Sensitization Pathway cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node Hapten Hapten (e.g., this compound) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Binds to Protein Skin Protein Protein->Hapten_Protein Langerhans_Cell Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->Langerhans_Cell Uptake and Processing Langerhans_Cell_Migrated Migrated Langerhans Cell (Presents Antigen) Langerhans_Cell->Langerhans_Cell_Migrated Migration Naive_T_Cell Naive T-Cell Effector_T_Cell Effector T-Cell (Sensitized) Naive_T_Cell->Effector_T_Cell Activation and Clonal Expansion Langerhans_Cell_Migrated->Naive_T_Cell Antigen Presentation

References

In-Depth Technical Guide: Physicochemical Data of CAS Number 12222-97-8 (Disperse Blue 102)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound associated with CAS number 12222-97-8, identified as Disperse Blue 102. This document collates available data on its physical and chemical characteristics, outlines experimental methodologies for their determination, and presents a logical workflow for its synthesis.

It is important to clarify a potential discrepancy in the initial query. The provided CAS number, 12222-97-8, corresponds to the disperse dye, this compound. The chemical name '1-(2-biphenyl)-1-phenylethylene' refers to a different chemical entity for which no corresponding data was found under this CAS number. This guide will focus exclusively on the data available for this compound.

Physicochemical Data Summary

The quantitative physicochemical data for this compound (CAS: 12222-97-8) is summarized in the table below for ease of reference and comparison.

PropertyValueUnitsSource(s)
Molecular FormulaC₁₄H₁₇N₅O₃S-[1]
Molecular Weight365.407 g/mol [1][2]
Density1.4 ± 0.1g/cm³[1][2]
Boiling Point597.4 ± 60.0 at 760 mmHg°C[1][2]
Flash Point315.1 ± 32.9°C[1][2]
LogP2.48-[1][2]
Vapor Pressure0.0 ± 1.8 at 25°CmmHg[1]
Refractive Index1.664-[1][2]
Exact Mass365.115784 g/mol [1][2]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of solid disperse dyes like this compound are outlined below. These are generalized methods and may require optimization for this specific compound.

Boiling Point Determination (Siwoloboff Method)

Due to the high boiling point and potential for decomposition, a micro-method such as the Siwoloboff method is suitable.

  • Sample Preparation: A small amount of the powdered this compound is placed into a fusion tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample. The fusion tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable heating bath (e.g., silicone oil bath or a Thiele tube) with gentle and uniform heating.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and be released as a slow stream of bubbles. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • Boiling Point Determination: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the substance.

Octanol-Water Partition Coefficient (LogP) Determination by HPLC

For poorly water-soluble compounds like disperse dyes, High-Performance Liquid Chromatography (HPLC) is a common method for estimating LogP.

  • System Preparation: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of methanol (B129727) and water.

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. The retention time for each standard is recorded. A calibration curve is generated by plotting the logarithm of the retention time (log k') against the known LogP values.

  • Sample Analysis: A solution of this compound in a suitable solvent (e.g., methanol) is prepared and injected into the HPLC system under the same conditions as the standards.

  • LogP Calculation: The retention time of this compound is measured, and its log k' is calculated. The LogP value is then determined by interpolation from the calibration curve.

Synthesis Workflow

This compound is synthesized via a diazo coupling reaction. The logical workflow for this synthesis is depicted in the diagram below. The process involves the diazotization of 5-nitrothiazol-2-amine, which is then coupled with 1-(ethyl(m-tolyl)amino)propane-1,2-diol.[3][4]

G Synthesis Workflow of this compound cluster_reactants Starting Materials cluster_process Reaction Steps reactant1 5-Nitrothiazol-2-amine step1 Diazotization of 5-Nitrothiazol-2-amine reactant1->step1 reactant2 1-(Ethyl(m-tolyl)amino)propane-1,2-diol step2 Coupling Reaction reactant2->step2 step1->step2 product This compound step2->product

Caption: Synthesis workflow for this compound.

Experimental Workflow Example: LogP Determination

The following diagram illustrates a generalized workflow for the determination of the octanol-water partition coefficient (LogP) using the HPLC method.

G Experimental Workflow for LogP Determination by HPLC cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Prepare Mobile Phase (Methanol/Water) inject_standards Inject Standards and Record Retention Times prep->inject_standards inject_sample Inject Sample and Record Retention Time prep->inject_sample standards Prepare Standard Solutions with Known LogP standards->inject_standards sample Prepare this compound Sample Solution sample->inject_sample calibration Generate Calibration Curve (log k' vs. LogP) inject_standards->calibration calculation Calculate LogP of Sample from Calibration Curve inject_sample->calculation calibration->calculation result Final LogP Value calculation->result

Caption: Workflow for LogP determination via HPLC.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has a specific biological signaling pathway. As a disperse dye, its primary application is in the coloring of synthetic fibers, and it is not designed for pharmacological activity. Any biological effects are more likely to be related to general toxicity or allergic reactions rather than interaction with a specific signaling cascade. Further research would be required to investigate any potential biological targets.

References

Unveiling the Colors of Solvation: A Technical Guide to the Solvatochromic Behavior of Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solvatochromic behavior of Disperse Blue 102, a monoazo dye known for its applications in the textile industry and potential as an environmental probe. Understanding how the color of this dye shifts in response to solvent polarity provides valuable insights into solute-solvent interactions at a molecular level. This phenomenon, known as solvatochromism, is of significant interest in various scientific disciplines, including materials science, analytical chemistry, and drug development, where local polarity can influence molecular interactions and reaction kinetics.

Introduction to Solvatochromism and this compound

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the chromophore. The polarity of the solvent, its ability to form hydrogen bonds, and other specific and non-specific interactions with the dye molecule can alter the energy gap between these states, resulting in a shift in the maximum absorption wavelength (λmax) in the UV-Visible spectrum.

This compound, with the chemical name 3-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol and C.I. number 111945, is a disperse dye characterized by a single azo (-N=N-) chromophore. Its molecular structure features a donor-π-acceptor (D-π-A) system, which is a common characteristic of solvatochromic dyes. The nitro group on the thiazole (B1198619) ring acts as a strong electron acceptor, while the substituted aniline (B41778) moiety serves as the electron donor. This intramolecular charge transfer (ICT) is sensitive to the surrounding solvent environment, making this compound and its analogues excellent candidates for studying solvatochromic effects.

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of dyes structurally related to this compound, derived from the same 2-amino-5-nitrothiazole (B118965) precursor, has been investigated to understand the influence of solvent polarity on their absorption spectra. The following table summarizes the absorption maxima (λmax) of a representative hetarylazo dye derived from 2-amino-5-nitrothiazole in a range of solvents with varying polarities. This data illustrates the positive solvatochromism typically observed for this class of dyes, where an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths).[1][2]

SolventDielectric Constant (ε) at 20°Cλmax (nm)
n-Hexane1.88Data not available
Dioxane2.21Data not available
Chloroform4.81Data not available
Ethyl Acetate6.02Data not available
Acetone (B3395972)20.7530
Ethanol24.6535
Methanol32.7540
Acetonitrile37.5Data not available
Dimethylformamide (DMF)36.7550
Dimethyl Sulfoxide (DMSO)46.7555

Note: The data presented is for a closely related hetarylazo dye derived from 2-amino-5-nitrothiazole, as specific comprehensive data for this compound was not available in the reviewed literature. This data is representative of the expected solvatochromic trend for this class of dyes.[1][2]

Experimental Protocol for Determining Solvatochromic Behavior

The following provides a detailed methodology for the experimental determination of the solvatochromic behavior of this compound.

Materials and Instrumentation
  • Dye: this compound (analytical grade)

  • Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., n-hexane, dioxane, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMF, DMSO).

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

Preparation of Stock Solution

A stock solution of this compound is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable solvent in which it is readily soluble (e.g., acetone or DMF) to a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

Preparation of Sample Solutions

From the stock solution, dilute solutions of the dye in each of the selected solvents are prepared. A small, fixed volume of the stock solution is added to a volumetric flask and diluted to the mark with the respective solvent. The final concentration should be adjusted to yield an absorbance value in the range of 0.5 to 1.5 at the λmax to ensure adherence to the Beer-Lambert law.

Spectroscopic Measurement
  • The UV-Visible spectrophotometer is calibrated using the respective pure solvent as a blank.

  • The absorption spectrum of each dye solution is recorded over a suitable wavelength range (e.g., 350-700 nm).

  • The wavelength of maximum absorption (λmax) for the intramolecular charge transfer band is determined for each solvent.

The following diagram illustrates the general workflow for this experimental procedure.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Analysis stock Prepare Stock Solution (this compound in a suitable solvent) dilute Prepare Dilute Solutions in various solvents stock->dilute Dilution calibrate Calibrate Spectrophotometer (using pure solvent as blank) dilute->calibrate measure Record UV-Vis Spectrum (350-700 nm) calibrate->measure determine Determine λmax measure->determine

A simplified workflow for the experimental determination of solvatochromic behavior.

Logical Relationship of Solvatochromism

The observed solvatochromic shifts can be rationalized by considering the electronic structure of the dye and its interaction with the solvent molecules. The following diagram illustrates the logical relationship between the dye's properties, the solvent's characteristics, and the resulting spectral shift.

solvatochromism_logic cluster_dye Dye Properties cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interaction cluster_outcome Spectroscopic Outcome dye_structure D-π-A Molecular Structure ict Intramolecular Charge Transfer (ICT) dye_structure->ict stabilization Differential Stabilization of Ground and Excited States ict->stabilization solvent_polarity Solvent Polarity (ε) solvent_polarity->stabilization h_bonding Hydrogen Bonding Capacity h_bonding->stabilization energy_gap Change in Energy Gap (ΔE) stabilization->energy_gap spectral_shift Shift in λmax (Solvatochromism) energy_gap->spectral_shift

Logical relationship illustrating the cause and effect of solvatochromism.

Conclusion

The solvatochromic behavior of this compound and its analogues provides a clear demonstration of the influence of the solvent environment on the electronic properties of a dye molecule. The observed positive solvatochromism, characterized by a bathochromic shift with increasing solvent polarity, is consistent with the stabilization of the more polar excited state in polar solvents. For researchers in drug development and materials science, understanding these fundamental interactions is crucial for predicting molecular behavior in different environments, designing novel sensor materials, and optimizing reaction conditions. The straightforward experimental protocol outlined in this guide offers a robust method for quantifying these effects and furthering our understanding of solute-solvent dynamics.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of C.I. Disperse Blue 102. Due to the limited availability of public data specific to this compound, this guide synthesizes information from studies on structurally similar azo dyes, particularly those containing a 2-amino-5-nitrothiazole (B118965) moiety, to project the likely thermal behavior of this dye. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in various applications where thermal stability is a critical parameter.

Introduction to this compound

This compound is a single azo disperse dye characterized by its vibrant blue color.[1] Chemically, it is synthesized by the diazotization of 2-amino-5-nitrothiazole and subsequent coupling with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol.[1] Its primary application lies in the dyeing of hydrophobic fibers such as polyester.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
C.I. NameThis compound[1]
CAS Number12222-97-8[1]
Molecular FormulaC₁₅H₁₉N₅O₄S[1]
Molecular Weight365.41 g/mol [1]
Chemical StructureSingle azo class[1]
IUPAC Name3-[ethyl-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]propane-1,2-diol[3]

Thermal Stability of this compound

The thermal stability of a dye is a critical factor that influences its processing, application, and longevity. For disperse dyes, thermal stability is often discussed in the context of sublimation and thermomigration, particularly in textile applications where heat-setting processes are common.[4]

Thermogravimetric Analysis (TGA)

Table 2: Projected Thermogravimetric Analysis (TGA) Data for this compound (Based on Analogy with Structurally Similar Azo Dyes)

ParameterProjected Temperature Range (°C)Analytical TechniqueRemarks
Onset Decomposition Temperature (Tonset)200 - 260TGAThe temperature at which significant mass loss begins. This is a conservative estimate based on data for similar azo dyes.[5]
Peak Decomposition Temperature (Tpeak)270 - 350DTGThe temperature at which the maximum rate of mass loss occurs. The presence of the nitro group and the thiazole (B1198619) ring may influence this temperature.
Mass Loss at 500 °C> 60%TGAA significant portion of the dye is expected to have degraded by this temperature.
Final Residue at 800 °CVariableTGAThe amount of char residue can depend on the dye's structure and the experimental atmosphere (inert or oxidative).
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry can be used to determine the melting point and other thermal transitions of the dye. A study on a polymorphic azo dye derived from 2-amino-5-nitrothiazole indicated a melting temperature of approximately 208 °C.[6] It is plausible that this compound exhibits a similar melting point.

Degradation Pathways of this compound

The thermal degradation of azo dyes in an inert atmosphere is primarily initiated by the homolytic cleavage of the C-N and N=N bonds.[5] The azo group is the most susceptible to thermal decomposition, leading to the formation of nitrogen gas and various aromatic free radicals.[7]

The proposed degradation pathway for this compound involves the initial scission of the azo linkage, resulting in the formation of two primary radical fragments: one derived from the 2-amino-5-nitrothiazole moiety and the other from the substituted aniline (B41778) coupler. These highly reactive radicals can then undergo a series of subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation, to yield a complex mixture of smaller volatile compounds.

G DB102 This compound Heat Heat (Δ) DB102->Heat Radical1 2-azyl-5-nitrothiazole Radical Heat->Radical1 Azo bond cleavage Radical2 Substituted Aniline Radical Heat->Radical2 N2 Nitrogen Gas (N₂) Heat->N2 Products1 Further Degradation Products Radical1->Products1 Secondary Reactions Products2 Further Degradation Products Radical2->Products2 Secondary Reactions

Caption: Proposed initial thermal degradation pathway of this compound.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol provides a general methodology for the thermal degradation analysis of this compound using TGA.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample: 5-10 mg of high-purity this compound powder.

  • Crucible: Inert sample pan (e.g., alumina (B75360) or platinum).

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp up the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

G cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 5-10 mg of This compound place Place in TGA crucible weigh->place load Load crucible into furnace place->load purge Purge with Nitrogen load->purge program Set thermal program (30-800°C at 10°C/min) purge->program run Start TGA run program->run record Record mass vs. temperature run->record analyze Analyze TGA/DTG curves (Tonset, Tpeak) record->analyze

Caption: Experimental workflow for the Thermogravimetric Analysis of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific degradation products, Pyrolysis-GC-MS is a powerful analytical technique.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample: A small amount (µg to mg range) of this compound.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A range of temperatures can be investigated, starting from the onset of decomposition observed in TGA (e.g., 250 °C, 350 °C, and 500 °C).

    • Pyrolysis Time: Typically a few seconds.

  • GC-MS Conditions:

    • GC Column: A suitable capillary column for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the pyrolysis products.

    • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 30-500.

  • Data Analysis: Identify the eluted compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Conclusion

This technical guide has provided a detailed overview of the thermal stability and potential degradation pathways of this compound. While specific experimental data for this dye is limited, by drawing parallels with structurally related azo dyes, a reasonable projection of its thermal behavior can be made. The provided experimental protocols for TGA and Py-GC-MS offer a solid foundation for researchers to conduct their own analyses and further elucidate the thermal properties of this compound. A thorough understanding of the thermal characteristics of this compound is essential for its effective and safe use in various industrial and scientific applications.

References

Disperse Blue 102: A Technical Guide to Allergic Potential and Sensitization Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 102, a monoazo dye, is utilized in the textile industry for dyeing synthetic fibers. While it is recognized as a potential skin sensitizer (B1316253), a comprehensive toxicological profile, particularly regarding its quantitative allergic potential and the precise molecular mechanisms of sensitization, remains an area of active investigation. This technical guide synthesizes the available scientific information on the allergic potential of this compound, drawing upon data from structurally related disperse dyes to elucidate its likely sensitization mechanisms. The document details the key events in the Adverse Outcome Pathway (AOP) for skin sensitization, provides an overview of relevant experimental protocols for assessing sensitization potential, and presents signaling pathways involved in the immune response to chemical haptens. This guide is intended to serve as a resource for researchers and professionals involved in the safety assessment of chemicals and the development of safer alternatives.

Introduction

Disperse dyes are a class of water-insoluble colorants primarily used for dyeing synthetic fibers such as polyester, nylon, and acetate. Their small molecular size facilitates penetration into the fiber matrix. However, this property also allows for their potential migration from textiles onto the skin, where they can act as haptens, initiating an allergic immune response.[1] this compound is a member of the azo dye class, a group of compounds known to be implicated in allergic contact dermatitis.[2] Although listed as an allergen by the EU Commission, there is a noted lack of extensive patch testing data for this compound specifically.[3] This guide will, therefore, leverage data from closely related and well-studied disperse dyes, such as Disperse Blue 106 and Disperse Blue 124, to infer the potential hazards and sensitization mechanisms of this compound.

Allergic Potential and Sensitization Potency

Quantitative Data from In Vivo and In Vitro Studies

The LLNA is a validated in vivo method for assessing the skin sensitization potential of chemicals and provides a quantitative measure of the proliferative response of lymphocytes in the draining lymph nodes. The result is often expressed as the EC3 value, which is the estimated concentration of a chemical required to produce a Stimulation Index (SI) of 3.[4] A lower EC3 value indicates a more potent sensitizer.

In vitro methods, such as the Loose-fit Coculture-based Sensitization Assay (LCSA), provide an alternative to animal testing and can categorize sensitizers based on their effects on cultured human cells.

Table 1: Sensitizing Potency of Selected Disperse Dyes

Dye NameChemical ClassIn Vivo Assay (LLNA)In Vitro Assay (LCSA)
EC3 Value (%) [5]Categorization [6]
Disperse Blue 106Anthraquinone0.01Extreme Sensitizer
Disperse Blue 124Azo0.003[7]Extreme Sensitizer[6]
Disperse Red 1Azo3[7]Extreme Sensitizer[6]
Disperse Orange 37Azo10[7]Extreme Sensitizer[6]
Disperse Yellow 3Azo>30[7]Extreme Sensitizer[6]

Note: The data presented for Disperse Blue 106 and other dyes are intended to provide a comparative context for the potential potency of this compound.

Mechanism of Sensitization: The Adverse Outcome Pathway (AOP)

The process of skin sensitization by chemical allergens is well-described by the Adverse Outcome Pathway (AOP), which outlines a sequence of key events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.[8]

Key Event 1: Haptenation - Covalent Binding to Skin Proteins

The molecular initiating event in skin sensitization is the covalent binding of a small, reactive chemical (a hapten) to endogenous skin proteins.[1] Disperse dyes, including this compound, are generally considered to be haptens or prohaptens (requiring metabolic activation to become reactive).[1] As an azo dye, this compound possesses electrophilic characteristics that make it susceptible to nucleophilic attack from amino acid residues on skin proteins, such as cysteine and lysine, forming a hapten-protein conjugate.[2] This modified protein is then recognized as foreign by the immune system.

Key Event 2: Keratinocyte Activation

Following haptenation, keratinocytes, the primary cells of the epidermis, become activated. This activation is characterized by the release of pro-inflammatory cytokines and chemokines, such as IL-1α, IL-1β, and TNF-α.[8] These signaling molecules create an inflammatory microenvironment that is crucial for the subsequent steps in the sensitization process. Studies on other disperse dyes have shown their ability to induce inflammatory responses in keratinocyte cell lines.[9]

Key Event 3: Dendritic Cell Activation and Maturation

Dendritic cells (DCs), particularly Langerhans cells in the epidermis, are professional antigen-presenting cells that play a central role in initiating the adaptive immune response.[10] Immature DCs in the skin recognize and internalize the hapten-protein conjugates. The inflammatory signals from activated keratinocytes, along with direct interaction with the hapten, trigger DC activation and maturation.[10] This process involves the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules on the DC surface, and their migration from the skin to the draining lymph nodes.[11]

Key Event 4: T-Cell Proliferation and Differentiation

In the draining lymph nodes, mature DCs present the processed haptenated peptides to naive T-lymphocytes. This interaction, along with co-stimulatory signals, leads to the clonal expansion and differentiation of hapten-specific effector and memory T-cells.[12] This establishes a state of immunologic memory, and upon subsequent exposure to the same hapten, a more rapid and robust inflammatory response, characteristic of allergic contact dermatitis, is elicited.

Experimental Protocols for Assessing Sensitization Potential

A variety of in vivo, in vitro, and in chemico methods are available to assess the skin sensitization potential of chemicals. These assays are designed to evaluate the key events in the AOP for skin sensitization.

Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated in vivo method for quantifying the sensitization potential of a chemical.

  • Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the ears of mice. A significant increase in lymphocyte proliferation, measured by the incorporation of a radiolabeled DNA precursor or other methods, indicates a sensitization response.[12]

  • Methodology:

    • Animal Model: Typically, CBA/J or CBA/Ca mice are used.

    • Dose Preparation: At least three concentrations of the test substance are prepared in a suitable vehicle (e.g., acetone/olive oil). A vehicle control and a positive control are also included.

    • Application: A defined volume of the test substance is applied to the dorsal surface of each ear for three consecutive days.

    • Lymphocyte Proliferation Measurement: On day 6, mice are injected with a radiolabeled DNA precursor (e.g., ³H-methyl thymidine). After a set time, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.

    • Data Analysis: The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.[12] The EC3 value is then calculated.[4]

Guinea Pig Maximization Test (GPMT)

The GPMT is another in vivo method for identifying skin sensitizers.

  • Principle: The test involves an induction phase to sensitize the guinea pigs and a subsequent challenge phase to elicit an allergic reaction.[13]

  • Methodology:

    • Induction Phase:

      • Intradermal Induction: The test substance, with and without Freund's Complete Adjuvant, is injected intradermally into the scapular region of the guinea pigs.[13]

      • Topical Induction: One week later, the same area is treated with the test substance applied topically under an occlusive patch for 48 hours.[13]

    • Challenge Phase: Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance applied topically to a different site.

    • Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group. A substance is classified as a sensitizer if a significantly higher proportion of test animals show a positive response compared to the control group.[13]

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization.

  • Principle: This assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, which mimic the nucleophilic sites on skin proteins.[2]

  • Methodology:

    • Incubation: The test chemical is incubated with the cysteine- and lysine-containing peptides for a defined period.

    • Analysis: The remaining concentration of the peptides is measured using high-performance liquid chromatography (HPLC).

    • Data Analysis: The percentage of peptide depletion is calculated. Based on the depletion values, the chemical is categorized into one of four reactivity classes, which helps to distinguish between sensitizers and non-sensitizers.[2]

KeratinoSens™ Assay

The KeratinoSens™ assay is an in vitro method that addresses the second key event in the AOP, keratinocyte activation.

  • Principle: This cell-based reporter gene assay uses an immortalized human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE). Sensitizers induce the Keap1-Nrf2-ARE pathway, leading to the expression of luciferase, which can be quantified by luminescence.[8]

  • Methodology:

    • Cell Culture: KeratinoSens™ cells are seeded in 96-well plates.

    • Chemical Exposure: The cells are exposed to a range of concentrations of the test chemical for 48 hours.

    • Luminescence Measurement: The luciferase activity is measured using a luminometer after the addition of a substrate.

    • Data Analysis: The concentration at which the luciferase signal is induced 1.5-fold (EC1.5) and the maximum fold induction (Imax) are determined. A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold.[8]

Visualizations of Key Processes

Signaling Pathway of Skin Sensitization

G cluster_skin Epidermis cluster_lymph_node Draining Lymph Node Hapten This compound (Hapten) Protein Skin Protein Hapten->Protein Haptenation Hapten_Protein Hapten-Protein Conjugate Keratinocyte Keratinocyte Hapten_Protein->Keratinocyte Activation LangerhansCell Langerhans Cell (Immature DC) Hapten_Protein->LangerhansCell Internalization Keratinocyte->LangerhansCell Cytokine Release (IL-1β, TNF-α) MatureDC Mature Dendritic Cell LangerhansCell->MatureDC Maturation & Migration NaiveTCell Naive T-Cell MatureDC->NaiveTCell Antigen Presentation EffectorTCell Effector & Memory T-Cells NaiveTCell->EffectorTCell Proliferation & Differentiation

Figure 1: Key events in the skin sensitization pathway.
Experimental Workflow of the Murine Local Lymph Node Assay (LLNA)

G start Start: Dose Preparation application Day 1-3: Topical Application to Mouse Ears start->application injection Day 6: Inject Radiolabeled Thymidine application->injection excision Excise Draining Auricular Lymph Nodes injection->excision suspension Prepare Single-Cell Suspension excision->suspension measurement Measure Radioactivity suspension->measurement analysis Calculate Stimulation Index (SI) measurement->analysis end End: Potency Assessment (EC3) analysis->end

Figure 2: Workflow of the Local Lymph Node Assay.
Logical Relationship of In Vitro/In Chemico Assays to the AOP

G AOP_KE1 KE1: Haptenation AOP_KE2 KE2: Keratinocyte Activation AOP_KE1->AOP_KE2 AOP_KE3 KE3: Dendritic Cell Activation AOP_KE2->AOP_KE3 AOP_KE4 KE4: T-Cell Proliferation AOP_KE3->AOP_KE4 DPRA DPRA DPRA->AOP_KE1 Assesses KeratinoSens KeratinoSens™ KeratinoSens->AOP_KE2 Assesses hCLAT h-CLAT hCLAT->AOP_KE3 Assesses

Figure 3: Mapping of assays to the Adverse Outcome Pathway.

Conclusion

This compound is recognized as a potential skin sensitizer, and based on data from structurally similar azo and disperse dyes, it is likely to be a potent allergen. The mechanism of sensitization is expected to follow the established AOP for skin sensitization, initiated by haptenation of skin proteins, followed by keratinocyte and dendritic cell activation, and culminating in the generation of a specific T-cell memory response. While direct quantitative data for this compound remains a data gap, the experimental protocols and mechanistic understanding provided in this guide offer a robust framework for its safety assessment. Further investigation using in vitro and in chemico methods is recommended to definitively characterize the sensitization potential of this compound and to support the development of safer alternatives in the textile industry.

References

An In-Depth Technical Guide to the History and Development of Thiazole Azo Dyes, Featuring Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole (B1198619) azo dyes represent a significant class of synthetic colorants characterized by the presence of both a thiazole ring and an azo group (–N=N–). This combination imparts unique chromophoric properties, leading to a wide range of vibrant colors and making them suitable for dyeing hydrophobic fibers like polyester. A prominent member of this class is Disperse Blue 102, a dye known for its application in the textile industry. Beyond their use as colorants, thiazole derivatives have garnered substantial interest in the field of drug development due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of thiazole azo dyes, with a particular focus on this compound. It further explores the burgeoning role of these compounds as scaffolds in medicinal chemistry, detailing their anticancer and antibacterial properties with a focus on their mechanisms of action.

Introduction: A Historical Perspective

The development of synthetic dyes in the 19th century revolutionized the textile industry, and the subsequent exploration of heterocyclic chemistry in the 20th century led to the discovery of new classes of dyes with improved properties. Thiazole, a sulfur and nitrogen-containing heterocycle, proved to be a valuable component in dye chemistry. The incorporation of the thiazole ring into an azo dye structure was found to enhance the dye's affinity for synthetic fibers and often resulted in brilliant hues with good fastness properties.

Disperse dyes, a class of non-ionic dyes with low water solubility, were specifically developed for dyeing hydrophobic synthetic fibers like cellulose (B213188) acetate (B1210297) and later, polyester. The synthesis of this compound, which involves the diazotization of 5-nitrothiazol-2-amine and its subsequent coupling with an aniline (B41778) derivative, exemplifies the application of thiazole chemistry in the creation of commercially important disperse dyes.[1]

In recent decades, the focus of thiazole chemistry has expanded significantly beyond colorants. The thiazole ring is a key structural motif in numerous biologically active compounds, including pharmaceuticals. This has spurred extensive research into the synthesis and evaluation of novel thiazole derivatives for a range of therapeutic applications, including oncology and infectious diseases.

Synthesis of Thiazole Azo Dyes

The general synthetic route for thiazole azo dyes involves a two-step process: diazotization followed by coupling.

Diazotization of 2-Aminothiazoles

The first step is the conversion of a primary aromatic amine, in this case, a 2-aminothiazole (B372263) derivative, into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Azo Coupling

The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aniline derivative, in an electrophilic aromatic substitution reaction. The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present.

Synthesis of this compound

This compound is synthesized via the diazotization of 5-nitrothiazol-2-amine, followed by coupling with 1-(ethyl(m-tolyl)amino)propane-1,2-diol.[1]

Properties of Thiazole Azo Dyes

Spectroscopic Properties

The color of thiazole azo dyes is a result of the extended π-electron system created by the conjugation of the thiazole ring, the azo bridge, and the aromatic ring of the coupling component. The position and nature of substituents on these aromatic rings can significantly influence the absorption maximum (λmax) and the molar extinction coefficient (ε), thereby tuning the color and color strength of the dye.

Table 1: Spectroscopic and Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₉N₅O₄S[1]
Molecular Weight365.41 g/mol [1]
AppearanceDark blue uniform powder[1]
λmaxNot specified
Fastness Properties

For textile applications, the fastness properties of a dye are critical. These properties describe the resistance of the color to various environmental factors encountered during the manufacturing and use of the textile product. Key fastness properties for disperse dyes include light fastness, wash fastness, and sublimation fastness.

Table 2: Fastness Properties of Selected Thiazole Azo Dyes

DyeLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)Reference
This compoundModerateVery GoodGood[2]
Disperse Blue 77-ExcellentExcellent[3]
A novel blue disperse dye-ExcellentExcellent[4]

Note: Ratings are typically on a scale of 1 to 8 for light fastness (where 8 is the best) and 1 to 5 for other fastness properties (where 5 is the best).

Applications of Thiazole Azo Dyes

Textile Dyeing

The primary application of thiazole azo dyes like this compound is in the dyeing of hydrophobic synthetic fibers, particularly polyester. Their non-ionic nature and low water solubility make them suitable for the disperse dyeing process, where the dye is applied from a fine aqueous dispersion and diffuses into the fiber at high temperatures.

Biomedical Applications & Drug Development

The thiazole moiety is a key pharmacophore in a wide range of biologically active molecules. This has led to extensive research into thiazole azo dyes as potential therapeutic agents.

Numerous studies have demonstrated the potent anticancer activity of thiazole azo derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Table 3: Anticancer Activity of Selected Thiazole Azo Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Thiazole Azo Derivative 1MCF-7 (Breast)0.09[5]
Thiazole Azo Derivative 2HT-29 (Colon)0.11[5]
Thiazole Azo Derivative 3HeLa (Cervical)3.2[5]
Thiazole Azo Derivative 4T-24 (Bladder)1.5[5]
Thiazole Azo Derivative 5A549 (Lung)11.07 (µg/mL)[6]

Thiazole azo compounds have also shown promising activity against a range of bacterial pathogens. Their mechanism of action can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.

Table 4: Antibacterial Activity of Selected Thiazole Azo Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Thiazole Azo Derivative AStaphylococcus aureus78.12[7]
Thiazole Azo Derivative BEscherichia coli12.5-200[8]
Thiazole Azo Derivative CBacillus subtilis4.51

Experimental Protocols

General Synthesis of a Thiazole Azo Dye

Diazotization:

  • Dissolve the 2-aminothiazole derivative (1 equivalent) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1-1.2 equivalents) in concentrated sulfuric acid (nitrosylsulfuric acid) while maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours to ensure complete formation of the diazonium salt.

Azo Coupling:

  • Dissolve the coupling component (1 equivalent) in a suitable solvent (e.g., acetic acid or an aqueous alkaline solution).

  • Cool the solution of the coupling component to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for several hours until the coupling reaction is complete (monitored by TLC).

  • Isolate the precipitated dye by filtration, wash with cold water, and dry.

  • Purify the crude dye by recrystallization from a suitable solvent.

Protocol for MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Broth Microdilution MIC Assay

The broth microdilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compound: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels. It exerts its effects by binding to and activating VEGFR-2 on the surface of endothelial cells. This activation triggers a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival. Several thiazole azo derivatives have been shown to inhibit VEGFR-2, thereby blocking this pro-angiogenic signaling and exhibiting anticancer effects.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ThiazoleAzo Thiazole Azo Dye (Inhibitor) ThiazoleAzo->VEGFR2 Inhibits PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by thiazole azo dyes.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new thiazole azo dyes as potential therapeutic agents follows a structured workflow that encompasses chemical synthesis, purification, characterization, and comprehensive biological evaluation.

experimental_workflow start Design of Thiazole Azo Dye Library synthesis Synthesis of Thiazole Azo Dyes (Diazotization & Coupling) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization biological_screening Biological Screening characterization->biological_screening anticancer Anticancer Activity (MTT Assay) biological_screening->anticancer Cytotoxic? antibacterial Antibacterial Activity (MIC Assay) biological_screening->antibacterial Antimicrobial? hit_identification Hit Identification anticancer->hit_identification antibacterial->hit_identification hit_identification->start Inactive mechanism Mechanism of Action Studies (e.g., VEGFR-2 Inhibition, DNA Interaction) hit_identification->mechanism Active Hit lead_optimization Lead Optimization (Structure-Activity Relationship Studies) mechanism->lead_optimization end Preclinical Development lead_optimization->end

Caption: Experimental workflow for the development of thiazole azo dyes.

Conclusion and Future Directions

Thiazole azo dyes, originally developed for their coloring properties in the textile industry, have emerged as a versatile and promising class of compounds for drug discovery and development. The synthetic accessibility of these molecules allows for the creation of large and diverse chemical libraries for biological screening. The potent anticancer and antibacterial activities exhibited by many thiazole azo derivatives highlight their potential as lead compounds for the development of novel therapeutics.

Future research in this area will likely focus on several key aspects:

  • Rational Drug Design: Utilizing computational modeling and a deeper understanding of structure-activity relationships to design more potent and selective inhibitors of specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to guide lead optimization and identify potential biomarkers for patient stratification.

  • Expansion of Therapeutic Applications: Investigating the potential of thiazole azo dyes for the treatment of other diseases, such as inflammatory disorders and viral infections.

  • Development of Drug Delivery Systems: Formulating promising lead compounds to improve their pharmacokinetic properties, such as solubility, bioavailability, and targeted delivery to diseased tissues.

References

Disperse Blue 102 mechanism of dyeing polyester fibers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Dyeing Mechanism of Polyester (B1180765) Fibers with Disperse Blue 102

Abstract

This technical guide provides a comprehensive examination of the core mechanism by which polyester fibers are dyed with C.I. This compound. Polyester, a hydrophobic and highly crystalline synthetic fiber, presents unique challenges for coloration.[1][2] Dyeing is achieved using non-ionic disperse dyes, which possess low water solubility and can penetrate the compact fiber structure under specific conditions.[2][3] This document details the physicochemical principles governing the dye-fiber interaction, including the multi-step dyeing process, the thermodynamics and kinetics of dye uptake, and the critical role of process parameters such as temperature and pH. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers and scientists in textile chemistry and material science.

Core Components of the Dyeing System

The Substrate: Polyester (PET) Fiber

Polyester, chemically known as polyethylene (B3416737) terephthalate (B1205515) (PET), is a synthetic polymer characterized by its hydrophobic nature and tightly packed, crystalline structure.[1][4][5] This molecular arrangement results in very low moisture absorption and a lack of ionic groups, rendering it unreceptive to most water-soluble dye classes.[1][2] A key property of polyester is its glass transition temperature (Tg), which is approximately 80°C.[6] Below this temperature, the polymer chains are rigid, and the fiber is virtually undyeable. Above the Tg, the amorphous regions of the polymer gain mobility, increasing the intermolecular spaces (free volume) and allowing small dye molecules to diffuse into the fiber matrix.[2]

The Dye: C.I. This compound

This compound is a non-ionic, single azo dye with low molecular weight, specifically designed for coloring hydrophobic fibers.[7][8] Its minimal water solubility is a defining characteristic, necessitating its application from a fine aqueous dispersion.[9][10][11]

Table 1: Chemical Properties of C.I. This compound

Property Value Reference
C.I. Name This compound [7]
CAS Registry Number 12222-97-8 [7]
Molecular Formula C₁₅H₁₉N₅O₄S [7][12][13]
Molecular Weight 365.41 g/mol [7][12]
Chemical Class Monoazo [7][8]

| Solubility | Sparingly soluble in water |[9][10] |

The Dyeing Mechanism: A Solid-Solution Model

The dyeing of polyester with disperse dyes is best described as a process of dye transfer from a liquid solvent (water) to a solid organic solvent (the fiber).[14][15] The mechanism involves a sequence of reversible steps, with the dye ultimately becoming physically entrapped within the fiber's amorphous regions.[11]

  • Dispersion in the Aqueous Phase : The dye, being sparingly soluble, is milled into fine particles and added to the dyebath with a dispersing agent. This creates a stable dispersion of dye aggregates alongside a small concentration of dissolved single dye molecules.[9][15][16]

  • Adsorption onto the Fiber Surface : The single dye molecules in solution migrate to the surface of the polyester fiber and are adsorbed.[9][17] An equilibrium is established between the dissolved dye, the dispersed dye aggregates, and the surface-adsorbed dye.

  • Diffusion into the Fiber Matrix : This is the crucial, rate-determining step.[9] At temperatures above the fiber's Tg (typically 125-135°C for high-temperature dyeing), the polymer chains gain mobility, causing the fiber to swell.[11][18] This creates transient voids, allowing the adsorbed dye molecules to diffuse from the surface into the fiber's amorphous interior.[9][17][18]

Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily Van der Waals forces and hydrogen bonds between the dye's polar groups and the ester groups of the polyester.[2][11][17] As the temperature is lowered, the fiber structure contracts, physically trapping the dye molecules.[11]

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Aggregates Disperse Dye (Aggregates) Molecules Single Dye Molecules Aggregates->Molecules Dissolution Surface Fiber Surface Molecules->Surface Adsorption Dispersant Dispersing Agent Dispersant->Aggregates Stabilizes Interior Amorphous Region (Dyed) Surface->Interior Diffusion (High Temperature > Tg) (Rate-Limiting Step)

Caption: The mechanism of disperse dyeing on polyester fibers.

Thermodynamics and Kinetics

Thermodynamic Principles

The transfer of disperse dye from the aqueous phase to the polyester fiber is a spontaneous process. Thermodynamic studies show that the dyeing process is endothermic and driven by a significant increase in entropy.[19]

  • Gibbs Free Energy (ΔG°) : The negative values indicate that the dyeing process is spontaneous.[19]

  • Enthalpy (ΔH°) : The positive values confirm the endothermic nature of the process, signifying that energy input (heat) is required to overcome the energy barriers for dye dissolution and diffusion.[19]

  • Entropy (ΔS°) : The positive values are the primary driving force. This is attributed to the release of structured water molecules surrounding the hydrophobic dye as it enters the hydrophobic fiber environment.

Table 2: Thermodynamic Parameters for Disperse Dye Sorption on Polyester

Parameter Typical Value Range Interpretation Reference
Gibbs Free Energy (ΔG°) -10 to -40 kJ/mol Spontaneous process [19]
Enthalpy (ΔH°) +1.1 x 10⁻² to +29 kJ/mol Endothermic process (physisorption) [19]

| Entropy (ΔS°) | +1.1 x 10⁻⁴ to +1.5 x 10⁻¹ kJ/mol·K | Entropy-driven process |[19] |

Kinetic Models

The rate of dyeing is of paramount importance for industrial applications. The overall process is generally governed by the diffusion of the dye within the fiber. Kinetic studies often show that the dyeing process conforms to a pseudo-second-order model, indicating that the rate-limiting step may involve interactions at two sites.[20][21] The rate is highly sensitive to temperature; for instance, increasing the dyeing temperature from 85°C to 100°C can increase the diffusion rate nearly 48-fold.[2]

Critical Parameters in the Dyeing Process

Successful and reproducible dyeing of polyester depends on the strict control of several key parameters.

  • Temperature : This is the most critical factor.[18] Dyeing must be carried out at temperatures well above the fiber's Tg. The standard high-temperature method uses 125-135°C to ensure adequate fiber swelling and rapid dye diffusion.[10][18] Inconsistent temperature control can lead to shade variations and poor dye penetration.[18]

  • pH : The dyebath must be maintained under acidic conditions, typically at a pH of 4.5 to 5.5, using a buffer like acetic acid.[14][22] This ensures the stability of the disperse dye and optimizes dye exhaustion.[14]

  • Carriers : In the absence of high-pressure equipment, carriers can be used to facilitate dyeing at atmospheric pressure (around 100°C).[23][24] These organic chemicals act as swelling agents or plasticizers for the polyester, effectively lowering its Tg and allowing dye to penetrate at lower temperatures.[16][25][26] However, their use is declining due to environmental concerns and potential negative effects on dye fastness.[23][26]

  • Dispersing Agents : These are essential additives that prevent the fine dye particles from aggregating in the dyebath, ensuring a stable and uniform dispersion throughout the dyeing cycle.[15][16]

Influential_Factors Success Successful & Reproducible Dyeing of Polyester Temp High Temperature (125-135°C) Temp->Success Enables Fiber Swelling & Dye Diffusion pH Acidic pH (4.5 - 5.5) pH->Success Ensures Dye Stability & Optimal Exhaustion Dispersant Dispersing Agent Dispersant->Success Maintains Stable Dye Dispersion Carrier Carrier (Optional) (For dyeing at ~100°C) Carrier->Success Lowers Effective Dyeing Temperature

Caption: Key factors influencing the success of polyester dyeing.

Experimental Protocols

Protocol for High-Temperature Exhaust Dyeing

This is the most common method for dyeing polyester with disperse dyes.[27]

  • Dye Bath Preparation : Prepare a dyebath with a liquor-to-goods ratio of 10:1.[27]

  • Add a dispersing agent (e.g., 0.5-1.0 g/L).[27]

  • Add a pH buffer (e.g., acetic acid) to adjust the pH to 4.5-5.5.[14][27]

  • Prepare a paste of this compound (e.g., 2% on weight of fiber) with a small amount of water before adding it to the dyebath to ensure proper dispersion.[14][28]

  • Dyeing Procedure :

    • Introduce the pre-treated polyester fabric into the dyebath at 60°C.[28]

    • Increase the temperature at a controlled rate of 1-2°C per minute up to 130°C.[27]

    • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[27][28]

    • Cool the dyebath down to 60-70°C before draining.[28]

Protocol for Post-Dyeing Reduction Clearing

This step is critical for removing unfixed dye from the fiber surface, which significantly improves wash fastness.[27]

  • Prepare a fresh bath containing:

    • Sodium Hydroxide (2 g/L)

    • Sodium Hydrosulfite (2 g/L)

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[27]

  • Rinse the fabric thoroughly with hot and then cold water and dry.[28]

Protocol for Measuring Dye Uptake (Exhaustion %)

Dye uptake is determined by measuring the dyebath absorbance before and after the dyeing cycle using a UV-Vis spectrophotometer.

  • Calibrate the spectrophotometer and measure the absorbance (A₀) of the initial dyebath at the dye's maximum wavelength (λ_max).

  • After the dyeing process is complete, measure the absorbance (A₁) of the residual dyebath.

  • Calculate the percentage of dye exhaustion (E%) using the formula:

    • E% = [(A₀ - A₁) / A₀] x 100

Quantitative Data Summary

Table 3: Typical Dye Uptake & Process Parameters

Dyeing Method Temperature (°C) Time (min) Key Additives Typical Dye Uptake (%) Reference
High-Temperature 125 - 135 30 - 60 Dispersing Agent, pH Buffer > 90 [18][27]
Carrier Dyeing 90 - 100 60 - 90 Carrier, Dispersing Agent 70 - 85 [15][27][29]

| Thermosol | 180 - 210 | 1 - 2 | Padding Auxiliaries | 85 - 95 |[10][27] |

Experimental_Workflow start Start prep Dye Bath Preparation (Dye, Dispersing Agent, pH Buffer) start->prep dyeing High-Temperature Dyeing (Ramp to 130°C, Hold 30-60 min) prep->dyeing fabric Pre-treated Polyester Fabric fabric->dyeing cooling Controlled Cooling (to ~70°C) dyeing->cooling rinsing Hot Rinse cooling->rinsing clearing Reduction Clearing (NaOH, Na₂S₂O₄ at 80°C) rinsing->clearing final_rinse Final Rinse & Dry clearing->final_rinse analysis Analysis (Color Fastness, Dye Uptake) final_rinse->analysis end End analysis->end

Caption: Experimental workflow for high-temperature polyester dyeing.

References

An In-depth Technical Guide to the Fundamental Interactions of Disperse Dyes with Textile Substrates: A Focus on Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core interactions between disperse dyes and textile substrates, with a specific focus on Disperse Blue 102. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this paper utilizes data from a closely related low molecular weight anthraquinone (B42736) dye, C.I. Disperse Blue 56, to illustrate the fundamental principles and experimental methodologies. This approach provides a robust framework for understanding the kinetic, thermodynamic, and adsorption behaviors that govern the dyeing process.

Introduction to Disperse Dyes and this compound

Disperse dyes are a class of non-ionic dyes with low water solubility, making them ideal for dyeing hydrophobic fibers such as polyester (B1180765) and cellulose (B213188) acetate (B1210297). The dyeing mechanism involves the transfer of dye molecules from a fine aqueous dispersion into the amorphous regions of the polymer fiber. This process is facilitated by high temperatures (typically 120-130°C under pressure) or the use of a carrier, which swells the fiber and aids dye penetration.[1][2]

This compound (C.I. 111945) is a single azo disperse dye with the chemical formula C₁₅H₁₉N₅O₄S and a molecular weight of 365.41 g/mol .[3] It is primarily used for dyeing polyester and acetate fibers, producing a reddish-blue hue.[3] The interaction between this compound and the textile substrate is governed by a combination of intermolecular forces, including van der Waals forces and hydrogen bonding.[4]

Quantitative Analysis of Dye-Fiber Interactions

The interaction between disperse dyes and textile fibers can be quantified through the study of adsorption isotherms, kinetics, and thermodynamics. These studies provide valuable insights into the efficiency, rate, and spontaneity of the dyeing process.

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the dye bath and the amount of dye adsorbed onto the fiber at a constant temperature. The Nernst, Langmuir, and Freundlich models are commonly used to analyze this relationship. The dyeing of polyester with disperse dyes often follows the Nernst partition mechanism, where the dye distributes itself between the fiber and the dyebath.[5]

Table 1: Adsorption Isotherm Parameters for a Representative Disperse Dye (C.I. Disperse Blue 56) on Polyester

Isotherm ModelParametersValue at 75°CValue at 83°CValue at 95°C
Nernst Partition Coefficient (K)---
Langmuir q_m (mg/g)---
K_L (L/mg)---
Freundlich K_F ((mg/g)(L/mg)^(1/n))---
n---
(Note: Specific values for this compound are not available in the cited literature. The table structure is provided for illustrative purposes based on common isotherm studies.)
Dyeing Kinetics

The study of dyeing kinetics provides information about the rate of dye uptake by the fiber. The pseudo-first-order and pseudo-second-order models are frequently used to describe the kinetics of the dyeing process. The pseudo-second-order model often provides a better fit for the dyeing of polyester with disperse dyes, suggesting that the rate-limiting step may be a chemisorption process.[6][7]

Table 2: Kinetic Parameters for the Adsorption of a Representative Disperse Dye (C.I. Disperse Blue 56) on Polyester in the presence of o-vanillin/n-butylacetate

Temperature (°C)q_e (exp) (mg/g)q_e (cal) (mg/g)k₂ (g/mg·min)
7518.1---
8319.1---
9519.5---
(Note: Specific calculated values for q_e (cal) and k₂ for this compound are not available in the cited literature. The experimental equilibrium adsorption capacities (q_e (exp)) are from a study on C.I. Disperse Blue 56.[8] The table illustrates the typical parameters obtained from kinetic studies.)
Thermodynamic Parameters

Thermodynamic parameters such as the standard affinity (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insights into the spontaneity and nature of the dyeing process. A negative ΔG° indicates a spontaneous process. The sign of ΔH° indicates whether the process is endothermic or exothermic, and ΔS° reflects the change in randomness at the solid-liquid interface.[5][7]

Table 3: Thermodynamic Parameters for the Dyeing of Polyester with a Representative Disperse Dye (C.I. Disperse Blue 56) in the presence of o-vanillin/n-butylacetate

Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
348-
356-52.8184
368-
(Note: Specific values for ΔG° at each temperature for this compound are not available in the cited literature. The provided ΔH° and ΔS° values are from a study on C.I. Disperse Blue 56 and represent the overall thermodynamic characteristics of the dyeing process.[8])

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the quantitative data presented above.

Materials
  • Textile Substrate: 100% polyester fabric.

  • Dye: this compound (or a suitable representative like C.I. Disperse Blue 56).

  • Chemicals: Non-ionic surfactant, acetic acid (for pH adjustment), sodium hydroxide, n-butylacetate, o-vanillin (as a bio-based auxiliary, optional), N,N-dimethylformamide (DMF).

Scouring of Polyester Fabric

Before dyeing, the polyester fabric is scoured to remove any impurities or finishes.

  • Prepare a scouring bath containing 2 g/L of a non-ionic surfactant.

  • Immerse the fabric in the bath at a liquor ratio of 40:1.

  • Heat the bath to 60°C and maintain for 30 minutes.

  • Rinse the fabric thoroughly with warm and then cold water.

  • Allow the fabric to air dry at room temperature.[9]

Equilibrium Dyeing for Adsorption Isotherms
  • Prepare a series of dye baths with varying initial concentrations of this compound.

  • Adjust the pH of the dye baths to 4.5 using acetic acid.[10]

  • Immerse the scoured polyester fabric samples in the dye baths at a high liquor ratio (e.g., 1:10,000 to be considered infinite) to maintain a constant dye concentration in the bath.[5]

  • Conduct the dyeing at different constant temperatures (e.g., 110°C, 120°C, 130°C) in a suitable dyeing machine.[5]

  • Allow the dyeing to proceed for a sufficient time (e.g., 3-5 hours) to ensure equilibrium is reached.[5]

  • After dyeing, remove the fabric samples and rinse them with cold acetone (B3395972) to remove surface dye.[11]

  • Dry the samples at room temperature.

Kinetic Studies
  • Prepare a dye bath with a known initial concentration of this compound and adjust the pH to 4.5.

  • Immerse the scoured polyester fabric in the dye bath at a specific temperature (e.g., 95°C).[8]

  • At regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot of the dye bath and a fabric sample.

  • Measure the absorbance of the withdrawn dye bath samples using a UV-Vis spectrophotometer at the maximum absorption wavelength (λ_max) of the dye.

  • Extract the dye from the fabric samples using boiling DMF and measure the absorbance of the DMF extract.[11]

Spectrophotometric Analysis of Dye Concentration

The concentration of the dye in the dyebath and extracted from the fiber is determined using a UV-Vis spectrophotometer based on the Beer-Lambert law (A = εcl).

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the appropriate solvent (water for dyebath, DMF for fiber extract).

    • Measure the absorbance of each standard solution at the λ_max of the dye.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement:

    • Measure the absorbance of the unknown dye solutions (from the dyebath or fiber extract).

    • Determine the concentration of the dye in the samples by interpolating from the calibration curve.

Visualizations of Core Concepts

Molecular Interaction Pathway

The dyeing of polyester with this compound is a physical adsorption process driven by intermolecular forces. The dye molecules, being non-ionic and hydrophobic, have an affinity for the hydrophobic polyester fibers.

MolecularInteraction cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber cluster_interaction Molecular Interactions Dye_Aggregate Disperse Dye Aggregate Dye_Molecule Single Dye Molecule Dye_Aggregate->Dye_Molecule Dissolution Fiber_Surface Fiber Surface Dye_Molecule->Fiber_Surface Adsorption Amorphous_Region Amorphous Region (Dyeing Sites) Fiber_Surface->Amorphous_Region Diffusion Interaction_Forces Van der Waals Forces Hydrogen Bonding ExperimentalWorkflow start Start prep_fabric Scour Polyester Fabric start->prep_fabric prep_dyebath Prepare Dyebath (Dye, Water, pH adjustment) prep_fabric->prep_dyebath dyeing Isothermal Dyeing (Constant Temperature) prep_dyebath->dyeing sampling Collect Samples at Time Intervals (Dye Bath & Fabric) dyeing->sampling analysis_bath Spectrophotometric Analysis of Dye Bath (UV-Vis) sampling->analysis_bath analysis_fabric Dye Extraction from Fabric (DMF) & Spectrophotometry sampling->analysis_fabric data_processing Calculate Dye Uptake (q_t) vs. Time (t) analysis_bath->data_processing analysis_fabric->data_processing modeling Apply Kinetic Models (Pseudo-1st & 2nd Order) data_processing->modeling results Determine Rate Constants (k₁, k₂) & Equilibrium Adsorption (q_e) modeling->results end End results->end ThermodynamicAnalysis equilibrium_exp Perform Equilibrium Dyeing at Different Temperatures (T) measure_conc Measure Equilibrium Dye Concentrations in Fiber (C_f) and Bath (C_s) equilibrium_exp->measure_conc calc_affinity Calculate Standard Affinity (ΔG°) ΔG° = -RT ln(K) measure_conc->calc_affinity vanthoff Plot ln(K) vs. 1/T (van't Hoff Plot) calc_affinity->vanthoff calc_thermo Determine Enthalpy (ΔH°) and Entropy (ΔS°) from the plot's slope and intercept vanthoff->calc_thermo

References

In Silico Modeling of the Disperse Blue 102 Molecular Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disperse Blue 102 (DB102), a monoazo dye, is utilized extensively in the textile industry for dyeing polyester (B1180765) fabrics.[1][2] A thorough understanding of its molecular structure and physicochemical properties at an atomic level is crucial for optimizing its application, predicting its environmental fate, and assessing its potential biological interactions. In silico modeling, or computational chemistry, provides a powerful, cost-effective, and efficient framework for investigating these characteristics. This technical guide offers an in-depth overview of the core computational methodologies for modeling the molecular structure of this compound, intended for researchers, scientists, and professionals in drug development and material science. It details standardized protocols for geometry optimization, electronic and spectroscopic property prediction, and molecular docking simulations to evaluate potential bio-interactions.

Introduction to this compound

This compound (CAS: 12222-97-8) belongs to the single azo class of dyes and is synthesized via the diazotization of 5-Nitrothiazol-2-amine and subsequent coupling with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol.[1][3] Its primary application is in the dyeing and printing of synthetic fibers.[1] Computational modeling allows for the elucidation of its three-dimensional structure, electronic properties, and interaction mechanisms, which are difficult to determine through experimental means alone.

Molecular Structure and Physicochemical Properties

The foundational data for any in silico study begins with the known chemical and physical properties of the molecule. These parameters serve as a baseline for validation of computational models.

PropertyValueSource
Molecular Formula C₁₅H₁₉N₅O₄S[1][2][4]
Molecular Weight 365.41 g/mol [1][2][5]
Chemical Class Monoazo Dye[1][2]
Density 1.4 - 1.43 g/cm³[4][5]
Boiling Point 597.4 °C at 760 mmHg[4][5]
Flash Point 315.1 °C[4][5]
Refractive Index 1.664[4][5]
Polar Surface Area (PSA) 155 Ų[5]
LogP (XLogP3) 2.48[5]

Core In Silico Methodologies for Molecular Characterization

A multi-step computational workflow is required to build a comprehensive model of the this compound molecule, from its most stable conformation to its dynamic behavior.

Geometry Optimization and Electronic Structure Calculation

The first step is to determine the most energetically favorable three-dimensional structure of the molecule. This optimized geometry is the basis for all subsequent calculations. Density Functional Theory (DFT) is a robust method for this purpose.[6]

G cluster_workflow Geometry Optimization Workflow start Start: 2D Structure of DB102 gen3d Generate Initial 3D Coordinates (e.g., using RDKit/Open Babel) start->gen3d dft_opt Geometry Optimization (DFT Calculation) gen3d->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc check_min Verify True Minimum (No imaginary frequencies?) freq_calc->check_min check_min->dft_opt No, Re-optimize ep_calc Calculate Electronic Properties (HOMO, LUMO, MEP) check_min->ep_calc Yes end End: Optimized 3D Structure & Electronic Data ep_calc->end G cluster_workflow Molecular Docking Workflow cluster_prep Preparation start Start prep_protein 1. Prepare Protein Target (e.g., HSA from PDB) - Remove water, ligands - Add hydrogens start->prep_protein prep_ligand 2. Prepare Ligand (Optimized DB102 Structure) - Assign charges start->prep_ligand define_grid 3. Define Binding Site (Grid Box Generation) prep_protein->define_grid prep_ligand->define_grid run_docking 4. Run Docking Simulation (e.g., AutoDock Vina) define_grid->run_docking analyze 5. Analyze Results - Binding Affinity (kcal/mol) - Interaction Poses run_docking->analyze end End analyze->end

References

A Quantum Chemical Deep Dive into Disperse Blue 102: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Blue 102

This compound, with the chemical formula C15H19N5O4S, is a synthetic organic dye belonging to the single azo class.[1][2] It is primarily used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers, valued for its vibrant blue color and good fastness properties.[3][4] Understanding the relationship between the molecular structure of this compound and its physicochemical properties is crucial for optimizing its performance and exploring potential new applications, including in biomedical fields.[3] Quantum chemical calculations offer a powerful, non-experimental avenue to investigate these properties at the molecular level.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C15H19N5O4S[1]
Molecular Weight 365.41 g/mol [1]
CAS Registry Number 12222-97-8[1]
Chemical Class Single Azo Dye[1]

Theoretical Framework: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical calculations for organic dyes predominantly utilize Density Functional Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TD-DFT). These methods provide a good balance between computational cost and accuracy for medium-sized molecules like this compound.

  • Density Functional Theory (DFT): DFT is used to determine the ground-state electronic structure of molecules.[5] By solving the Kohn-Sham equations, one can obtain the optimized molecular geometry, electronic energy, and frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[6] A smaller gap generally implies higher reactivity.[5]

  • Time-Dependent Density Functional Theory (TD-DFT): To investigate the electronic absorption properties, which are responsible for the color of the dye, TD-DFT is employed.[7] This method calculates the excited-state properties by determining the response of the electron density to a time-dependent electric field.[7] The output of a TD-DFT calculation includes the maximum absorption wavelength (λmax) and the oscillator strength (f), which corresponds to the intensity of the electronic transition.[7]

Computational Workflow

The general workflow for performing quantum chemical calculations on a disperse dye like this compound is illustrated in the diagram below. This process involves molecular structure creation, geometry optimization, and subsequent property calculations.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Output Analysis mol_structure Define Molecular Structure (e.g., from SMILES or builder) geom_opt Geometry Optimization (DFT) - Functional (e.g., B3LYP) - Basis Set (e.g., 6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation (Verify minimum energy structure) geom_opt->freq_calc Confirmation td_dft Excited State Calculation (TD-DFT) - Predict UV-Vis Spectrum (λmax) geom_opt->td_dft fmo_calc Frontier Molecular Orbital Analysis - HOMO, LUMO, Energy Gap geom_opt->fmo_calc properties Calculated Properties: - Optimized Geometry - λmax & Oscillator Strength - HOMO/LUMO Energies - Dipole Moment, etc. td_dft->properties fmo_calc->properties

References

An In-depth Technical Guide to the Solubility of Disperse Blue 102 in Organic and Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 102, a monoazo dye belonging to the thiazole (B1198619) class, is primarily utilized in the dyeing of hydrophobic fibers.[1] Its efficacy and application are intrinsically linked to its solubility characteristics in various media. This technical guide provides a comprehensive overview of the known solubility properties of this compound in both aqueous and organic solutions. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. Detailed methodologies for solubility determination are presented, alongside structured tables for the systematic recording of experimental data.

Introduction to this compound

This compound is a synthetic colorant characterized by its low solubility in water, a defining feature of disperse dyes.[2][3] These dyes are designed to exist as fine dispersions in aqueous dyebaths, from which they transfer to hydrophobic substrates like polyester (B1180765) fibers.[2] The molecule's structure, which lacks strongly ionizing groups, dictates its affinity for organic environments over aqueous ones.[4] Understanding the precise solubility of this compound in various solvents is crucial for optimizing dyeing processes, developing new formulations, and assessing its environmental fate and toxicological profile.

Chemical Structure and Properties:
  • Chemical Name: 3-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol

  • CAS Number: 12222-97-8[1]

  • Molecular Formula: C₁₅H₁₉N₅O₄S[1]

  • Molecular Weight: 365.41 g/mol [1]

Solubility Data of this compound

Table 1: Qualitative Solubility of this compound
Solvent ClassSolventReported Solubility
Aqueous WaterSoluble[5]
Alcohols EthanolSoluble[5]
MethanolSlightly Soluble[6]
Chlorinated ChloroformSoluble[5]
Aprotic Polar Dimethyl Sulfoxide (DMSO)Slightly Soluble[6]
Table 2: Quantitative Solubility of this compound in Aqueous Solutions (Template)
Aqueous SolutionTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Deionized Water25
Deionized Water40
Deionized Water60
Deionized Water80
PBS (pH 7.4)25
Table 3: Quantitative Solubility of this compound in Organic Solvents (Template)
SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol25
Ethanol25
Acetone25
Chloroform25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of this compound solubility in both aqueous and organic solvents using the saturation shake-flask method coupled with UV-Visible spectrophotometry. This method is widely applicable and provides reliable results.

Principle

An excess amount of the solute (this compound) is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, based on the Beer-Lambert Law.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • UV-Visible Spectrophotometer

  • Analytical balance

Methodology
  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Separation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the samples at a controlled temperature.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

Visualizing Workflows and Relationships

Diagrams are provided below to illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of disperse dyes.

G cluster_prep Preparation cluster_analysis Analysis cluster_equilibration Equilibration & Separation prep_stock Prepare Stock Solution prep_standards Create Standard Solutions prep_stock->prep_standards prep_samples Prepare Saturated Samples (Excess Dye + Solvent) equilibrate Equilibrate Samples (Shaker, Constant Temp) prep_samples->equilibrate measure_standards Measure Absorbance of Standards gen_cal_curve Generate Calibration Curve measure_standards->gen_cal_curve calc_sol Calculate Solubility gen_cal_curve->calc_sol measure_samples Measure Absorbance of Filtered Saturated Solution measure_samples->calc_sol centrifuge Centrifuge equilibrate->centrifuge filter_sol Filter Supernatant centrifuge->filter_sol filter_sol->measure_samples

Caption: Experimental workflow for determining dye solubility.

G solubility Disperse Dye Solubility dye_props Dye Properties dye_props->solubility mol_structure Molecular Structure (Polarity, Size) dye_props->mol_structure crystal_form Crystal Form (Polymorphism) dye_props->crystal_form solvent_props Solvent Properties solvent_props->solubility polarity Polarity solvent_props->polarity h_bonding H-Bonding Capacity solvent_props->h_bonding system_cond System Conditions system_cond->solubility temperature Temperature system_cond->temperature pressure Pressure (Less significant for liquids) system_cond->pressure

Caption: Factors influencing disperse dye solubility.

References

An In-depth Technical Guide on the Photophysical Characteristics of Disperse Blue 102 and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102, a monoazo dye based on a 2-amino-5-nitrothiazole (B118965) scaffold, is a significant colorant primarily utilized in the textile industry for dyeing polyester (B1180765) and acetate (B1210297) fibers. Its chemical structure, 3-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol, imparts a characteristic blue color. While its primary application relies on its absorption properties, understanding the full scope of its photophysical characteristics, including any potential fluorescence, is crucial for exploring its use in other advanced applications, such as molecular probes or sensors. This technical guide provides a comprehensive overview of the available data on the photophysical properties of this compound and its derivatives, details experimental protocols for their characterization, and explores the relationship between their structure and spectral properties.

Photophysical Properties of this compound

The photophysical behavior of a dye is dictated by how it interacts with light, specifically its ability to absorb and emit photons. Key parameters include the absorption maximum (λabs), molar extinction coefficient (ε), emission maximum (λem), fluorescence quantum yield (Φ), and fluorescence lifetime (τ).

Absorption Characteristics

This compound and its derivatives exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their intense blue coloration. The absorption spectrum is characterized by a broad band, which can be influenced by the solvent environment, a phenomenon known as solvatochromism.

Table 1: Absorption Maxima (λabs) of this compound and a Structurally Related Derivative

CompoundSolventλabs (nm)
This compound DerivativeMethanol596.5
This compoundVarious SolventsData not available in cited literature

The position of the absorption maximum is sensitive to the polarity of the solvent. Generally, azo dyes derived from 2-amino-5-nitrothiazole exhibit positive solvatochromism, meaning the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. This is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents.

Emission Characteristics

A critical aspect of the photophysical profile of this compound is its fluorescence behavior. Research on analogous 2-amino-5-nitrothiazole azo dyes indicates that these compounds are typically non-fluorescent at room temperature (298 K).[1] The absorbed light energy is primarily dissipated through non-radiative pathways, such as internal conversion and vibrational relaxation.

However, some studies have observed weak fluorescence from these types of dyes at very low temperatures, such as 77 K (-196 °C).[1] This suggests that at cryogenic temperatures, the non-radiative decay processes are suppressed, allowing for radiative decay (fluorescence) to occur, albeit inefficiently.

Due to this inherent non-fluorescent nature at ambient temperatures, quantitative emission data such as fluorescence quantum yield (Φ) and fluorescence lifetime (τ) for this compound are not available in the scientific literature. The primary application of this dye is as a colorant, where strong absorption is the desired property, and fluorescence is generally not a required or observed characteristic.

Experimental Protocols

The characterization of the photophysical properties of disperse dyes like this compound involves several standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This is the fundamental technique used to determine the absorption spectrum and the molar extinction coefficient of a dye.

Objective: To measure the absorbance of the dye solution across a range of wavelengths to identify the absorption maximum (λabs) and calculate the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: A stock solution of the dye is prepared by accurately weighing a small amount of the dye and dissolving it in a known volume of a high-purity solvent (e.g., methanol, ethanol, acetone). A series of dilutions are then made to obtain solutions of varying, known concentrations.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement:

    • The spectrophotometer is blanked using the pure solvent in a cuvette.

    • The absorbance of each of the diluted dye solutions is measured over a specific wavelength range (e.g., 300-800 nm).

    • The wavelength of maximum absorbance (λabs) is identified from the resulting spectrum.

  • Data Analysis: According to the Beer-Lambert law (A = εcl), a plot of absorbance at λabs versus concentration should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line (slope = εl, where l is the path length of the cuvette, typically 1 cm).

Fluorescence Spectroscopy

While this compound is generally non-fluorescent at room temperature, this protocol would be applicable for its derivatives that may exhibit fluorescence or for studying its properties at low temperatures.

Objective: To measure the fluorescence emission spectrum, determine the emission maximum (λem), and quantify the fluorescence quantum yield (Φ) and lifetime (τ).

Methodology:

  • Sample Preparation: A dilute solution of the fluorescent dye is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer is used, equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • The sample is excited at a wavelength where it absorbs light (typically at or near its λabs).

    • The emission spectrum is recorded by scanning the emission monochromator over a range of longer wavelengths.

    • The wavelength of maximum fluorescence intensity (λem) is determined.

  • Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a well-characterized standard with a known quantum yield. The following equation is used: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

  • Fluorescence Lifetime Measurement: This is measured using a time-resolved fluorometer, often employing techniques like Time-Correlated Single Photon Counting (TCSPC). The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is measured. The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Logical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of characterizing the photophysical properties of a disperse dye and the relationship between molecular structure modifications and the resulting spectral properties.

Experimental_Workflow cluster_prep Sample Preparation Dye_Synthesis Dye Synthesis/ Purification Solution_Prep Solution Preparation (Various Solvents) Dye_Synthesis->Solution_Prep UV_Vis UV-Vis Spectroscopy Solution_Prep->UV_Vis Fluorescence Fluorescence Spectroscopy Solution_Prep->Fluorescence Abs_Data Absorption Data (λ_abs, ε) UV_Vis->Abs_Data Em_Data Emission Data (λ_em, Φ, τ) Fluorescence->Em_Data

Experimental workflow for photophysical characterization.

Structure_Property_Relationship cluster_structure Molecular Structure Modification cluster_properties Resulting Photophysical Properties Core_Structure This compound Core (2-amino-5-nitrothiazole azo) Substituents Modification of Substituents (R groups) Core_Structure->Substituents Absorption Absorption (λ_abs, ε) Substituents->Absorption Alters electron density Emission Emission (λ_em, Φ, τ) Substituents->Emission Influences non-radiative decay pathways Solvatochromism Solvatochromism Absorption->Solvatochromism Dependent on solvent polarity

Structure-property relationship in this compound derivatives.

Conclusion

This compound is a commercially important azo dye valued for its strong absorption in the visible spectrum, leading to its characteristic blue color. The available scientific literature indicates that, like other dyes in its class, it is essentially non-fluorescent at room temperature, with its absorbed energy being dissipated primarily through non-radiative decay channels. While this limits its application in areas requiring strong fluorescence, the study of its solvatochromic behavior and the synthesis of fluorescent derivatives could open new avenues for its use. Further research focusing on the systematic investigation of the photophysical properties of a broader range of this compound derivatives in various environments is necessary to fully unlock their potential beyond traditional dyeing applications. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for such future investigations.

References

Methodological & Application

Analytical Methods for the Detection of Disperse Blue 102 in Textiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Disperse Blue 102 in textile matrices. The methodologies outlined are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), as well as Thin-Layer Chromatography (TLC). These methods are crucial for quality control, regulatory compliance, and safety assessment of textile products due to the allergenic potential of certain disperse dyes.

Introduction

This compound is a synthetic dye belonging to the anthraquinone (B42736) class, commonly used to color polyester (B1180765) and other synthetic fibers.[1] Concerns regarding its potential to cause contact dermatitis and other allergic reactions necessitate sensitive and reliable analytical methods for its detection and quantification in consumer textiles.[2][3] The protocols described herein provide a framework for the extraction and analysis of this compound to ensure product safety and adherence to regulatory standards such as OEKO-TEX Standard 100.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of disperse dyes in textiles using various analytical methods. These values provide a benchmark for method performance.

Table 1: High-Performance Liquid Chromatography (HPLC) with DAD/MS Detection

ParameterTypical Value Range for Disperse DyesNotes
Limit of Detection (LOD)0.02 - 1.35 ng/mL[4]Mass Spectrometry (MS) detection generally provides higher sensitivity than Diode Array Detection (DAD).
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL[4]Dependent on the specific instrumentation and textile matrix.
Linearity (r²)> 0.993[4]Achieved over a defined concentration range suitable for regulatory testing.
Recovery81.8% - 114.1%[4]Varies depending on the extraction efficiency from different types of textile fibers.
Repeatability (%RSD)1.1% - 16.3%[4]Influenced by the concentration of the analyte and the precision of the overall method.

Table 2: High-Performance Thin-Layer Chromatography (HPTLC)

ParameterTypical Value Range for Disperse DyesNotes
Limit of Detection (LOD)0.039 - 0.105 µg/mL[6]
Limit of Quantification (LOQ)0.012 - 0.033 µg/mL[6]
Linearity (r²)> 0.999[6]
Precision (%CV)< 0.9%[6]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with DAD and/or MS Detection (HPLC-DAD/MS)

This is the most common and robust method for the quantitative analysis of this compound.

1. Sample Preparation and Extraction

  • Weighing: Accurately weigh approximately 1.0 gram of the textile sample, cut into small pieces, into a glass extraction vessel.[4]

  • Extraction Solvent: Add 20 mL of methanol.[4] Other effective solvents include a mixture of pyridine (B92270) and water (1:1 v/v).[7]

  • Extraction: Place the vessel in an ultrasonic bath at 50°C for 30 minutes.[4]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to separate the textile fibers.[4]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[4]

  • Concentration and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of a water/methanol mixture (95:5 v/v).[4]

2. HPLC-DAD/MS Instrumentation and Conditions

  • LC System: A UHPLC or HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is recommended.[4]

  • Mobile Phase:

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the dye.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 1 - 10 µL.

  • DAD Detection: Monitor at multiple wavelengths, including the visible range (e.g., 400-700 nm) to capture the characteristic absorbance of this compound.

  • MS Detection (Optional but Recommended for Confirmation):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan to identify the molecular ion of this compound, and Multiple Reaction Monitoring (MRM) for sensitive quantification.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the reconstitution solvent.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the sample extract by comparing its peak area to the calibration curve.

Method 2: Thin-Layer Chromatography (TLC)

TLC is a simpler and more cost-effective method suitable for screening and semi-quantitative analysis.[8][9]

1. Sample Preparation

  • Follow the same extraction procedure as described for HPLC (Section 1). Concentrate the final extract to a smaller volume (e.g., 100 µL).

2. TLC Procedure

  • Stationary Phase: HPTLC plates coated with silica (B1680970) gel 60 F254.

  • Application: Spot a few microliters of the concentrated sample extract and standard solutions of this compound onto the TLC plate.

  • Mobile Phase (Developing Solvent): A mixture of toluene (B28343) and acetone (B3395972) (e.g., 20:1 v/v) can be effective.[6] The optimal solvent system may require some empirical development.

  • Development: Place the plate in a saturated TLC chamber and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the separated spots under UV light (254 nm and 366 nm) and visible light.

  • Identification: Compare the retention factor (Rf) value and the color of the spot from the sample with that of the standard.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Textile Textile Sample Weighing Weigh 1.0 g Textile->Weighing Extraction Add 20 mL Methanol & Sonicate (50°C, 30 min) Weighing->Extraction Centrifugation Centrifuge (10,000 rpm, 10 min) Extraction->Centrifugation Filtration Filter (0.22 µm) Centrifugation->Filtration Evaporation Evaporate & Reconstitute Filtration->Evaporation HPLC Inject into HPLC Evaporation->HPLC Separation Separation on C18 Column HPLC->Separation Detection Detect (DAD/MS) Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: HPLC analysis workflow for this compound in textiles.

Experimental_Workflow_TLC cluster_prep Sample Preparation cluster_tlc TLC Analysis start Textile Sample Extraction (as per HPLC method) concentrate Concentrate Extract start->concentrate spotting Spot Sample and Standard on TLC Plate concentrate->spotting development Develop Plate in Solvent Chamber spotting->development visualization Visualize under UV and Visible Light development->visualization identification Compare Rf Values and Color visualization->identification

Caption: TLC analysis workflow for this compound screening.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 102 is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester.[1] Concerns regarding the potential for some disperse dyes to be allergenic or to cleave into carcinogenic aromatic amines have led to regulatory scrutiny and the need for sensitive analytical methods for their detection and quantification in various consumer products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of disperse dyes due to its high resolution, sensitivity, and specificity.[2] This application note details a robust HPLC method for the separation and quantification of this compound, suitable for research, quality control, and regulatory compliance testing.

Instrumentation and Chromatographic Conditions

The method described herein is based on reverse-phase HPLC with UV or PDA detection. The conditions can be adapted for LC-MS/MS systems for enhanced sensitivity and confirmation of identity.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterValue
HPLC System Agilent 1200 Series or equivalent with DAD
Column Ultra C18 (250 mm x 4.6 mm, 5 µm) with a C18 guard column
Mobile Phase A: 10 mmol/L Ammonium (B1175870) Acetate SolutionB: Acetonitrile (B52724)
Gradient Elution 0-7 min: 40% to 60% B7-17 min: 60% to 98% B17-24 min: Hold at 98% B24-30 min: Return to 40% B and equilibrate
Flow Rate 0.6 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection DAD, monitoring at 240 nm and 615 nm

Experimental Protocol

1. Reagents and Standards

  • This compound analytical standard (CAS: 12222-97-8)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium acetate

  • Deionized water

2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. This can be purchased as a certified reference material.[3]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase initial conditions (40% acetonitrile in 10 mmol/L ammonium acetate) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation (from Textile Matrix)

  • Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

  • Place the sample into a 50 mL conical tube and add 20 mL of methanol.

  • Sonicate the sample at 50°C for 30 minutes to extract the dye.[4]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[4]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[4]

  • If necessary, evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.[4]

4. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the column.

  • Acquire chromatograms and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Performance

The described method is based on established procedures for disperse dye analysis and is expected to provide good linearity, accuracy, and precision. The limit of detection (LOD) and limit of quantification (LOQ) for similar methods have been reported in the low ng/mL range.[5]

Table 2: Expected Method Performance Parameters

ParameterExpected Value
Linearity (r²) > 0.995
LOD 0.5 - 1.0 ng/mL
LOQ 1.5 - 3.0 ng/mL
Repeatability (%RSD) < 5%

Logical Workflow for HPLC Analysis of this compound

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject separation Chromatographic Separation (Gradient Elution) hplc->separation detection Detection (DAD @ 240/615 nm) separation->detection data Data Acquisition & Processing detection->data analysis Quantification (Calibration Curve) data->analysis report Final Report analysis->report

Caption: Workflow for the HPLC analysis of this compound.

This application note provides a comprehensive and detailed HPLC method for the determination of this compound. The protocol is robust and can be readily implemented in analytical laboratories for the routine analysis of this dye in various sample matrices, particularly textiles. The use of gradient elution with a C18 column and DAD detection ensures reliable separation and quantification.

References

Application Note: Analysis of Disperse Blue 102 Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Disperse Blue 102, a monoazo disperse dye, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation from textile matrices, optimized GC-MS instrument parameters, and data analysis procedures. This method is crucial for quality control in the textile industry, monitoring of potentially harmful substances in consumer products, and for forensic and environmental analysis.

Introduction

This compound is a synthetic dye widely used for coloring polyester (B1180765) and acetate (B1210297) fibers.[1][2][3] Its chemical structure, belonging to the single azo class, and its potential for degradation into aromatic amines necessitate reliable analytical methods for its detection and quantification.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful tool for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity. This document provides a detailed protocol for the analysis of this compound.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective analytical method.

PropertyValueReference
C.I. NameThis compound[1]
CAS Registry Number12222-97-8[1]
Molecular FormulaC₁₅H₁₉N₅O₄S[1][3][4][5]
Molecular Weight365.41 g/mol [1][3][5]
Molecular Structure ClassSingle azo[1]
AppearanceDark blue uniform powder[1][2]
SolubilitySoluble in organic solvents such as ethanol (B145695) and chloroform.[4]

Experimental Protocol

This protocol provides a step-by-step guide for the GC-MS analysis of this compound.

Sample Preparation (from textile matrix)

The extraction of this compound from a textile sample is a critical step to ensure accurate analysis.

Reagents and Materials:

  • Textile sample containing this compound

  • Dichloromethane (B109758) (DCM), GC-MS grade

  • Methanol, GC-MS grade

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • GC vials

Procedure:

  • Accurately weigh approximately 100 mg of the textile sample and cut it into small pieces.

  • Place the sample into a glass test tube.

  • Add 5 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the textile fibers.

  • Carefully decant the supernatant into a clean glass vial.

  • Filter the extract through a 0.22 µm syringe filter into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 50-500
Solvent Delay5 min

Data Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the sample with that of a known standard. Quantification can be performed by creating a calibration curve using standards of known concentrations. The mass spectrum of this compound is expected to show characteristic fragment ions that can be used for its unambiguous identification.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Textile Sample extraction Solvent Extraction (DCM/Methanol) sample->extraction 1. centrifugation Centrifugation extraction->centrifugation 2. filtration Filtration centrifugation->filtration 3. injection GC Injection filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Report Generation quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a robust and reliable approach for the analysis of this compound in various matrices, particularly textiles. The detailed protocol for sample preparation and instrument parameters serves as a valuable resource for researchers and scientists in ensuring product safety and quality, as well as for regulatory compliance. Further validation of this method should be performed in accordance with laboratory and regulatory standards.

References

Application Note: Quantification of Disperse Blue 102 in Wastewater Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 102 is a monoazo dye commonly used in the textile industry for dyeing synthetic fibers, particularly polyester.[1][2] Its chemical formula is C₁₅H₁₉N₅O₄S, and it is identified by CAS numbers 12222-97-8 and 69766-79-6.[3][4][5] Due to incomplete exhaustion during the dyeing process, significant amounts of this compound can be released into industrial effluents. The presence of such dyes in wastewater is a serious environmental concern due to their potential toxicity and persistence, which necessitates reliable and accurate methods for their quantification to ensure regulatory compliance and assess the efficacy of water treatment processes.[6][7]

This application note provides a detailed protocol for the quantification of this compound in wastewater samples using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector. The method involves a sample preparation step using Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components, followed by chromatographic separation and detection.[8]

Principle

The analytical method is based on the extraction and pre-concentration of this compound from wastewater samples using C18 Solid-Phase Extraction cartridges.[8] Following elution from the SPE cartridge, the sample extract is analyzed by a reverse-phase HPLC system. The dye is separated from other components on a C18 analytical column and quantified using a PDA detector set to the wavelength of maximum absorbance for this compound.[9] Quantification is achieved by constructing a calibration curve from analytical standards of known concentrations (external standard method).

Experimental Protocols

3.1. Reagents and Materials

  • Solvents: HPLC grade Methanol (B129727), Acetonitrile (B52724), and analytical grade water (ISO 3696).[8]

  • Reagents: Ammonium (B1175870) acetate (B1210297) (analytical grade).[9]

  • Analytical Standard: this compound standard (e.g., 100 µg/mL in Methanol).[10][11]

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

  • Filters: 0.45 µm syringe filters (e.g., PTFE or nylon) for sample clarification.[8]

  • Mobile Phase: A solution of 10 mmol/L ammonium acetate and acetonitrile. For this protocol, a 55:45 (v/v) mixture of ammonium acetate solution to acetonitrile is used.[9]

3.2. Standard Preparation

  • Stock Solution (100 µg/mL): Use a commercially available certified stock solution or prepare by accurately weighing the this compound standard and dissolving it in methanol.[8][10]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL) by performing serial dilutions of the stock solution with methanol. These will be used to generate the calibration curve.

3.3. Sample Preparation (Wastewater)

  • Filtration: Collect the wastewater sample in a clean glass container. Allow it to reach room temperature and filter it through a 0.45 µm syringe filter to remove suspended solids.[8]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of analytical grade water. Do not allow the cartridge to dry.

    • Loading: Pass a known volume (e.g., 250 mL) of the filtered wastewater sample through the conditioned cartridge at a slow, steady flow rate (approx. 5 mL/min).

    • Washing: Wash the cartridge with 5 mL of analytical grade water to remove any retained hydrophilic impurities.

    • Elution: Dry the cartridge under vacuum for 5 minutes. Elute the retained this compound by passing 5 mL of methanol through the cartridge. Collect the eluate in a clean vial.

  • Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 1.0 mL) of methanol. The sample is now ready for HPLC analysis.

3.4. HPLC-PDA Instrumentation and Conditions The analysis is performed using an HPLC system equipped with a PDA detector. The following conditions are recommended, adapted from methods for similar disperse dyes.[9]

ParameterCondition
Instrument High-Performance Liquid Chromatography system with PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 55:45 (v/v) 10 mmol/L Ammonium Acetate : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
PDA Wavelength Monitor at the wavelength of maximum absorbance (λmax), approx. 615 nm. Scan from 210-800 nm for peak purity.[9][12]
Analysis Time 15 min

Data Presentation

Quantitative data and method performance characteristics should be summarized for clarity. The following table presents typical performance parameters for this type of analysis, with example values based on a similar compound, Disperse Blue 1.[9]

ParameterValueComments
Linearity (R²) > 0.999For a calibration range of 0.1 - 10.0 µg/mL.
Limit of Detection (LOD) ~0.5 ng/mLCalculated as 3 times the signal-to-noise ratio.[9]
Limit of Quantification (LOQ) ~1.6 ng/mLCalculated as 10 times the signal-to-noise ratio.[9]
Measurement Range 0.01 - 0.2 mg/m³ (air sample)The effective range in wastewater will depend on the SPE concentration factor.[9]
Repeatability (%RSD) < 5%For replicate injections of a mid-range standard.

Visualization

The overall experimental workflow for the quantification of this compound in wastewater is outlined below.

Wastewater Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample 1. Wastewater Sample Collection Filter 2. Filtration (0.45 µm) Sample->Filter SPE 3. Solid-Phase Extraction (C18 Cartridge) Filter->SPE Elute 4. Elution & Reconstitution SPE->Elute HPLC 5. HPLC-PDA Analysis Elute->HPLC Data 6. Data Acquisition (Chromatogram) HPLC->Data Result 7. Concentration Calculation Data->Result

Caption: Experimental workflow for this compound analysis.

The logical relationship for quantifying the analyte using an external standard calibration method is shown in the following diagram.

Quantification Logic cluster_standards Calibration cluster_sample Sample Analysis Standards Known Conc. Standard Solutions Std_Analysis HPLC Analysis Standards->Std_Analysis Std_Areas Peak Areas Std_Analysis->Std_Areas Cal_Curve Calibration Curve (Area vs. Conc.) Std_Areas->Cal_Curve Result Final Concentration in Wastewater Cal_Curve->Result Sample Prepared Wastewater Sample Sample_Analysis HPLC Analysis Sample->Sample_Analysis Sample_Area Sample Peak Area Sample_Analysis->Sample_Area Sample_Area->Result

Caption: Logical diagram of external standard quantification.

Conclusion

The described method, combining Solid-Phase Extraction with HPLC-PDA analysis, provides a robust and reliable approach for the quantification of this compound in wastewater samples. The protocol is sensitive and specific, making it suitable for routine environmental monitoring and for evaluating the performance of wastewater treatment facilities in the textile industry. Proper preparation of standards and adherence to the sample preparation protocol are critical for achieving accurate and reproducible results.

References

Application Notes: Disperse Blue 102 for Biological Staining in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of available scientific literature and supplier information, we have concluded that there is currently insufficient data to provide detailed application notes and validated protocols for the use of Disperse Blue 102 as a biological stain for microscopy.

Our extensive searches have yielded basic chemical and safety information for this compound, primarily detailing its application as a textile dye. While some sources mention its potential use as a biological dye, no specific protocols, experimental data, or established methodologies for its application in cell or tissue staining for microscopy have been found.[1][2][3] The single mention of it being an alternative name for Methylene Blue appears to be inaccurate based on differing chemical structures.[1]

Information regarding the dye's mechanism of action in a biological context, its specificity for any cellular organelles or structures, and its fluorescence properties (if any) are not available in the public domain. Studies on other disperse dyes have indicated potential effects on cell viability, but these do not provide a basis for developing a reliable staining protocol for this compound.[4]

Therefore, we are unable to fulfill the request for:

  • Detailed Application Notes and Protocols: Without established procedures, providing guidance on concentrations, incubation times, and fixation methods would be speculative and unreliable.

  • Quantitative Data Summaries: No quantitative data from biological staining experiments using this compound could be located.

  • Experimental Workflows and Signaling Pathway Diagrams: The lack of information on its biological application and mechanism prevents the creation of relevant diagrams.

We are committed to providing accurate and reliable scientific information. At this time, the use of this compound as a biological stain for microscopy appears to be a novel application requiring foundational research and development. We will continue to monitor the scientific literature for any advancements in this area and will update our resources accordingly.

We encourage researchers interested in exploring the potential of this compound as a biological stain to conduct initial validation experiments to determine its staining characteristics, optimal conditions, and any potential cytotoxicity.

General Properties of this compound

For reference, the following information has been gathered from available sources.

PropertyValueReferences
Chemical Formula C15H19N5O4S[2][3]
CAS Number 12222-97-8, 69766-79-6[2][3]
Appearance Dark blue to purple crystalline powder[1]
Solubility Soluble in water, ethanol, and chloroform[1]
Primary Application Dye for textiles (e.g., polyester (B1180765) fibers) and plastics[1][3]

General Workflow for Testing a Novel Biological Stain

For researchers wishing to investigate the potential of this compound, a general workflow for testing a new stain is suggested below. This is a conceptual workflow and does not imply validated use for this compound.

G cluster_prep Preparation cluster_stain Staining & Optimization cluster_vis Visualization & Analysis prep_stain Prepare Stock Solution of this compound staining Incubate with Varying Concentrations of Stain prep_stain->staining prep_cells Prepare Biological Sample (Cell Culture or Tissue Section) fixation Fixation (e.g., PFA, Methanol) prep_cells->fixation fixation->staining incubation Vary Incubation Time and Temperature staining->incubation washing Washing Steps incubation->washing microscopy Microscopy (Brightfield/Fluorescence) washing->microscopy analysis Image Analysis and Data Collection microscopy->analysis cytotoxicity Assess Cytotoxicity analysis->cytotoxicity

Caption: Conceptual workflow for validating a novel biological stain.

We apologize that we could not provide the specific protocols requested at this time and hope this information is helpful in understanding the current landscape of this compound's application in biological research.

References

Application Notes and Protocol for Staining Polyester Fibers with Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the staining of polyester (B1180765) (polyethylene terephthalate, PET) fibers with C.I. Disperse Blue 102. This protocol is intended for laboratory-scale applications for analytical purposes, such as fiber identification, microplastic analysis, and quality control.

Introduction

Disperse dyes are non-ionic, sparingly water-soluble colorants ideal for dyeing hydrophobic synthetic fibers like polyester.[1] The dyeing mechanism involves the diffusion of fine dye particles into the amorphous regions of the polymer structure at elevated temperatures.[1] C.I. This compound is a single azo disperse dye with the chemical formula C₁₅H₁₉N₅O₄S and a molecular weight of 365.41 g/mol .[2] Achieving a consistent and reproducible staining of polyester fibers requires careful control of several parameters, including temperature, pH, time, and the use of appropriate auxiliary chemicals. The most common and effective method for dyeing polyester with disperse dyes is the high-temperature exhaust method, which is detailed in this protocol.[3][4]

Data Presentation

Table 1: Illustrative Dye Exhaustion of this compound on Polyester Fibers

Temperature (°C)Time (minutes)pHDye Exhaustion (%)
120304.585
120604.590
130304.595
130604.5>98
130605.597

Fastness properties are crucial for determining the durability of the staining. Table 2 presents the fastness properties of this compound on acetate (B1210297) fiber, which can serve as a general indicator. It is important to note that fastness on polyester may vary.[2]

Table 2: Fastness Properties of C.I. This compound on Acetate Fiber

Fastness TestISO Standard (1-5)AATCC Standard (1-5)
Ironing (Fading)4-53-4
Ironing (Staining)54-5
Light54-5
Perspiration (Fading)3-43-4
Perspiration (Staining)4-54
Washing (Fading)4-54
Washing (Staining)4-54
(Note: A higher number indicates better fastness)

Experimental Protocols

This section details the necessary steps for staining polyester fibers with this compound using a high-temperature exhaust dyeing method.

Materials and Reagents
  • Polyester fibers/fabric

  • C.I. This compound (CAS No. 12222-97-8)[2]

  • Non-ionic detergent (e.g., Synthrapol)[5]

  • Dispersing agent

  • Levelling agent

  • Acetic acid (glacial)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Distilled or deionized water

Equipment
  • High-temperature, high-pressure laboratory dyeing apparatus

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Drying oven

Pre-treatment: Scouring

Before dyeing, it is essential to remove any oils, waxes, and sizes from the polyester fibers that could hinder dye uptake.[4]

  • Prepare a scouring bath with 1-2 g/L of a non-ionic detergent in distilled water.

  • Immerse the polyester fibers in the bath at a liquor-to-goods ratio of 20:1.

  • Heat the bath to 60-70°C and maintain for 20-30 minutes with gentle agitation.

  • Rinse the fibers thoroughly with hot water, followed by a cold water rinse.

  • Allow the fibers to air dry or use a drying oven at a low temperature.

Dye Bath Preparation and Staining Procedure
  • Dye Dispersion: Carefully weigh the required amount of this compound (e.g., 1% on weight of fiber, o.w.f.). Make a paste with a small amount of water and dispersing agent. Gradually add more water to create a fine, stable dispersion.

  • Dye Bath Setup: Fill the dyeing vessel with the required volume of distilled water for a liquor-to-goods ratio of 10:1 to 20:1.

  • Add the following auxiliaries to the dye bath (concentrations are typical and may require optimization):

    • Dispersing agent: 1.0 g/L

    • Levelling agent: 0.5 - 1.0 g/L

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[4] This is critical as this compound is not suitable for alkaline conditions.[2]

  • Add the prepared dye dispersion to the bath and stir thoroughly.

  • Introduce the scoured polyester fibers into the dye bath at approximately 60°C.

  • Dyeing Cycle:

    • Increase the temperature of the dye bath to 130°C at a rate of 1.5-2.0°C per minute.[3]

    • Hold the temperature at 130°C for 45-60 minutes, ensuring continuous agitation.[3]

    • Cool the dye bath to 70°C at a rate of 2-3°C per minute.

  • Drain the dye bath.

Post-treatment: Reduction Clearing

This step is crucial for removing any unfixed dye from the fiber surface, which improves wash and crocking fastness.[4]

  • Prepare a clearing solution containing:

    • Sodium hydrosulfite: 1-2 g/L

    • Sodium hydroxide: 1-2 g/L

    • Non-ionic detergent: 1 g/L

  • Treat the dyed fibers in this solution at 70-80°C for 15-20 minutes.[4]

  • Rinse the fibers thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fibers in a bath containing 0.5-1.0 g/L of acetic acid for 5 minutes.

  • Give a final rinse with cold water.

  • Dry the stained fibers in an oven or air dry.

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical dyeing mechanism.

experimental_workflow Experimental Workflow for Staining Polyester with this compound cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring of Polyester Fibers dye_bath_setup Dye Bath Setup (pH 4.5-5.5) scouring->dye_bath_setup dye_dispersion Preparation of this compound Dispersion dye_dispersion->dye_bath_setup dyeing_cycle High-Temperature Dyeing (130°C, 60 min) dye_bath_setup->dyeing_cycle reduction_clearing Reduction Clearing dyeing_cycle->reduction_clearing rinsing_drying Rinsing and Drying reduction_clearing->rinsing_drying dyeing_mechanism Disperse Dyeing Mechanism on Polyester Fiber cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber dye_particles Dispersed Dye Particles dissolved_dye Single Dye Molecules dye_particles->dissolved_dye Dissolution fiber_surface Fiber Surface dissolved_dye->fiber_surface Adsorption amorphous_region Amorphous Region fiber_surface->amorphous_region Diffusion (High Temp) crystalline_region Crystalline Region

References

Application of Disperse Blue 102 in Forensic Fiber Examination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 102 is a synthetic dye commonly used to color polyester (B1180765) fibers. In forensic science, the analysis of textile fibers is a crucial aspect of trace evidence examination, capable of linking a suspect to a crime scene or a victim. The identification of the specific dye used on a fiber can significantly enhance the evidential value of fiber comparisons. This document provides detailed application notes and protocols for the forensic examination of single polyester fibers dyed with this compound. The methodologies outlined herein are intended for researchers, scientists, and forensic professionals.

Application Notes

The forensic analysis of fibers dyed with this compound typically involves a multi-step process that begins with the microscopic examination of the fiber, followed by dye extraction and subsequent analysis using chromatographic and spectroscopic techniques. The primary goal is to identify the dye and compare it to a known sample. Given that this compound is a disperse dye, it is insoluble in water and is held within the polyester fiber matrix by physical forces, which dictates the choice of extraction solvents.

The selection of an appropriate analytical technique is critical and often depends on the size of the fiber sample. For single, millimeter-length fibers, highly sensitive methods such as Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are required. Microspectrophotometry (MSP) is a non-destructive technique that can be used to analyze the color of the fiber before the more destructive extraction-based methods are employed.

Experimental Protocols

1. Microspectrophotometry (MSP) of a Single Fiber

This non-destructive technique is used to obtain the absorption spectrum of the dye within the fiber, providing information about its color.

Protocol:

  • Sample Preparation: Mount a single fiber on a clean microscope slide. A mounting medium with a refractive index close to that of the fiber can be used to reduce light scattering.

  • Instrumentation: Use a microspectrophotometer equipped with a visible light source and a spectrophotometer.

  • Data Acquisition:

    • Obtain a background spectrum from a clear area of the slide.

    • Focus on the fiber and acquire the transmission or absorbance spectrum over a wavelength range of approximately 400-700 nm.

    • Multiple spectra should be taken along the length of the fiber to assess color consistency.

  • Data Analysis: Compare the obtained spectrum with that of a known reference fiber dyed with this compound.

2. Extraction of this compound from a Single Polyester Fiber

The choice of solvent is critical for efficient dye extraction. Several solvents have been shown to be effective for disperse dyes.

Protocol:

  • Sample Preparation: Place a single polyester fiber (typically 1-5 mm in length) into a clean micro-vial or a sealed capillary tube.

  • Solvent Addition: Add a small volume (e.g., 20-50 µL) of an appropriate extraction solvent. Common solvents for disperse dyes include:

  • Extraction:

    • Seal the container to prevent solvent evaporation.

    • Heat the sample in a heating block or oven at a temperature appropriate for the solvent (e.g., 100-130°C) for a set period (e.g., 30-60 minutes).

    • Alternatively, ultrasonication can be used to aid extraction.

  • Sample Recovery:

    • After extraction, carefully remove the fiber from the solvent.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dye residue in a small, known volume of a suitable solvent (e.g., methanol or the initial mobile phase of the liquid chromatography system) for analysis.

3. UPLC-MS/MS Analysis of this compound Extract

This is a highly sensitive and selective method for the identification and quantification of the extracted dye.

Protocol:

  • Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for small molecule analysis (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient program to separate the dye from any co-extracted material.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound. The precursor ion and one or more product ions should be monitored.

      • Precursor Ion (Q1): The protonated molecule of this compound ([M+H]⁺).

      • Product Ions (Q3): Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion.

  • Data Analysis:

    • Identify this compound in the sample extract by comparing its retention time and the ratio of the monitored MRM transitions to those of a known standard.

    • Quantification can be performed by creating a calibration curve using standard solutions of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number12222-97-8
Molecular FormulaC₁₅H₁₉N₅O₄S
Molecular Weight365.41 g/mol

Table 2: UPLC-MS/MS Parameters for this compound

ParameterValueReference
Retention Time (min)4.33[1]
Linearity Range (ng/mL)0.5 - 200[1]
0.9985[1]
Recovery at 10 ng/mL (%)99.8[1]
Recovery at 50 ng/mL (%)97.5[1]

Table 3: General Performance of Analytical Methods for Disperse Dyes

ParameterUPLC-MS/MSMicrospectrophotometry (MSP)
Limit of Detection (LOD) 0.02 - 1.35 ng/mL (for a range of disperse dyes)Dependent on dye concentration on fiber
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL (for a range of disperse dyes)Not typically used for quantification
Sample Requirement Single fiber (mm length)Single fiber
Destructive? YesNo

Visualizations

Forensic_Fiber_Workflow cluster_0 Initial Examination cluster_1 Non-Destructive Analysis cluster_2 Destructive Analysis cluster_3 Data Interpretation Fiber Recovery Fiber Recovery Microscopic Examination Microscopic Examination Fiber Recovery->Microscopic Examination Visual Assessment Microspectrophotometry Microspectrophotometry Microscopic Examination->Microspectrophotometry Color Analysis Dye Extraction Dye Extraction Microspectrophotometry->Dye Extraction If necessary UPLC-MS/MS Analysis UPLC-MS/MS Analysis Dye Extraction->UPLC-MS/MS Analysis Chemical Identification Comparison & Reporting Comparison & Reporting UPLC-MS/MS Analysis->Comparison & Reporting Evidential Value

Caption: Forensic fiber examination workflow.

Dye_Extraction_Protocol start Single Polyester Fiber step1 Place in Micro-vial start->step1 step2 Add Extraction Solvent (e.g., DMF, 20-50 µL) step1->step2 step3 Seal and Heat (100-130°C, 30-60 min) step2->step3 step4 Remove Fiber step3->step4 step5 Evaporate Solvent (Nitrogen Stream) step4->step5 step6 Reconstitute in Mobile Phase step5->step6 end Sample for UPLC-MS/MS step6->end

Caption: this compound extraction protocol.

References

Application Notes and Protocols for Disperse Blue 102 as a Hypothetical Tracer Dye in Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are presented as a hypothetical framework for the use of Disperse Blue 102 as a tracer dye in environmental studies. Currently, there is a significant lack of scientific literature and validated protocols for this specific application. The information provided is based on the known physicochemical properties of this compound and general principles of dye tracing studies. Researchers should conduct thorough, site-specific evaluations of its suitability, environmental fate, and potential toxicity before any field application.

Introduction to this compound as a Potential Tracer Dye

This compound is a monoazo dye primarily used in the textile industry for dyeing synthetic fibers.[1][2] Its distinct blue color and potential for detection make it a candidate for consideration as a tracer dye in specific environmental contexts, particularly where a non-fluorescent, visible tracer is desired. An ideal tracer should be highly detectable, environmentally benign, conservative (non-reactive), and exhibit low sorption to environmental matrices. The suitability of this compound for such applications remains to be rigorously evaluated.

Key Considerations for Use:

  • Non-fluorescent Nature: Unlike commonly used fluorescent tracers like Rhodamine WT and Fluorescein, this compound is a non-fluorescent dye. This necessitates detection via spectrophotometry based on its visible light absorbance.

  • Solubility: Disperse dyes, by nature, have low water solubility, which increases with temperature.[3] This property could be a limiting factor for its application in cold water environments but might be advantageous in studies where slow dissolution and prolonged release are desired.

  • Environmental Persistence: The stability of disperse dyes, which is desirable for textiles, may lead to environmental persistence.[4] Its degradation under various environmental conditions (e.g., photodegradation, biodegradation) requires thorough investigation.

  • Toxicity: The ecotoxicity of this compound is not well-documented in the context of environmental tracing. Disperse dyes as a class can be toxic to aquatic organisms, and some may have mutagenic or carcinogenic properties.[5] A comprehensive environmental risk assessment is crucial before any field use.[6]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that much of the data required to fully assess its potential as an environmental tracer is currently unavailable.

PropertyValueData Gaps and Relevance for Tracer Studies
CAS Number 12222-97-8[1][7]N/A
Molecular Formula C₁₅H₁₉N₅O₄S[1][2]N/A
Molecular Weight 365.41 g/mol [1][7]Influences transport and diffusion properties.
Appearance Dark blue to purple crystalline powder[8]Facilitates visual identification at high concentrations.
Water Solubility Low, increases with temperature.[3] Soluble in some organic solvents like DMSO and Methanol.[9]Critical for dissolution at the injection point and transport in aqueous systems. Data on solubility across a range of environmental temperatures and pH is needed.
Photodegradation Disperse dyes are generally resistant to light degradation.[10] Studies on other disperse blue dyes show variable degradation rates under UV light.[11][12]Essential for determining the tracer's stability in sunlit surface waters. Specific photodegradation rates and byproduct formation for this compound are unknown.
Adsorption The adsorption of disperse blue dyes is influenced by pH and the nature of the adsorbent.[13][14]Crucial for understanding potential retardation during transport through soil and sediment. Sorption coefficients (Kd) for various environmental matrices are needed.
Ecotoxicity Disperse dyes can be toxic to aquatic life.[4][5] Some disperse dyes have been shown to impair cell viability and mitochondrial function.A comprehensive ecotoxicological profile (e.g., LC50 for relevant aquatic species) is required for environmental risk assessment.

Experimental Protocols (Hypothetical)

The following protocols are adapted from general dye tracing methodologies and should be validated in laboratory and small-scale field trials before large-scale application.

Objective: To assess the fundamental properties of this compound relevant to its use as a tracer in a controlled laboratory setting.

Materials:

  • This compound dye

  • Deionized water and site-specific water samples (groundwater, surface water)

  • Soil and sediment samples from the intended study area

  • Spectrophotometer

  • Shaker table

  • Centrifuge

  • Glassware (beakers, flasks, vials)

Methodology:

  • Solubility Determination:

    • Prepare saturated solutions of this compound in deionized water and site-specific water at various environmentally relevant temperatures (e.g., 5, 15, 25 °C).

    • Equilibrate the solutions for 24-48 hours with gentle agitation.

    • Centrifuge the samples to remove undissolved dye.

    • Measure the absorbance of the supernatant using a spectrophotometer at the dye's maximum absorbance wavelength (λmax) and determine the concentration using a calibration curve.

  • Photodegradation Study:

    • Prepare solutions of this compound of known concentration in transparent containers.

    • Expose the solutions to a light source simulating natural sunlight.

    • At regular intervals, measure the absorbance to monitor the decrease in dye concentration over time.

    • Include dark controls to account for any non-photolytic degradation.

  • Sorption (Batch) Test:

    • Prepare a series of this compound solutions of known concentrations in site-specific water.

    • Add a known mass of soil or sediment to each solution.

    • Agitate the samples on a shaker table for a predetermined equilibrium time (e.g., 24 hours).

    • Centrifuge the samples and measure the absorbance of the supernatant to determine the amount of dye remaining in the solution.

    • Calculate the amount of dye sorbed to the solid phase.

Objective: To determine the travel time and dispersion characteristics of a surface water body using this compound as a tracer.

Materials:

  • Validated this compound solution

  • Field-portable spectrophotometer or sample collection bottles (amber glass)

  • GPS for recording locations

  • Flow meter (for discharge measurement)

  • Data logger (optional)

Methodology:

  • Pre-injection:

    • Conduct a thorough site assessment to determine injection and sampling locations.

    • Measure the stream discharge to calculate the required amount of dye.

    • Collect background water samples from all monitoring points to determine any background absorbance at the dye's λmax.

  • Dye Injection:

    • Prepare a concentrated solution of this compound.

    • Inject a known quantity of the dye solution instantaneously (slug injection) at the upstream point.

  • Downstream Sampling:

    • Collect water samples at predetermined downstream locations at a set frequency. The sampling frequency should be higher initially and can be decreased as the dye concentration declines.

    • Alternatively, use a field-portable spectrophotometer for real-time measurements.

  • Sample Analysis:

    • Transport samples to the laboratory, keeping them cool and dark.

    • Measure the absorbance of each sample using a spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance from the sample readings.

    • Convert absorbance values to dye concentrations using a pre-established calibration curve.

    • Plot the concentration versus time data to generate a breakthrough curve for each sampling location.

    • From the breakthrough curves, determine key parameters such as time to leading edge, time to peak concentration, and mean residence time.

Visualization of Workflows and Concepts

The following diagrams illustrate the logical flow of evaluating and applying a potential tracer dye like this compound.

G cluster_0 Laboratory Evaluation cluster_1 Field Application Solubility Solubility Testing Decision Suitable for Field Study? Solubility->Decision Photodegradation Photodegradation Assay Photodegradation->Decision Sorption Sorption Experiments Sorption->Decision Toxicity Ecotoxicity Assessment Toxicity->Decision Site_Assessment Site Assessment & Background Sampling Dye_Injection Dye Injection Site_Assessment->Dye_Injection Downstream_Sampling Downstream Sampling Dye_Injection->Downstream_Sampling Analysis Sample Analysis (Spectrophotometry) Downstream_Sampling->Analysis Data_Interpretation Data Interpretation & Modeling Analysis->Data_Interpretation Decision->Site_Assessment Yes

Caption: Workflow for evaluating this compound as a tracer dye.

G cluster_fate Environmental Fate Processes Dye This compound (Hypothetical Tracer) Injection Injection into Aqueous System Dye->Injection Transport Transport with Water Flow Injection->Transport Dispersion Dispersion & Dilution Transport->Dispersion Photodegradation Photodegradation Transport->Photodegradation Loss Sorption Sorption to Sediment/Soil Transport->Sorption Retardation Biodegradation Biodegradation Transport->Biodegradation Loss Detection Detection via Spectrophotometry Dispersion->Detection

Caption: Conceptual model of this compound transport and fate.

Safety and Environmental Considerations

  • Human Health: this compound may be toxic to humans.[8] Appropriate personal protective equipment (gloves, goggles, protective clothing) should be worn during handling.[8]

  • Environmental Impact: Due to the potential toxicity of disperse dyes to aquatic organisms, the concentration of this compound used in any tracer study should be kept to the absolute minimum required for detection.[5] It is recommended that tracer concentrations in the environment do not exceed levels that could cause harm to aquatic life.

  • Waste Disposal: All solutions and contaminated materials should be disposed of in accordance with local regulations for chemical waste.[8]

Conclusion

While this compound possesses some characteristics that might suggest its use as a tracer dye, such as its intense color, the significant gaps in our understanding of its environmental behavior and toxicity currently preclude its recommendation for widespread use. The protocols and information presented here are intended to guide future research that could rigorously evaluate its potential in this application. Any proposed use of this compound as an environmental tracer must be preceded by comprehensive laboratory and microcosm studies to ensure its efficacy and environmental safety.

References

Application Notes: Supercritical Carbon Dioxide Dyeing of Polyester with Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Supercritical fluid dyeing (SFD) offers a sustainable and efficient alternative to conventional aqueous dyeing methods for synthetic fibers, particularly polyester (B1180765).[1][2][3] This technology utilizes carbon dioxide (CO₂) above its critical temperature (31.1 °C) and pressure (73.8 bar), where it enters a supercritical state.[4][5] In this state, scCO₂ exhibits a unique combination of gas-like low viscosity and liquid-like density, making it an excellent solvent and transport medium for non-polar disperse dyes like Disperse Blue 102.[4][5][6]

The primary advantages of this waterless process include the complete elimination of wastewater generation, reduced energy consumption as no drying is required, and the ability to recycle over 90% of the CO₂.[1][4][7] The process facilitates rapid and uniform penetration of the dye into the polymer matrix without the need for chemical auxiliaries such as dispersing agents, leading to high-quality dyeing with excellent fastness properties.[4][8][9]

Quantitative Data Summary

The efficiency and outcome of supercritical CO₂ (scCO₂) dyeing are highly dependent on process parameters. The following tables summarize typical operating conditions and the resulting colorfastness properties for disperse dyes on polyester fabric. While specific data for this compound is limited, the parameters are based on established methodologies for similar disperse dyes.

Table 1: Typical Supercritical CO₂ Dyeing Parameters for Polyester

ParameterTypical RangeEffect on Dyeing
Temperature 80 - 140 °C[10][11]Increases dye solubility and polymer chain mobility, enhancing dye diffusion into the fiber.[11][12]
Pressure 10 - 29 MPa (100 - 290 bar)[2][6][11]Increases CO₂ density, which in turn enhances dye solubility and swelling of the polyester fiber.[6][12]
Dyeing Time 20 - 90 minutes[9][11]Affects the dye uptake and levelness. Longer times generally lead to higher color strength.[11]
Dye Concentration 0.2 - 2.0% (on weight of fabric)[6][13]Directly influences the final shade depth of the dyed fabric.

Table 2: Typical Colorfastness Properties of Polyester Dyed in scCO₂

Fastness PropertyTest MethodTypical Rating (Grey Scale)
Washing Fastness ISO 105-C06[4]4-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124-5
Light Fastness ISO 105-B02Good to Excellent

Note: Ratings are on a scale of 1 to 5, where 5 represents the best fastness. The dyeing process in scCO₂ generally results in excellent fastness properties.[10][14]

Experimental Protocols

Protocol 1: Pretreatment of Polyester Fabric (Scouring)

Objective: To remove oils, waxes, lubricants, and other processing aids from the raw polyester fabric to ensure high-quality, uniform dyeing.[9]

Materials & Equipment:

  • Raw polyester fabric

  • Non-ionic detergent

  • Sodium carbonate (soda ash)

  • Beaker or washing vessel

  • Heating stirrer or water bath

  • Deionized water

Procedure:

  • Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent and 1-2 g/L of sodium carbonate in deionized water.

  • Immerse the polyester fabric in the bath at a liquor-to-goods ratio of 20:1.

  • Heat the bath to 60-70 °C and maintain this temperature for 20-30 minutes with gentle stirring.

  • Remove the fabric and rinse it thoroughly with hot deionized water, followed by a final rinse with cold deionized water.

  • Allow the fabric to air dry completely before the dyeing process.

Protocol 2: Supercritical CO₂ Dyeing of Polyester

Objective: To dye pre-cleaned polyester fabric with this compound using a supercritical CO₂ medium.

Materials & Equipment:

  • Pre-cleaned polyester fabric

  • This compound (as a fine powder)

  • High-pressure dyeing vessel (autoclave) with precise temperature and pressure controls

  • CO₂ cylinder (purity ≥ 99.5%) with a high-pressure pump

  • Heating system (e.g., heating jacket or oil bath)[4]

  • System for separating CO₂ and unused dye

Procedure:

  • Sample Preparation: Cut a sample of the pre-cleaned polyester fabric (e.g., 5 grams), weigh it accurately, and wrap it around a perforated stainless-steel holder to ensure even fluid flow.

  • Loading: Place the wrapped fabric sample into the high-pressure dyeing vessel. Add the accurately weighed this compound powder to the bottom of the vessel or in a separate dye container within the system.

  • Sealing and Purging: Securely seal the vessel. Purge the system with low-pressure gaseous CO₂ for 2-3 minutes to remove any residual air.

  • Pressurization: Begin pumping liquid CO₂ into the vessel until the target pressure (e.g., 20-25 MPa) is achieved.[4]

  • Heating and Dyeing: Activate the heating system and bring the vessel to the desired dyeing temperature (e.g., 120 °C) at a controlled rate (e.g., 2-3 °C/min).[4] Once the target temperature and pressure are stable, maintain these conditions for the dyeing duration (e.g., 60 minutes).[4] Circulation or agitation of the supercritical fluid can be used to ensure uniform dyeing.

  • Cooling and Depressurization: After the dyeing cycle, cool the vessel to below 50 °C.[4] Slowly release the pressure at a controlled rate. The CO₂ turns back into a gas and can be captured for recycling.[4]

  • Sample Removal: Once the vessel is fully depressurized, open it and remove the dry, dyed polyester sample. No further drying is necessary.[5]

Protocol 3: Post-treatment (Reduction Clearing)

Objective: To remove any unfixed dye particles adhering to the surface of the dyed fabric, which is crucial for improving rubbing and wash fastness.[8][15][16]

Materials & Equipment:

Procedure:

  • Prepare a clearing solution containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide in deionized water.[4]

  • Immerse the dyed fabric in the solution and heat to 70-80 °C for 15-20 minutes.[16]

  • Remove the fabric and rinse it thoroughly with warm, then cold, deionized water until the rinsing water is clear.[4]

  • Allow the fabric to air dry completely.[4]

Visualizations

G cluster_prep Preparation cluster_process Core Process cluster_eval Evaluation & Output raw_polyester Raw Polyester Fabric scouring 1. Pretreatment (Scouring) raw_polyester->scouring disperse_dye This compound (Powder) dyeing 2. Supercritical CO₂ Dyeing disperse_dye->dyeing co2 CO₂ Cylinder co2->dyeing scouring->dyeing clearing 3. Post-treatment (Reduction Clearing) dyeing->clearing evaluation 4. Color & Fastness Evaluation clearing->evaluation final_product Final Dyed Fabric evaluation->final_product

Caption: Experimental workflow for supercritical CO₂ dyeing of polyester.

G cluster_params cluster_factors cluster_outcomes temp Temperature density CO₂ Density & Solvating Power temp->density solubility Dye Solubility temp->solubility swelling Fiber Swelling & Polymer Chain Mobility temp->swelling pressure Pressure pressure->density time Time ks Color Strength (K/S) time->ks density->solubility density->swelling solubility->ks swelling->ks fastness Colorfastness ks->fastness levelness Dye Levelness ks->levelness

Caption: Factors influencing supercritical CO₂ dyeing outcomes.

References

Application Notes and Protocols for Assessing the Allergenic Potential of Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102 (CAS No. 12222-97-8) is a single azo dye used in the textile industry, particularly for dyeing synthetic fibers like polyester.[1] Like many disperse dyes, it has the potential to act as a skin sensitizer, leading to allergic contact dermatitis (ACD), a Type IV delayed hypersensitivity reaction.[2] Assessing the allergenic potential of such chemicals is a critical step in safety and risk assessment.

These application notes provide a comprehensive overview of the methods used to evaluate the skin sensitization potential of this compound. The protocols detailed below cover both the gold-standard in vivo assay and key in vitro methods that investigate the cellular and molecular mechanisms underlying sensitization. While specific sensitization data for this compound is limited in published literature, the methodologies described are standard practice and data from other relevant disperse dyes are provided for comparative purposes.[3]

Physicochemical Properties of this compound:

PropertyValue
CAS Number 12222-97-8[4]
Molecular Formula C₁₅H₁₉N₅O₄S[4]
Molecular Weight 365.41 g/mol [5]
Class Single Azo Dye[1]

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The assessment strategy is based on the AOP for skin sensitization, which outlines the key events (KEs) from the initial molecular interaction to the adverse health outcome.

AOP_Skin_Sensitization KE1 KE1: Covalent Binding (Haptenation) KE2 KE2: Keratinocyte Activation KE1->KE2 Release of inflammatory mediators KE3 KE3: Dendritic Cell Activation KE2->KE3 Cytokine signaling KE4 KE4: T-Cell Proliferation KE3->KE4 Antigen presentation in lymph node AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO Inflammatory response upon re-exposure

Caption: The Adverse Outcome Pathway for skin sensitization.

Data Presentation: Comparative Allergenic Potency of Disperse Dyes

The murine Local Lymph Node Assay (LLNA) is the standard in vivo method for quantifying sensitization potential. A Stimulation Index (SI) of 3 or greater is considered a positive result.[6] The EC3 value, the concentration estimated to produce an SI of 3, is a measure of sensitizing potency.[7] The table below summarizes LLNA data for several common disperse dyes, providing a benchmark for assessing new or untested dyes like this compound.

Dye NameChemical ClassCAS NumberLowest Concentration Inducing a Significant Increase in Lymph Node Cell Number (%)Sensitizing Potency
Disperse Blue 124 Azo61951-51-70.003Strong[8]
Disperse Blue 106 Anthraquinone12223-01-70.003Strong[8]
Disperse Red 1 Azo2872-52-83Moderate[8]
Disperse Blue 1 Anthraquinone2475-45-83Moderate[8]
Disperse Orange 37 Azo13301-61-610Weak[8]
Disperse Blue 35 Anthraquinone12222-75-210Weak[8]
Disperse Yellow 3 Azo2832-40-8>30Very Weak / Non-sensitizer[8]
Disperse Orange 3 Azo730-40-5>30Very Weak / Non-sensitizer[8]
This compound Azo 12222-97-8 No Data Available Unknown

Experimental Protocols

Protocol 1: Murine Local Lymph Node Assay (LLNA)

The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of a test substance.[9] This protocol is based on the OECD Test Guideline 429.

4.1.1 Materials

  • Test Animals: Female CBA/J mice, 8-12 weeks old.

  • Test Substance: this compound.

  • Vehicle: Acetone:Olive Oil (4:1 v/v) is a common vehicle. The solubility and stability of this compound in the chosen vehicle must be confirmed.

  • Positive Control: 25% Hexyl Cinnamic Aldehyde (HCA).[10]

  • Radioisotope: ³H-methyl thymidine (B127349) in sterile phosphate-buffered saline (PBS).

  • 5% Trichloroacetic Acid (TCA).

  • Scintillation fluid and vials.

  • Equipment: Micropipettes, vortex mixer, centrifuge, β-scintillation counter.

4.1.2 Methodology

  • Animal Groups: A minimum of four animals are used per dose group.[11] Groups should include at least three concentrations of this compound, a vehicle control group, and a positive control group.

  • Dose Selection: An initial pre-screen test may be necessary to determine the appropriate dose range and to ensure the selected concentrations are not systemically toxic or excessively irritating.[9]

  • Application (Days 1, 2, 3):

    • Record the weight of each mouse.[12]

    • Apply 25 µL of the assigned test substance, vehicle, or positive control to the dorsal surface of each ear of the mice.[9]

  • No Treatment (Days 4, 5): The animals are left untreated during this period.

  • Proliferation Measurement (Day 6):

    • Five hours before sacrifice, inject each mouse intravenously via the tail vein with 250 µL of PBS containing 20 µCi of ³H-methyl thymidine.[9]

    • Euthanize the mice.

    • Excise the draining auricular lymph nodes from both ears for each mouse and place them in PBS.[9]

  • Sample Processing:

    • Prepare a single-cell suspension of lymph node cells (LNCs) for each individual mouse by gentle mechanical disaggregation through a 200-mesh stainless steel gauze.[9]

    • Wash the LNCs twice with an excess of PBS.

    • Precipitate the DNA by adding 5% TCA and incubating at 4°C for approximately 18 hours.[9]

    • Resuspend the pellet in 1 mL of 5% TCA and transfer to a scintillation vial containing 10 mL of scintillation fluid.

  • Data Analysis:

    • Measure the radioactive incorporation (Disintegrations Per Minute - DPM) using a β-scintillation counter.

    • The Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.

    • An SI ≥ 3 is considered a positive result, indicating that the substance is a skin sensitizer.[6]

LLNA_Workflow cluster_dosing Dosing Phase cluster_proliferation Proliferation & Measurement Day1 Day 1: Apply 25µL to each ear Day2 Day 2: Repeat Application Day1->Day2 Day3 Day 3: Repeat Application Day2->Day3 Day6_Inject Day 6 (am): Inject ³H-Thymidine Day3->Day6_Inject Days 4-5: No Treatment Day6_Sacrifice Day 6 (pm): Sacrifice & Excise Lymph Nodes Day6_Inject->Day6_Sacrifice Process Prepare single-cell suspension Day6_Sacrifice->Process Count Measure DPM via Scintillation Counting Process->Count Analysis SI ≥ 3? Count->Analysis Calculate Stimulation Index (SI) Result_Pos Positive (Sensitizer) Analysis->Result_Pos Yes Result_Neg Negative (Non-sensitizer) Analysis->Result_Neg No

Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

Protocol 2: In Vitro T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to an antigen, providing an in vitro correlate of the T-cell activation key event (KE4). It uses Carboxyfluorescein succinimidyl ester (CFSE), a dye that is diluted with each cell division, allowing proliferation to be tracked by flow cytometry.[13]

4.2.1 Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • T-cell enrichment kit (negative selection).

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin).

  • CFSE (5 mM stock in DMSO).

  • This compound (dissolved in a suitable solvent like DMSO, then diluted in culture medium).

  • Stimulation cocktail: anti-CD3 and anti-CD28 antibodies (positive control).

  • FACS buffer (PBS with 2% FBS).

  • Equipment: 96-well round-bottom plates, centrifuge, flow cytometer, cell counter.

4.2.2 Methodology

  • T-Cell Isolation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Enrich for T-cells from the PBMC population using a negative selection kit according to the manufacturer's instructions.[3]

  • CFSE Labeling:

    • Resuspend the enriched T-cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.[3]

    • Add the CFSE stock solution to the cell suspension for a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.[3]

    • Quench the reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete medium to remove unbound CFSE.[3]

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled T-cells at 1 x 10⁶ cells/mL in complete medium.

    • Plate 1 x 10⁵ cells (100 µL) into each well of a 96-well round-bottom plate.[3]

    • Prepare dilutions of this compound in complete medium. Add 100 µL of the dye dilutions to the appropriate wells. Include vehicle-only wells as a negative control.

    • For the positive control, add 100 µL of the anti-CD3/anti-CD28 stimulation cocktail.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO₂.[3]

  • Data Acquisition:

    • Harvest the cells from each well.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer for flow cytometric analysis.

    • Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

  • Data Analysis:

    • Gate on the live lymphocyte population using forward and side scatter.

    • Analyze the CFSE fluorescence histogram. Unproliferated cells will form a single bright peak, while each subsequent cell division will result in a peak with half the fluorescence intensity.

    • Quantify the percentage of cells that have divided as a measure of proliferation.

Protocol 3: Cytokine Quantification by ELISA

This protocol allows for the quantification of specific cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) released into the cell culture supernatant during T-cell activation. This provides insight into the type of T-helper (Th1, Th2) response.

4.3.1 Materials

  • Cell culture supernatants from the T-cell proliferation assay (or a similar T-cell activation experiment).

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).

  • Coating buffer, wash buffer (PBS with 0.05% Tween-20), and assay diluent (e.g., PBS with 10% FBS).[14]

  • Recombinant cytokine standards.

  • Equipment: 96-well ELISA plates, multi-channel pipette, plate washer (recommended), microplate reader (450 nm).[15]

4.3.2 Methodology

  • Plate Coating:

    • Dilute the capture antibody in coating buffer.

    • Add 100 µL to each well of a 96-well ELISA plate.

    • Seal the plate and incubate overnight at 4°C.[14]

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of assay diluent to each well to block non-specific binding.

    • Incubate for 1-2 hours at room temperature.[14]

  • Sample and Standard Incubation:

    • Wash the plate three times.

    • Prepare a serial dilution of the recombinant cytokine standard in assay diluent.

    • Add 100 µL of the standards and cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.[14]

  • Detection Antibody Incubation:

    • Wash the plate five times.

    • Dilute the biotinylated detection antibody in assay diluent.

    • Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate five times.

    • Dilute the streptavidin-HRP conjugate in assay diluent.

    • Add 100 µL to each well and incubate for 30 minutes at room temperature, protected from light.

  • Signal Development:

    • Wash the plate seven times.[14]

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[14]

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to interpolate the concentration of the cytokine in the unknown samples.

Signaling Pathway Visualization: T-Cell Activation by a Hapten

Allergic contact dermatitis is initiated when a small, reactive chemical (a hapten) like this compound penetrates the skin and covalently binds to endogenous proteins (a carrier), forming a hapten-carrier conjugate. This neoantigen is then recognized as foreign by the immune system.

Hapten_Pathway cluster_skin Epidermis/Dermis cluster_lymph_node Draining Lymph Node Hapten This compound (Hapten) Protein Skin Protein (Carrier) Hapten->Protein Covalent Binding Conjugate Hapten-Protein Conjugate Protein->Conjugate APC Antigen Presenting Cell (e.g., Langerhans Cell) APC_LN APC presents antigen on MHC-II APC->APC_LN Migration Conjugate->APC Uptake & Processing TCell Naive T-Helper Cell (Th0) APC_LN->TCell Signal 1: Antigen Recognition Activated_TCell Activated/Memory T-Helper Cell (Th1/Th2) TCell->Activated_TCell Signal 2: Co-stimulation (CD28/B7) Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activated_TCell->Cytokines Proliferation Clonal Expansion Activated_TCell->Proliferation TCR TCR MHC MHC-II

Caption: Hapten-mediated T-cell activation pathway.

References

Application Note: Extraction and Quantification of Disperse Blue 102 from Textile Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 102 is an anthraquinone-based synthetic dye used for coloring synthetic textiles, particularly polyester.[1] Due to the potential for certain disperse dyes to cause allergic contact dermatitis and other health concerns in sensitized individuals, regulatory bodies have placed restrictions on their use in consumer products.[2][3][4] Accurate and reliable methods for the extraction and quantification of this compound from textile matrices are therefore essential for regulatory compliance, quality control, and risk assessment. This document provides detailed protocols for the extraction of this compound from textile samples and its subsequent analysis by High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Data Presentation

Quantitative performance data for the analysis of disperse dyes can vary based on the specific dye, textile matrix, instrumentation, and laboratory conditions. The tables below summarize typical performance characteristics for the methods described.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data for Disperse Dye Analysis

ParameterTypical Value Range for Disperse DyesNotes
Limit of Detection (LOD)0.02 - 1.35 ng/mL[5]Dependent on the detector used; Mass Spectrometry (MS) is generally more sensitive than a Diode Array Detector (DAD).[5][6]
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL[5][6]The lowest concentration that can be reliably quantified.
Linearity (r²)> 0.99[5][6]Determined over a defined concentration range.
Recovery70 - 120%Varies with the extraction efficiency from different textile types and the solvent used. Some dyes may exhibit lower recovery due to matrix effects.[5]
Repeatability (%RSD)1.1 - 16.3%[5][6]Indicates the precision of the method at a given concentration.

Table 2: Common Solvents for Disperse Dye Extraction from Polyester

SolventTemperature (°C)DurationNotes
Methanol (B129727) (MeOH)50 - 70[5][7]15 - 30 min[5][7]Often used with ultrasonication; a common choice for sample preparation.[5][8]
Dimethylformamide (DMF)100[7][9]30 min[7]Found to be a more effective extraction solvent than some alcohol/water mixtures.[9]
Acetonitrile (ACN)60[7]60 min[7]Can be used as a pure solvent or in a mixture with water.[7]
Chlorobenzene100 - 138[7][10]5 min - 6 h[7][10]Effective but less commonly used due to its toxicity.
Dimethyl sulfoxide (B87167) (DMSO)100[7]Up to 2 hours[7]Used for complete discoloration of the fiber.[7]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC-DAD/MS)

This protocol describes a widely used method for the sensitive and selective quantification of this compound.

1.1 Sample Preparation and Extraction

  • Comminution: Cut a representative portion of the textile sample into small pieces (approx. 2-5 mm x 2-5 mm).

  • Weighing: Accurately weigh approximately 1.0 g of the comminuted textile sample into a 50 mL conical flask.[5]

  • Solvent Addition: Add 20 mL of methanol to the flask.[5]

  • Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[5] This aids in the desorption of the dye from the textile fibers.[11]

  • Centrifugation: After extraction, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the textile fibers and any insoluble material.[5]

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[5]

  • Evaporation & Reconstitution (Optional): For higher sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.[7]

1.2 HPLC Instrumentation and Conditions

  • System: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Gradient elution is typically used. A common mobile phase consists of A: 50 mM Ammonium Acetate in water and B: Acetonitrile or Methanol.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.[7]

  • DAD Wavelength: Monitor at the maximum absorbance wavelength (λmax) for this compound (approximately 615 nm) and collect spectra across a wider range (e.g., 200-700 nm) for peak purity assessment.[8]

  • MS Detection: If using MS, operate in positive electrospray ionization (ESI+) mode, monitoring for the protonated molecule [M+H]⁺.

1.3 Calibration and Quantification

  • Stock Solution: Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in methanol.[12]

  • Calibration Standards: Prepare a series of working calibration standards by serial dilution of the stock solution in the mobile phase.

  • Calibration Curve: Inject the calibration standards and the prepared sample extracts into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample extracts from this curve.

Method 2: UV-Visible Spectrophotometry (Screening Method)

This method is simpler and less expensive than HPLC but is also less selective and sensitive. It is suitable for screening purposes or for samples with high dye concentrations and minimal interfering substances.

2.1 Sample Preparation

  • Follow the extraction procedure as outlined in Section 1.1 (Steps 1-5).

  • Dilute the resulting extract with methanol to a concentration that falls within the linear absorbance range of the spectrophotometer (typically 0.1 - 1.0 Absorbance Units).

2.2 Measurement and Quantification

  • Wavelength Scan: Scan the absorbance of a standard solution of this compound in methanol across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).[6]

  • Calibration: Prepare a series of calibration standards of this compound in methanol. Measure the absorbance of each standard at the predetermined λmax.

  • Sample Measurement: Measure the absorbance of the diluted sample extract at the same λmax.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Use the absorbance of the sample extract to determine its concentration from the curve.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Textile Sample Cut Cut into small pieces Sample->Cut Weigh Weigh ~1.0 g Cut->Weigh Solvent Add 20 mL Methanol Weigh->Solvent Sonicate Ultrasonicate (50°C, 30 min) Solvent->Sonicate Centrifuge Centrifuge (10,000 rpm, 10 min) Sonicate->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC HPLC-DAD/MS Analysis Filter->HPLC UVVis UV-Vis Analysis Filter->UVVis

Caption: Experimental workflow for this compound extraction and analysis.

Logical_Relationships Result Accurate Quantification Extraction Extraction Efficiency Extraction->Result Analysis Analytical Sensitivity & Selectivity Analysis->Result Solvent Solvent Choice Solvent->Extraction Temp Temperature Temp->Extraction Time Time Time->Extraction Method Analytical Method (HPLC vs. UV-Vis) Method->Analysis Matrix Textile Matrix Matrix->Extraction Matrix->Analysis

Caption: Key factors influencing the quantification of this compound.

References

Application of Disperse Blue 102 in Chemical Sensor Development: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no scientific literature or publicly available data to support the use of Disperse Blue 102 in the development of chemical sensors. Extensive searches of chemical databases and scientific journals did not yield any specific application notes, experimental protocols, or quantitative performance data for this compound as a sensing molecule.

This compound, a monoazo dye containing a thiazole (B1198619) ring, is primarily documented for its application in the textile industry for dyeing fabrics. While the broader class of azo dyes and specifically thiazole azo dyes have been investigated for their potential in chemical sensing, this research does not extend to this compound.

General Principles of Azo and Thiazole Azo Dyes in Chemical Sensing

Although no specific information exists for this compound, it is useful to understand the general principles of how similar dyes are utilized in chemical sensor development. Azo dyes, characterized by the -N=N- functional group, and thiazole azo dyes are known to act as chromogenic or fluorogenic chemosensors. Their application in sensing relies on their ability to change color or fluorescence intensity upon interaction with specific analytes.

Signaling Mechanism

The sensing mechanism of these dyes typically involves the following pathways:

  • Coordination with Metal Ions: The nitrogen and sulfur atoms within the azo and thiazole moieties can act as binding sites for metal cations. This coordination alters the electronic structure of the dye molecule, leading to a detectable change in its absorption or emission spectrum.

  • Interaction with Anions: Certain azo dyes can be designed to interact with anions through hydrogen bonding or electrostatic interactions, resulting in a colorimetric or fluorescent response.

  • pH Sensing: The azo group can be protonated or deprotonated in response to changes in pH, leading to a shift in the dye's color.

The general signaling pathway for a thiazole azo dye-based metal ion sensor can be visualized as follows:

G Analyte Metal Ion (e.g., Cu²⁺, Pb²⁺) Complex Dye-Metal Complex Analyte->Complex Coordination Dye Thiazole Azo Dye Dye->Complex Signal Optical Signal Change (Colorimetric/Fluorescent) Complex->Signal Results in

Caption: General signaling pathway of a thiazole azo dye based metal ion sensor.

Hypothetical Experimental Workflow

Based on the methodologies used for other azo dye-based sensors, a hypothetical experimental workflow for evaluating a new dye like this compound for chemical sensing would involve the following steps:

G cluster_0 Sensor Preparation cluster_1 Analyte Interaction cluster_2 Signal Detection & Analysis a Dissolve Dye in Appropriate Solvent c Mix Dye Solution with Analyte Solutions a->c b Prepare Solutions of Target Analytes b->c d Measure Absorbance/ Fluorescence Spectra c->d e Analyze Spectral Changes d->e f Determine Sensor Performance Metrics e->f

Caption: Hypothetical workflow for evaluating a new dye as a chemical sensor.

Conclusion

Application Notes and Protocols for the Use of Disperse Blue 102 in Colored Smoke Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 102, a single azo dye, presents a viable option for creating blue colored smoke in various pyrotechnic applications. Its utility stems from its ability to sublime and form a colored aerosol upon heating within a carefully balanced pyrotechnic composition. The generation of a vibrant and dense colored smoke requires a formulation that burns at a relatively low temperature to ensure the dye vaporizes with minimal decomposition.[1] This document provides detailed application notes and experimental protocols for the formulation, preparation, and evaluation of colored smoke compositions utilizing this compound.

Core Components of Colored Smoke Formulations

Colored smoke formulations are pyrotechnic mixtures designed to produce a colored aerosol. The key components of such formulations include:

  • Dye: An organic compound that can be vaporized by the heat of the reaction and condense in the atmosphere to form a colored smoke. This compound is the focus of this document. The dye content in a typical formulation ranges from 27-40% by mass.

  • Oxidizer: Provides the oxygen for the combustion reaction. Potassium chlorate (B79027) (KClO₃) is a commonly used oxidizer in colored smoke formulations due to its low decomposition temperature.[2] The typical concentration of the oxidizer is between 20-35%.

  • Fuel: A combustible material that reacts with the oxidizer to produce heat. Common fuels include lactose (B1674315) and sucrose.[1] The fuel content generally ranges from 15-25%.

  • Coolant: Added to moderate the burning temperature and prevent the thermal decomposition of the dye. Sodium bicarbonate (NaHCO₃) and magnesium carbonate (MgCO₃) are effective coolants.[1] The coolant can constitute 8-18% of the mixture.

  • Binder: Provides structural integrity to the pressed composition. Nitrocellulose is a common binder, typically used at 1-2%.

Quantitative Formulations

While a specific formulation optimized for this compound is not extensively documented in publicly available literature, a general-purpose "dry mix" can be adapted. The following tables provide a starting point for formulation development.

Table 1: General Purpose Colored Smoke Formulation Ranges

ComponentFunctionPercentage by Mass (%)
Dye (this compound)Colorant27 - 40
Potassium ChlorateOxidizer20 - 35
Lactose or SucroseFuel15 - 25
Magnesium CarbonateCoolant8 - 18
NitrocelluloseBinder1 - 2

Table 2: Example "Dry Mix" Formulation for Adaptation

ComponentFunctionPercentage by Mass (%)
This compoundColorant36
Potassium ChlorateOxidizer27
Sugar (Sucrose or Lactose)Fuel18
Magnesium CarbonateCoolant16
Sodium BicarbonateCoolant3

Experimental Protocols

Protocol 1: Preparation of a this compound Colored Smoke Composition

Objective: To prepare a small batch of colored smoke composition for evaluation.

Materials:

  • This compound

  • Potassium chlorate, finely powdered

  • Lactose or sucrose, finely powdered

  • Magnesium carbonate

  • Sodium bicarbonate

  • Non-sparking mixing tools

  • Paper or wooden containers for storage

  • Personal Protective Equipment (PPE): Face shield, dust mask, heavy gloves, leather apron, cotton clothing.[3]

Procedure:

  • Drying: Ensure all components are thoroughly dried before use to prevent spontaneous ignition, especially when working with chlorates.

  • Pre-mixing: In a clean, dry, and well-ventilated area, individually weigh the required amounts of potassium chlorate, lactose/sucrose, magnesium carbonate, and sodium bicarbonate according to the desired formulation (refer to Table 2).

  • Grinding: If necessary, gently grind each component separately to a fine powder using a non-sparking mortar and pestle. Crucially, never grind potassium chlorate with combustible materials.

  • Mixing: The recommended and safest method for mixing is the "diaper method". Place the weighed powders onto a large sheet of paper. Lift the corners of the paper sequentially to gently roll the powders over one another until a homogenous mixture is achieved. Avoid any frictional or impact forces.

  • Dye Addition: In the final step, add the weighed this compound to the mixture and continue the gentle rolling process until the dye is evenly distributed.

  • Storage: Store the final composition in a cool, dry place in a sealed, non-metallic (paper or wood) container, away from ignition sources.[3]

Protocol 2: Evaluation of Colored Smoke Performance

Objective: To assess the quality and characteristics of the smoke produced by the this compound formulation.

Materials:

  • Prepared colored smoke composition

  • Cardboard tube or other suitable casing

  • Fuse

  • Remote ignition system

  • Smoke chamber or a well-ventilated outdoor area with a neutral background

  • Video recording equipment

  • Colorimeter or spectrophotometer with a smoke measurement attachment (optional, for quantitative color analysis).

  • Air sampling equipment (e.g., cascade impactor, filters, sorbent tubes) for combustion product analysis.[4]

Procedure:

  • Device Assembly: Loosely pack the prepared smoke composition into a cardboard tube. Insert a fuse for ignition.

  • Test Environment: Conduct the test in a controlled environment, either a large smoke chamber or an outdoor area with minimal wind. Use a white or gray background to facilitate color assessment.

  • Ignition and Observation: From a safe distance, ignite the device using a remote system. Record the following qualitative observations:

    • Ignition: Ease of ignition and any initial flame.

    • Smoke Color: Hue, saturation, and uniformity of the blue smoke.

    • Smoke Density: Opacity and volume of the smoke cloud.

    • Burn Rate: The duration of smoke generation.

    • Residue: Nature of the remaining ash or dross.

  • Quantitative Color Measurement (Optional): A tristimulus photoelectric colorimeter can be used to measure the chromaticity of the smoke. This provides quantitative data on the color produced.

  • Combustion Product Analysis:

    • To characterize the combustion products, detonate the smoke grenade inside a sealed chamber, such as a canvas tent.[4][5]

    • Collect particulate matter on filters using a cascade impactor to determine particle size distribution.[4]

    • Collect vapor-phase components on sorbent traps (e.g., XAD-2 resin).[4]

    • Analyze the collected samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical composition of the combustion products.[6]

Signaling Pathways and Diagrams

The primary mechanism for color generation in a smoke formulation is the sublimation of the dye, followed by its condensation into a fine aerosol. The thermal decomposition of the dye is a competing and undesirable process. For azo dyes like this compound, the main thermal degradation pathway involves the cleavage of the azo bond.[7]

Thermal_Process_of_Disperse_Blue_102 cluster_formulation Pyrotechnic Formulation DB102_solid This compound (Solid) DB102_vapor This compound (Vapor) DB102_solid->DB102_vapor Fuel_Oxidizer Fuel + Oxidizer Heat Heat Generation Fuel_Oxidizer->Heat Combustion Heat->DB102_solid Sublimation Heat->DB102_vapor Decomposition Colored_Smoke Blue Smoke Aerosol DB102_vapor->Colored_Smoke Condensation Decomposition Thermal Decomposition DB102_vapor->Decomposition Decomp_Products Decomposition Products (e.g., Aromatic Amines) Decomposition->Decomp_Products

Caption: Thermal processing of this compound in a smoke formulation.

Experimental_Workflow Start Start: Formulation Design Preparation Composition Preparation (Mixing, Pressing) Start->Preparation Testing Combustion Test Preparation->Testing Data_Collection Data Collection Testing->Data_Collection Qualitative Qualitative Analysis (Visual Assessment) Data_Collection->Qualitative Quantitative Quantitative Analysis (Colorimetry, Burn Rate) Data_Collection->Quantitative Combustion_Analysis Combustion Product Analysis (GC-MS) Data_Collection->Combustion_Analysis Evaluation Performance Evaluation Qualitative->Evaluation Quantitative->Evaluation Combustion_Analysis->Evaluation Optimization Formulation Optimization Evaluation->Optimization End End: Final Formulation Evaluation->End Meets Criteria Optimization->Preparation

Caption: Experimental workflow for colored smoke formulation development.

Safety Precautions

The handling of pyrotechnic compositions requires strict adherence to safety protocols to mitigate the risks of accidental ignition, explosion, and exposure to hazardous chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, dust mask, heavy gloves, and a leather apron.[3] Clothing should be made of cotton.[3]

  • Handling: Never smoke when handling pyrotechnic compositions.[3][8] Use only non-sparking tools.[8] Avoid friction, impact, and electrostatic discharge.[9][10]

  • Storage: Store compositions in cool, dry locations in non-metallic containers.[3] Do not store large quantities of mixed compositions.[8]

  • Work Area: Maintain a clean and organized workspace.[3] Ensure adequate ventilation, especially during mixing and combustion.[11] Have appropriate fire extinguishing equipment readily available.[8]

  • Toxicity: The combustion of organic dyes can produce hazardous byproducts, including polynuclear aromatic hydrocarbons.[12] Inhalation of the smoke should be avoided. Studies on the combustion products of other colored smoke grenades have shown that a significant portion of the dye remains unaltered, but some conversion to other chemical species does occur.[4][5][13] Therefore, appropriate respiratory protection should be used if exposure to the smoke is unavoidable.

References

Application Notes and Protocols for Staining Non-Textile Polymers with Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Blue 102 Staining

This compound is a disperse dye belonging to the monoazo class, characterized by its sparing solubility in water and its affinity for hydrophobic materials.[1][2][3] Originally developed for dyeing synthetic textiles like polyester, its application has been extended to the staining of non-textile polymers for research purposes, particularly in the field of microplastics analysis.[4][5] The staining mechanism relies on the diffusion of the non-ionic dye molecules from an aqueous dispersion into the amorphous regions of the polymer matrix.[1][6] This process is typically facilitated by heat, which increases the polymer chain mobility and allows for the penetration and entrapment of the dye molecules within the polymer structure.[4][7]

The use of this compound offers a cost-effective and stable method for coloring various polymer types, making them more easily visible for microscopic analysis and tracking in experimental studies.[4] Its stability under various conditions makes it a robust choice for laboratory-based experiments.[4]

Quantitative Data Summary

The efficiency of staining non-textile polymers with this compound is influenced by several factors, including the type of polymer, staining temperature, and duration of exposure. The following table summarizes illustrative quantitative data on the dye uptake percentage for various polymers under different experimental conditions. This data is intended to serve as a guideline for experimental design.

Polymer TypeStaining Temperature (°C)Staining Time (hours)Dye Concentration (mg/L)Dye Uptake (%)
Polystyrene (PS)7035085
Polyethylene Terephthalate (PET)7035092
Polyvinyl Chloride (PVC)7035088
Low-Density Polyethylene (LDPE)7035075
Polypropylene (PP)7035072
Polystyrene (PS)5035065
Polystyrene (PS)7015070

Experimental Protocols

This section provides a detailed methodology for staining non-textile polymers using this compound.

Materials
  • This compound (CAS: 12222-97-8)[8]

  • Non-textile polymer samples (e.g., microplastics, films, or powders)

  • Distilled or deionized water

  • Dispersing agent (e.g., lignin (B12514952) sulfonate, optional but recommended for stability)

  • Glass beakers or flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or water bath

  • Thermometer

  • Filtration apparatus (e.g., vacuum filtration with glass fiber filters)

  • Oven

  • Microscope for visualization

Protocol 1: Preparation of this compound Staining Solution
  • Weighing: Accurately weigh the desired amount of this compound powder. For a typical starting concentration, aim for 50-100 mg/L.

  • Dispersion: In a glass beaker, create a paste by adding a small amount of distilled water and a dispersing agent (if used) to the dye powder.

  • Dilution: Gradually add the remaining volume of distilled water while continuously stirring to form a homogenous dispersion.

  • Heating and Stirring: Gently heat the solution to approximately 40-50°C while stirring for 15-20 minutes to ensure a stable dispersion. Do not boil.

  • Cooling: Allow the staining solution to cool to room temperature before use.

Protocol 2: Staining of Non-Textile Polymer Samples
  • Sample Preparation: Ensure the polymer samples are clean and free of any surface contaminants. Wash with distilled water and dry if necessary.

  • Immersion: Place the polymer samples into a glass flask or beaker containing the prepared this compound staining solution. Ensure the samples are fully submerged.

  • Heating: Heat the staining bath to the desired temperature (e.g., 70°C) using a water bath or heating mantle.[9][10] Maintain the temperature for the desired staining duration (e.g., 1-3 hours).[9][10] Gentle agitation during this period can improve staining uniformity.

  • Cooling: After the staining period, turn off the heat and allow the solution to cool down to room temperature.

  • Rinsing: Remove the polymer samples from the staining solution and rinse thoroughly with distilled water to remove any excess dye from the surface.

  • Drying: Dry the stained polymer samples in an oven at a temperature well below the polymer's melting point (e.g., 50-60°C) until completely dry.

  • Visualization: The stained polymer samples can now be observed under a microscope for analysis.

Visualizations

Experimental Workflow for Polymer Staining

experimental_workflow cluster_prep Preparation cluster_staining Staining Process cluster_post Post-Staining cluster_analysis Analysis prep_dye Prepare this compound Staining Solution stain_polymer Immerse Polymers in Dye Solution prep_dye->stain_polymer prep_polymer Prepare Polymer Samples (Clean and Dry) prep_polymer->stain_polymer heat_stain Heat and Stir (e.g., 70°C for 3 hours) stain_polymer->heat_stain cool_down Cool to Room Temperature heat_stain->cool_down rinse_polymer Rinse with Distilled Water cool_down->rinse_polymer dry_polymer Dry Stained Polymers rinse_polymer->dry_polymer analyze Microscopic Visualization and Analysis dry_polymer->analyze

Caption: Experimental workflow for staining non-textile polymers.

Factors Affecting Staining Efficiency

staining_factors center Staining Efficiency polymer Polymer Type (e.g., PS, PET, PP) center->polymer Dependent on Amorphous Content temp Temperature center->temp Higher Temp, Higher Diffusion time Staining Time center->time Longer Time, More Uptake conc Dye Concentration center->conc Higher Conc, Higher Uptake (to a point)

Caption: Key factors influencing the efficiency of polymer staining.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Light Fastness of Disperse Blue 102 Dyed Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the light fastness of fabrics dyed with Disperse Blue 102.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a single azo class disperse dye.[1] Its chemical formula is C₁₅H₁₉N₅O₄S.[1] It is used for dyeing and printing on acetate (B1210297) and polyester (B1180765) fibers, producing a red-light blue shade.[1]

Q2: What is light fastness and how is it evaluated?

Light fastness is the resistance of a dyed material to color change when exposed to light.[2] It is a critical quality parameter for textiles to ensure they retain their color during their service life. The evaluation of light fastness is typically done by exposing the dyed fabric to a standardized artificial light source, such as a xenon arc lamp, under controlled conditions. The change in color is then assessed by comparing it to a set of blue wool standards, which have known light fastness ratings. The rating is given on a scale of 1 to 8, where 8 represents the highest light fastness.[2]

Q3: What factors influence the light fastness of fabrics dyed with this compound?

Several factors can affect the light fastness of fabrics dyed with this compound:

  • Dye Structure: this compound is an azo-based dye, which generally has lower light fastness compared to anthraquinone-based disperse dyes.[3]

  • Dyeing Depth: Lighter shades tend to have lower light fastness because the dye is in a more highly dispersed state on the fiber, increasing its exposure to light.[2] Deeper shades generally exhibit better light fastness due to the higher concentration of dye molecules.[2][3]

  • Presence of Unfixed Dye: Residual dye on the fiber surface that has not been properly fixed has significantly lower light fastness and can contribute to premature fading.[4][5]

  • Finishing Agents: Certain chemical finishes, such as softeners and anti-wrinkle agents, can negatively impact the light fastness of disperse dyes.[2]

  • Thermal Migration: High temperatures during post-dyeing finishing processes can cause the dye molecules to migrate to the surface of the fiber, which can reduce light fastness.[2]

Q4: What are the primary strategies for improving the light fastness of this compound?

The two main strategies for enhancing the light fastness of fabrics dyed with this compound are:

  • Application of UV Absorbers: These compounds are applied to the fabric and function by absorbing harmful UV radiation and dissipating it as less harmful energy, thereby protecting the dye molecules from photodegradation.[6]

  • After-treatments: These treatments aim to improve the fixation of the dye within the fiber and remove any unfixed dye from the surface. A thorough reduction clearing process is a crucial after-treatment for disperse dyes.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor light fastness in light shades. Lighter shades have a higher surface area of dye exposed to light.[2]Select dyes with inherently high light fastness for pale shades.[3] Consider the use of a UV absorber as a post-treatment.[6]
Color fades unevenly across the fabric. - Uneven dye application. - Poor dye dispersion leading to aggregation.[8]Ensure uniform dye application through optimized process control (temperature, pH, liquor ratio).[8] Use an effective dispersing agent to prevent dye aggregation.[8]
Light fastness decreases after finishing. - Thermal migration of the dye to the fiber surface during heat treatments.[2] - Incompatible finishing agents (e.g., some cationic softeners).[4]Control the temperature of finishing processes to minimize thermal migration.[2] Test the compatibility of all finishing agents with the dyed fabric beforehand.[2]
Poor overall light fastness. - Incomplete removal of unfixed dye from the fiber surface.[4][5] - The inherent moderate light fastness of the azo dye structure.[3]Implement a thorough reduction clearing process after dyeing to remove all unfixed dye.[7][9] Apply a suitable UV absorber as an after-treatment to protect the dye from photodegradation.[6]

Data Presentation

The following table provides an illustrative example of the expected improvement in the light fastness of polyester fabric dyed with this compound after the application of a UV absorber.

Treatment Light Fastness Rating (ISO 105-B02)
Untreated3-4
After-treatment with UV Absorber4-5

Note: The values presented are illustrative and the actual improvement may vary depending on the specific experimental conditions, the type and concentration of the UV absorber used, and the fabric substrate.

Experimental Protocols

Protocol 1: Standard Dyeing of Polyester with this compound

Objective: To dye a polyester fabric with this compound using a high-temperature, high-pressure method.

Materials and Equipment:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure dyeing machine

  • Beakers, graduated cylinders, and a balance

Procedure:

  • Prepare the dyebath with the required amount of water.

  • Add a dispersing agent (e.g., 1 g/L) and an acetic acid buffer to maintain the pH between 4.5 and 5.5.[10]

  • Thoroughly disperse the required amount of this compound (e.g., 1% on weight of fabric) in a small amount of water and add it to the dyebath.

  • Introduce the polyester fabric into the dyebath at approximately 60°C.

  • Gradually raise the temperature of the dyebath to 130°C over 30-45 minutes.[10]

  • Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[10]

  • Slowly cool the dyebath to 70-80°C before draining.

  • Rinse the dyed fabric thoroughly with hot and then cold water.

Protocol 2: After-treatment with a UV Absorber

Objective: To improve the light fastness of the dyed polyester fabric by applying a UV absorber.

Materials and Equipment:

  • Dyed polyester fabric (from Protocol 1)

  • Benzotriazole-type UV absorber

  • Fresh water bath

  • Dyeing machine or suitable vessel for treatment

Procedure:

  • Prepare a fresh bath with water.

  • Add the UV absorber (e.g., 2-4% on weight of fabric) to the bath. Ensure it is well-dispersed.

  • Introduce the dyed polyester fabric into the bath.

  • Raise the temperature to 110-120°C and hold for 20-30 minutes.

  • Cool the bath, remove the fabric, and rinse thoroughly.

  • Dry the treated fabric.

Protocol 3: Reduction Clearing

Objective: To remove any unfixed this compound from the surface of the dyed polyester fabric to improve fastness properties.

Materials and Equipment:

  • Dyed polyester fabric (rinsed, from Protocol 1)

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide (B78521) (caustic soda)

  • Fresh water bath

  • Treatment vessel

Procedure:

  • Prepare a fresh bath with water.

  • Add sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) to the bath.[10]

  • Heat the bath to 70-80°C.[10]

  • Immerse the dyed fabric in the reduction clearing bath and treat for 15-20 minutes.[10]

  • Drain the bath and rinse the fabric thoroughly with hot water.

  • Neutralize the fabric with a dilute solution of acetic acid.

  • Rinse the fabric again with cold water and dry.

Visualizations

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment for Improved Light Fastness Polyester Fabric Polyester Fabric Dyeing Dyeing Polyester Fabric->Dyeing This compound This compound Dye Bath Preparation Dye Bath Preparation This compound->Dye Bath Preparation Dye Bath Preparation->Dyeing Rinsing Rinsing Dyeing->Rinsing Reduction Clearing Reduction Clearing Rinsing->Reduction Clearing UV Absorber Application UV Absorber Application Reduction Clearing->UV Absorber Application Final Rinsing & Drying Final Rinsing & Drying UV Absorber Application->Final Rinsing & Drying

Caption: Experimental workflow for improving the light fastness of this compound.

G cluster_photodegradation Photodegradation Mechanism cluster_protection Protection Mechanism UV Light UV Light Dye Molecule (Ground State) Dye Molecule (Ground State) UV Light->Dye Molecule (Ground State) UV Absorber UV Absorber UV Light->UV Absorber Excited State Excited State Dye Molecule (Ground State)->Excited State Fading (Color Loss) Fading (Color Loss) Excited State->Fading (Color Loss) Harmless Heat Harmless Heat UV Absorber->Harmless Heat Energy Dissipation G cluster_factors Influencing Factors Light Fastness Light Fastness Dye Structure Dye Structure Dye Structure->Light Fastness Dyeing Depth Dyeing Depth Dyeing Depth->Light Fastness Finishing Agents Finishing Agents Finishing Agents->Light Fastness Unfixed Dye Unfixed Dye Unfixed Dye->Light Fastness Thermal Migration Thermal Migration Thermal Migration->Light Fastness

References

Technical Support Center: Optimizing the Dyeing Process for Disperse Blue 102 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dyeing process for Disperse Blue 102 on polyester (B1180765) substrates.

Troubleshooting Guides

This section addresses common issues encountered during the dyeing of polyester with this compound.

Problem Potential Causes Recommended Solutions
Uneven Dyeing or Streaking - Poor dye dispersion.[1] - Incorrect dye particle size.[1] - Uneven liquor circulation in the dyeing machinery.[1] - Dyeing temperature rising too quickly.[2] - Inadequate leveling agent.- Ensure the dye is thoroughly dispersed before adding to the dyebath.[1] - Use a high-quality dispersing agent. - Optimize the liquor circulation speed.[2] - Control the heating rate, typically 1-2°C per minute.[3] - Select a suitable leveling agent and use at the recommended concentration.
Poor Color Fastness (Wash, Rub, or Light) - Inadequate dye penetration into the fiber.[1] - Improper after-treatment (reduction clearing). - Presence of unfixed dye on the fiber surface.[4] - Incorrect dyeing temperature or time.- Ensure the dyeing temperature is maintained at the recommended level (typically 130°C) for sufficient time (30-60 minutes) to allow for dye diffusion.[3] - Perform a thorough reduction clearing after dyeing to remove surface dye.[4][5] - Select disperse dyes with high fastness properties.[1]
Dye Aggregation or Sedimentation - Poor dispersion stability of the dye.[6] - Incorrect pH of the dyebath.[6] - Presence of hard water ions.- Use a high-quality dispersing agent and ensure the dyebath is prepared correctly. - Maintain the dyebath pH between 4.5 and 5.5.[3][7][8] - Use a sequestering agent if hard water is used.[9]
Shade Variation Between Batches - Variations in polyester fiber production or thermal history.[9] - Inconsistent dyeing parameters (temperature, time, pH).[6] - Inaccurate weighing of dyes and chemicals.- Ensure consistency in all dyeing parameters for each batch.[1] - Use a calibrated weighing system. - Pre-treat all fabric under the same conditions.
Oligomer Problems (White Powder on Fabric/Machine) - Oligomers are low molecular weight polyesters that can migrate to the surface during dyeing.[2][9]- Dye at a pH that keeps oligomers dissolved (alkaline dyeing can be an option).[10] - Perform reduction clearing at a high temperature (70-80°C) to help remove oligomers.[3] - Clean dyeing machinery regularly.

Frequently Asked Questions (FAQs)

Dyeing Parameters

Q1: What is the optimal temperature for dyeing polyester with this compound?

A1: The optimal dyeing temperature for conventional high-temperature dyeing of polyester with disperse dyes is typically 130°C.[3][11] This temperature is necessary to swell the polyester fibers, allowing the dye molecules to penetrate the fiber structure.[12] The temperature should be raised gradually, at a rate of 1-2°C per minute, and maintained for 30-60 minutes to ensure proper dye diffusion and fixation.[3]

Q2: What is the recommended pH for the dyebath?

A2: The dyebath for disperse dyeing of polyester should be acidic, with a pH between 4.5 and 5.5.[3][7][13][8] This pH range helps to ensure the stability of most disperse dyes and promotes optimal dye exhaustion. Acetic acid is commonly used to adjust the pH.[3][8]

Q3: What is the role of a carrier in polyester dyeing?

A3: A carrier is a chemical agent that swells the polyester fibers at lower temperatures (around 100°C), facilitating dye uptake in atmospheric dyeing conditions.[14][15][16][17] Carriers act as a molecular lubricant, reducing the intermolecular forces within the fiber and allowing dye molecules to diffuse more easily.[14] However, due to environmental concerns, high-temperature dyeing is often preferred.

Auxiliaries and Chemicals

Q4: Why is a dispersing agent necessary?

A4: Disperse dyes have very low solubility in water. A dispersing agent is crucial to keep the dye particles finely and uniformly distributed in the dyebath, preventing aggregation and ensuring even dyeing.[18]

Q5: What is reduction clearing and why is it important?

A5: Reduction clearing is a post-dyeing treatment that removes any unfixed disperse dye from the surface of the polyester fibers.[4][5] This step is critical for achieving good wash fastness and preventing color bleeding.[19] It is typically carried out using a reducing agent like sodium hydrosulfite in an alkaline solution at 70-80°C.[3][4]

Experimental Protocols

High-Temperature Exhaustion Dyeing Protocol

This is the most common and efficient method for dyeing polyester with this compound.

1. Dyebath Preparation:

  • Prepare a dyebath with a liquor-to-goods ratio of 10:1 to 20:1.[3]

  • Add a dispersing agent (e.g., a lignosulfonate-based product) at a concentration of 0.5 - 1.0 g/L.[3]

  • Add a sequestering agent if using hard water.

  • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[3][7]

  • Thoroughly disperse the required amount of this compound (e.g., 1-4% on weight of fiber) in a small amount of water before adding it to the dyebath.[3]

2. Dyeing Procedure:

  • Introduce the polyester fabric into the dyebath at approximately 60°C.[3]

  • Raise the temperature to 130°C at a rate of 1-2°C per minute.[3]

  • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[3]

  • Cool the dyebath down to 70-80°C.

3. After-Treatment (Reduction Clearing):

  • Drain the dyebath.

  • Prepare a new bath containing:

    • Sodium Hydrosulfite: 2 g/L

    • Sodium Hydroxide: 2 g/L

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[3]

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the fabric.

Data Presentation

Table 1: Typical Dyeing Parameters for this compound on Polyester

ParameterRecommended ValueReference
Dyeing Temperature 130 °C[3][11]
Dyeing Time 30 - 60 minutes[3]
Heating Rate 1 - 2 °C / minute[3]
pH 4.5 - 5.5[3][7][13][8]
Liquor Ratio 10:1 - 20:1[3]

Table 2: Typical Reduction Clearing Recipe

ChemicalConcentrationReference
Sodium Hydrosulfite 2 g/L
Sodium Hydroxide 2 g/L
Temperature 70 - 80 °C[3]
Time 15 - 20 minutes[3]

Visualizations

Experimental Workflow: High-Temperature Polyester Dyeing

dyeing_workflow start Start prep Dyebath Preparation (Dispersing Agent, pH 4.5-5.5) start->prep add_fabric Introduce Polyester Fabric (at 60°C) prep->add_fabric disperse Disperse Dye (this compound) disperse->prep ramp_up Ramp Temperature to 130°C (1-2°C/min) add_fabric->ramp_up dyeing Dyeing (Hold at 130°C for 30-60 min) ramp_up->dyeing cool_down Cool Down to 70-80°C dyeing->cool_down reduction Reduction Clearing (NaOH, Na2S2O4) cool_down->reduction rinse Rinse (Hot & Cold Water) reduction->rinse dry Dry rinse->dry end End dry->end

Caption: High-temperature dyeing workflow for polyester.

Troubleshooting Logic for Uneven Dyeing

uneven_dyeing_troubleshooting problem Problem: Uneven Dyeing cause1 Poor Dye Dispersion? problem->cause1 cause2 Incorrect Heating Rate? problem->cause2 cause3 Poor Liquor Circulation? problem->cause3 cause4 Improper pH? problem->cause4 solution1 Solution: Improve dispersion method Use effective dispersing agent cause1->solution1 solution2 Solution: Control heating rate (1-2°C/min) cause2->solution2 solution3 Solution: Optimize machine settings Ensure proper agitation cause3->solution3 solution4 Solution: Adjust pH to 4.5-5.5 cause4->solution4

Caption: Troubleshooting logic for uneven dyeing issues.

References

Technical Support Center: Disperse Blue 102 Allergenicity in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for mitigating the allergenic effects of Disperse Blue 102 in textile applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an allergenic concern in textiles?

This compound is an azo dye used to color synthetic fibers like polyester (B1180765) and acetate (B1210297).[1] Its low water solubility means it exists as a fine dispersion, allowing it to penetrate and color these hydrophobic fibers.[1] The allergenic concern arises from the migration of dye molecules from the textile to the skin, a phenomenon known as leaching or thermomigration, especially under conditions of heat and moisture.[1][2][3] This can lead to allergic contact dermatitis, a delayed-type hypersensitivity reaction, in sensitized individuals.[4][5]

Q2: What is the immunological mechanism behind allergic contact dermatitis to this compound?

Allergic contact dermatitis (ACD) to this compound is a T-cell-mediated immune response.[4] The dye acts as a hapten, a small molecule that penetrates the skin and binds to endogenous proteins to form an immunogenic complex. This complex is then recognized and processed by antigen-presenting cells, such as Langerhans cells in the epidermis. These cells migrate to the lymph nodes and present the antigen to naive T-cells, leading to their activation and proliferation. Upon subsequent exposure, these memory T-cells recognize the hapten-protein complex, triggering an inflammatory response characterized by redness, itching, and blistering.[4]

Q3: How can the allergenic potential of a textile treated with this compound be assessed?

The primary method for assessing the sensitization potential of a substance on the skin is the Human Repeat Insult Patch Test (HRIPT).[6][7][8][9] This involves repeatedly applying a patch containing the test substance (in this case, a textile sample) to the skin of volunteers under controlled conditions to determine if it induces an allergic reaction.[6][8][10] In vitro methods, such as T-cell activation assays, can also be used to screen for allergenic potential by measuring the proliferation and cytokine production of T-cells in response to the dye.[11][12][13]

Q4: Are there textile finishing processes that can reduce the allergenicity of this compound?

Yes, several finishing techniques can minimize the migration of this compound from the fabric:

  • Reduction Clearing: This is a post-dyeing washing process that uses a reducing agent (like sodium dithionite) to remove unfixed dye from the fiber surface.[14][15]

  • Low-Temperature Finishing: Using lower temperatures during drying and heat-setting (ideally below 130°C) can reduce the thermal migration of the dye.[2][16]

  • Polymeric Binders: Applying a water-borne polymer film to the fabric surface can encapsulate the dye particles, improving rubbing fastness and preventing migration during washing.[17][18][19]

  • Cyclodextrin Application: β-Cyclodextrins can be used as auxiliary agents in the dyeing process. They form inclusion complexes with the dye molecules, which can slow the dye's uptake by the fiber, leading to more uniform dyeing and potentially reducing the amount of loose dye on the surface.[20][21][22][23][24]

Troubleshooting Guides

Issue 1: High incidence of positive reactions in a Human Repeat Insult Patch Test (HRIPT) for a this compound-dyed textile.
Potential Cause Troubleshooting Step
Incomplete removal of unfixed dyeImplement or optimize a reduction clearing step after dyeing.
Thermal migration of the dye during finishingLower the temperature of post-dyeing heat treatments (e.g., heat setting, drying) to below 130°C.[2]
Presence of certain chemical auxiliariesAvoid the use of non-ionic surfactants or softeners made from ethoxylated fatty alcohols, as these can act as solvents for the dye and promote migration.[1]
High concentration of dye on the fiber surfaceReview the dyeing process to ensure optimal dye exhaustion into the fiber. Consider the use of leveling agents to promote even dye distribution.[25]
Issue 2: Inconsistent or high levels of this compound detected in leaching assays.
Potential Cause Troubleshooting Step
Variation in dyeing or finishing processesStandardize all parameters of the dyeing and finishing process, including temperature, time, and chemical concentrations.
Ineffective barrier on the textile surfaceConsider the application of a polymeric binder during the finishing stage to create a film that entraps the dye molecules.[17][18]
Dye-auxiliary interactionsEvaluate the impact of different finishing agents on dye migration. Some softeners can significantly increase thermal migration.[2]
Inadequate washing after dyeingEnsure a thorough rinsing and reduction clearing process is in place to remove all residual surface dye.[14]

Experimental Protocols

Protocol 1: Quantification of this compound in Textile Samples by HPLC-MS/MS

This protocol is based on the principles of the DIN 54231 standard for the analysis of disperse dyes in textiles.[26][27][28]

1. Sample Preparation and Extraction: a. Cut a representative sample of the textile into small pieces (approx. 5x5 mm). b. Accurately weigh approximately 1.0 g of the textile sample into a conical flask. c. Add 20 mL of methanol (B129727) to the flask. d. Place the flask in an ultrasonic bath at 50°C for 30 minutes. e. Centrifuge the extract at 10,000 rpm for 10 minutes. f. Filter the supernatant through a 0.22 µm syringe filter. g. Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.

2. HPLC-MS/MS Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: Gradient elution with a mixture of ammonium (B1175870) acetate buffer and acetonitrile.[29][30] c. Flow Rate: 0.4 mL/min.[29] d. Injection Volume: 5 µL.[29] e. Detection: Tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode.[29][31] f. Quantification: Use an external calibration curve prepared from certified reference standards of this compound.

Quantitative Performance Data for Disperse Dye Analysis by HPLC

ParameterTypical Value RangeNotes
Limit of Detection (LOD)0.01 - 1.35 ng/mL[27]Can be influenced by the detector (MS is generally more sensitive than DAD).[27]
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL[27]Dependent on instrument sensitivity and sample matrix.
Linearity (r²)> 0.99[27]Typically observed over a relevant concentration range.
Recovery70 - 103%[27]Varies with extraction efficiency from different textile types.
Repeatability (%RSD)1.1 - 16.3%[27]Dependent on concentration and method precision.
Protocol 2: Human Repeat Insult Patch Test (HRIPT)

This is a generalized protocol for assessing the skin sensitization potential of a textile.

1. Induction Phase: a. A small sample of the test textile is applied to the upper back of 50-200 volunteers.[6][8][9] b. The patch is left in place for 24-48 hours.[7] c. The patch is removed, and the site is evaluated for any reaction after a 24-hour rest period.[10] d. This procedure is repeated for a total of 9 applications over a 3-week period.[6][7][10] e. Skin responses are scored using a standardized scale (e.g., 0 = no evidence of any effect, +/- = minimal, faint erythema).[6]

2. Rest Period: a. A 10-21 day rest period with no patch application follows the induction phase.[6][10]

3. Challenge Phase: a. A single patch with the test textile is applied to a new, previously unpatched site.[6][10] b. The site is evaluated for skin reactions at 24, 48, 72, and 96 hours after patch removal.[9] c. A reaction at the challenge site that is more severe than any reaction during the induction phase is indicative of sensitization.

Protocol 3: In Vitro T-Cell Activation Assay

This assay measures the proliferation of T-cells in response to a potential allergen.

1. Cell Preparation: a. Isolate CD3+ T-cells from peripheral blood mononuclear cells (PBMCs).[11] b. Label the T-cells with a proliferation tracking dye, such as CellTrace™ Violet.[11]

2. Cell Culture and Stimulation: a. Culture the labeled T-cells in the presence of the test substance (this compound, extracted from the textile) and a co-stimulatory signal (e.g., anti-CD28 antibodies).[11][12] b. Include positive controls (e.g., phytohemagglutinin or anti-CD3/anti-CD28 antibodies) and negative controls (vehicle).[32] c. Incubate the cells for 4-5 days.[11][12]

3. Analysis: a. Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation tracking dye.[11][13] b. The expression of activation markers, such as CD25, can also be measured.[11][12] c. The concentration of cytokines (e.g., IFN-γ, IL-2) in the cell culture supernatant can be quantified by ELISA as an additional measure of T-cell activation.[13]

Visualizations

Experimental_Workflow_for_Quantifying_Disperse_Blue_102 cluster_extraction Sample Extraction cluster_analysis HPLC-MS/MS Analysis textile_sample Textile Sample weighing Weigh 1.0g textile_sample->weighing extraction Methanol Extraction (Ultrasonication) weighing->extraction centrifugation Centrifuge extraction->centrifugation filtration Filter (0.22 µm) centrifugation->filtration reconstitution Evaporate & Reconstitute filtration->reconstitution hplc Inject into HPLC reconstitution->hplc separation C18 Column Separation hplc->separation detection MS/MS Detection separation->detection quantification Quantify using Calibration Curve detection->quantification

Caption: Workflow for quantifying this compound in textiles.

HRIPT_Workflow induction Induction Phase (9 applications over 3 weeks) rest Rest Period (10-21 days) induction->rest challenge Challenge Phase (1 application to new site) rest->challenge evaluation Evaluation for Sensitization (24-96h post-challenge) challenge->evaluation

Caption: Human Repeat Insult Patch Test (HRIPT) workflow.

Signaling_Pathway_ACD hapten This compound (Hapten) complex Hapten-Protein Complex hapten->complex protein Skin Proteins protein->complex lc Langerhans Cell (APC) complex->lc Uptake & Processing tcell_naive Naive T-Cell lc->tcell_naive Antigen Presentation tcell_activated Activated Memory T-Cell tcell_naive->tcell_activated Activation & Proliferation inflammation Inflammatory Response (Dermatitis) tcell_activated->inflammation Cytokine Release

Caption: Simplified signaling pathway of allergic contact dermatitis.

References

Technical Support Center: Overcoming Poor Wash Fastness of Disperse Blue 102 Dyed Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and textile industry professionals to provide guidance on improving the wash fastness of fabrics dyed with Disperse Blue 102. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your laboratory work.

Troubleshooting Guide: Improving Wash Fastness

Poor wash fastness is a common issue encountered when dyeing synthetic fabrics like polyester (B1180765) with disperse dyes, leading to color bleeding and staining of adjacent materials during laundering. This guide addresses specific problems and provides potential solutions in a question-and-answer format.

Problem: Significant color loss and staining on adjacent white fabric in the first wash.

  • Potential Cause: Incomplete removal of unfixed dye from the fiber surface.[1]

  • Recommended Solution: The most critical step to improve wash fastness is to implement or optimize a reduction clearing process after dyeing.[2][3] This process chemically modifies and removes loose dye particles from the fabric surface.[1][4]

Problem: Inconsistent wash fastness results across different batches.

  • Potential Cause: Variations in dyeing or reduction clearing process parameters.

  • Recommended Solution: Standardize all process parameters, including temperature, time, pH, and the concentration of chemicals. It is crucial to maintain accurate and detailed records for each batch to ensure reproducibility.

Problem: Wash fastness decreases after post-dyeing heat treatments (e.g., heat setting).

  • Potential Cause: Thermal migration of the dye from the core of the fiber to its surface.

  • Recommended Solution: Select disperse dyes with a higher molecular weight and better sublimation fastness.[4] Where possible, minimize the temperature and duration of any heat treatments that follow the dyeing process.

Problem: The dyed fabric has a dull or uneven appearance after washing.

  • Potential Cause: Poor dye dispersion or aggregation during the dyeing process.[5]

  • Recommended Solution: Ensure the use of an effective dispersing agent in the dyebath to maintain a stable and fine dispersion of the dye particles.[6] Also, verify that the dyeing temperature and time are optimal for proper dye diffusion into the fibers.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor wash fastness of this compound?

The most common cause of poor wash fastness is the presence of unfixed dye molecules remaining on the surface of the fibers after the dyeing process is complete.[1] Because disperse dyes have low water solubility, these surface particles are easily washed off, which results in color bleeding.[1]

Q2: What is reduction clearing and why is it so important?

Reduction clearing is a post-treatment process that is essential for removing unfixed disperse dye from the fabric surface.[3][4] It involves treating the dyed fabric with a reducing agent, typically sodium hydrosulfite, under alkaline conditions at an elevated temperature.[4] This process breaks down the unfixed dye, making it more water-soluble and easier to wash away.[1] This leaves only the dye that has penetrated the fiber, leading to a significant improvement in wash fastness.[3]

Q3: Can the dyeing parameters themselves affect the final wash fastness?

Absolutely. The dyeing temperature, time, and pH of the dyebath are critical factors.[4] For polyester, a high dyeing temperature (typically around 130°C) is necessary to allow the fiber structure to open up, enabling the dye molecules to penetrate and become trapped within the fiber.[4] Insufficient temperature or time can lead to poor dye fixation and, consequently, poor wash fastness.[4]

Q4: What role do auxiliaries play in the wash fastness of this compound?

Dyeing auxiliaries are crucial for achieving good dyeing performance.[7][8]

  • Dispersing agents are vital for preventing the aggregation of dye particles, ensuring an even and stable dye dispersion.[6][8]

  • Leveling agents promote uniform dye uptake but should be chosen carefully as some can negatively impact fastness properties.

  • Fixing agents can be used as a final step to further improve wash fastness by forming a protective film on the fiber surface, though this may affect the fabric's feel.[4]

Data Presentation

The following table summarizes the typical improvement in wash fastness of disperse-dyed polyester fabric after a reduction clearing process. The data is based on the ISO 105-C06 standard, which assesses color change and staining on a scale of 1 (poor) to 5 (excellent).

Treatment StageColor Change (ISO 105-C06)Staining on Polyester (ISO 105-C06)Staining on Cotton (ISO 105-C06)
Before Reduction Clearing2-32-33
After Reduction Clearing4-54-54-5

Note: This data is representative of disperse dyes on polyester and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

A technical data sheet for this compound indicates a wash fastness rating of 4-5 for both fading and staining on acetate (B1210297) fabric when tested according to ISO2 standards.

Experimental Protocols

Key Experiment: Alkaline Reduction Clearing

This protocol details the standard laboratory procedure for improving the wash fastness of polyester fabric dyed with this compound.

Materials and Reagents:

  • Dyed polyester fabric

  • Sodium Hydrosulfite (Sodium Dithionite)

  • Sodium Hydroxide (Caustic Soda)

  • Non-ionic detergent

  • Acetic Acid

  • Deionized or softened water

  • Laboratory-scale dyeing apparatus or beaker

  • Hot plate with magnetic stirrer

  • Thermometer

Procedure:

  • Initial Rinse: After dyeing, thoroughly rinse the polyester fabric sample in cold water to remove loose surface dye and residual dyeing auxiliaries.

  • Preparation of the Reduction Clearing Bath:

    • Prepare a bath with a liquor ratio of 20:1 (e.g., 200 mL of water for a 10-gram fabric sample).

    • Add 2 g/L of Sodium Hydrosulfite.

    • Add 1-2 g/L of Sodium Hydroxide to achieve an alkaline pH.

    • Add 1 g/L of a non-ionic detergent.

  • Treatment:

    • Introduce the rinsed, dyed fabric into the reduction clearing bath at approximately 40-50°C.

    • Raise the temperature to 70-80°C.[2]

    • Maintain this temperature for 15-20 minutes with gentle agitation.[2]

  • Rinsing:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water (around 60°C).

    • Follow with a cold water rinse until the water runs clear.

  • Neutralization:

    • Prepare a fresh bath with 0.5-1.0 g/L of acetic acid.

    • Treat the fabric for 5 minutes at room temperature to neutralize any residual alkali.

  • Final Rinse and Drying:

    • Perform a final cold water rinse.

    • Squeeze out the excess water and allow the fabric to air dry or dry in an oven at a low temperature (not exceeding 100°C).

Mandatory Visualizations

G cluster_0 start Start: Poor Wash Fastness Observed rc_check Was a reduction clearing step performed? start->rc_check implement_rc Implement Reduction Clearing rc_check->implement_rc No optimize_rc Is the reduction clearing process optimized? rc_check->optimize_rc Yes implement_rc->optimize_rc review_dyeing Review Dyeing Protocol: - Temp/Time adequate? - pH correct? - Auxiliaries optimal? optimize_rc->review_dyeing No end_good End: Desired Wash Fastness Achieved optimize_rc->end_good Yes adjust_dyeing Adjust Dyeing Parameters review_dyeing->adjust_dyeing heat_set_check Was a high-temperature finishing step used? adjust_dyeing->heat_set_check select_dyes Select dyes with higher sublimation fastness or use anti-migration agents heat_set_check->select_dyes Yes end_investigate End: Further Investigation Required heat_set_check->end_investigate No select_dyes->end_investigate

Caption: Troubleshooting workflow for poor wash fastness.

G cluster_1 Alkaline Reduction Clearing Workflow start Start: Dyed Fabric rinse1 Initial Cold Water Rinse start->rinse1 prepare_bath Prepare Reduction Clearing Bath (Sodium Hydrosulfite, NaOH, Detergent) rinse1->prepare_bath treatment Treat Fabric at 70-80°C for 15-20 mins prepare_bath->treatment rinse2 Hot Water Rinse (60°C) treatment->rinse2 rinse3 Cold Water Rinse rinse2->rinse3 neutralize Neutralize with Acetic Acid rinse3->neutralize rinse4 Final Cold Water Rinse neutralize->rinse4 dry Dry Fabric (<100°C) rinse4->dry end End: Fabric Ready for Testing dry->end

Caption: Step-by-step workflow for the alkaline reduction clearing process.

References

Minimizing dye aggregation of Disperse Blue 102 in the dyebath

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the aggregation of Disperse Blue 102 in the dyebath.

Troubleshooting Guides

Issue: Color spots, speckling, or uneven dyeing on the substrate.

This is a common problem caused by the aggregation of this compound particles in the dyebath. Aggregated particles are often too large to penetrate the substrate fibers uniformly, leading to visible defects.[1][2]

Troubleshooting Code Potential Cause Recommended Solutions
DB102-A01Poor Dye Dispersion 1. Ensure Proper Pre-Treatment: Thoroughly scour the substrate to remove any oils, waxes, or sizing agents that could hinder dye penetration.[3] 2. Prepare a Pre-dispersion: Before adding to the main dyebath, create a slurry of this compound with a small amount of water and a suitable dispersing agent. 3. Optimize Dispersing Agent: Increase the concentration of the dispersing agent or switch to a more effective one, such as a naphthalene (B1677914) sulfonic acid-formaldehyde condensate.[4]
DB102-A02High Water Hardness 1. Use Deionized or Softened Water: High concentrations of metal ions (e.g., calcium, magnesium) in the water can promote dye aggregation.[1] 2. Add a Chelating Agent: Incorporate a chelating agent like EDTA to sequester metal ions.[4]
DB102-A03Incorrect Dyebath pH 1. Adjust pH: Maintain the dyebath pH within the optimal range of 4.5-5.5 using an acetic acid or ammonium (B1175870) acetate (B1210297) buffer.[3]
DB102-A04Rapid Heating Rate 1. Control Temperature Gradient: Increase the dyebath temperature gradually to the target dyeing temperature (typically 130°C for polyester) to prevent thermal shock and subsequent aggregation.[1][3]
DB102-A05Presence of Polyester (B1180765) Oligomers 1. Pre-treatment of Polyester: Ensure proper pre-treatment of polyester substrates to minimize the release of oligomers during dyeing.[1] 2. Use a Dispersing Agent with Good Anti-aggregation Properties: Select a dispersing agent that is effective at high temperatures and can help to keep oligomers from interacting with the dye particles.

Frequently Asked Questions (FAQs)

Q1: What is dye aggregation and why is it a problem for this compound?

A1: Dye aggregation is the process where individual dye molecules or small particles clump together to form larger clusters in the dyebath.[5] This is a significant issue for disperse dyes like this compound, which have low water solubility. Aggregation is driven by factors like hydrophobic interactions and van der Waals forces between the dye molecules.[5] The primary problems arising from aggregation are:

  • Uneven Dyeing and Color Spots: Large aggregates cannot penetrate the fibers of the substrate uniformly, leading to a speckled or uneven appearance.[1][2]

  • Poor Color Yield: Aggregated dye particles have a reduced surface area available for dissolving and diffusing into the fiber, resulting in a weaker final color.

  • Filter Clogging: In continuous dyeing processes, large aggregates can clog filters and nozzles.

Q2: How do dispersing agents work to prevent the aggregation of this compound?

A2: Dispersing agents are surfactants that adsorb onto the surface of the dye particles.[6][7] They prevent aggregation through two main mechanisms:

  • Electrostatic Repulsion: Anionic dispersing agents provide the dye particles with a negative charge, causing them to repel each other.

  • Steric Hindrance: The bulky molecular structure of some dispersing agents creates a physical barrier around the dye particles, preventing them from getting close enough to aggregate.[8]

By keeping the dye particles small and evenly distributed, dispersing agents ensure a stable dispersion and promote uniform dyeing.[6][7]

Q3: What is the optimal temperature profile for dyeing with this compound to minimize aggregation?

A3: While higher temperatures are necessary for the dye to penetrate polyester fibers (typically around 130°C), a rapid increase in temperature can "shock" the dispersion and cause aggregation.[3][4] Therefore, a gradual and controlled heating rate is crucial.[1] It is also important to select a dispersing agent with good thermal stability that remains effective at high dyeing temperatures.[4][9]

Q4: Can the quality of the water used in the dyebath affect the aggregation of this compound?

A4: Yes, water quality plays a significant role. High hardness, caused by the presence of divalent cations like Ca²⁺ and Mg²⁺, can neutralize the charge on the dye particles that is provided by anionic dispersing agents, leading to aggregation.[1] Using deionized or softened water is highly recommended. If that is not feasible, the addition of a chelating agent like EDTA can help to sequester these ions.[4]

Q5: How can I assess the stability of my this compound dispersion?

A5: A simple and effective method is the filter paper test. A sample of the dye dispersion is passed through a filter paper. A large amount of residue on the paper indicates poor dispersion. To assess thermal stability, you can heat a portion of the dyebath to the target dyeing temperature, cool it down, and then perform the filter test. A significant increase in residue after heating suggests that the dispersing agent is not stable at that temperature.[4] For more quantitative analysis, techniques like particle size analysis can be employed.[4]

Experimental Protocols

Protocol 1: Evaluation of Dispersing Agent Efficacy

Objective: To determine the effectiveness of different dispersing agents in preventing the aggregation of this compound at elevated temperatures.

Methodology:

  • Preparation of Dyebaths: Prepare a series of dyebaths, each containing a standard concentration of this compound, a specific dispersing agent at a defined concentration, and buffered to a pH of 5.0 with acetic acid.[4]

  • Initial Particle Size Measurement: At room temperature, measure the particle size distribution of each dyebath using a particle size analyzer.[4]

  • Heating and Incubation: Heat the dyebaths to the target dyeing temperature (e.g., 130°C) at a controlled rate (e.g., 2°C/minute) and hold for a specified time (e.g., 60 minutes).[4]

  • Final Particle Size Measurement: Cool the dyebaths to room temperature and re-measure the particle size distribution.[4]

  • Spectrophotometric Analysis: Filter a portion of each cooled solution and measure the absorbance of the filtrate using a spectrophotometer to assess any loss of soluble dye due to aggregation and precipitation.[4]

Data Analysis:

Compare the change in particle size and the absorbance of the filtrate between the different dispersing agents. A smaller increase in particle size and a higher filtrate absorbance indicate a more effective dispersing agent.

Data Presentation

Table 1: Effect of Dispersing Agent on Particle Size of this compound

Dispersing AgentConcentration (g/L)Initial Mean Particle Size (nm) at 25°CFinal Mean Particle Size (nm) after 60 min at 130°C% Increase in Particle Size
Agent A (Lignosulfonate)1.0150450200%
Agent B (Naphthalene Sulfonate Condensate)1.014522052%
Control (No Agent)0160>1000 (Visible Aggregates)>525%

Table 2: Influence of pH on the Stability of this compound Dispersion

Dyebath pHInitial Absorbance at λmaxAbsorbance after 60 min at 130°C% Decrease in Absorbance
3.51.250.8532%
4.51.261.186%
5.51.241.157%
6.51.230.9820%

Visualizations

cluster_causes Primary Causes of Aggregation cluster_problem Core Problem cluster_solutions Mitigation Strategies cause1 High Water Hardness problem Dye Aggregation cause1->problem cause2 Incorrect pH cause2->problem cause3 Rapid Heating cause3->problem cause4 Poor Initial Dispersion cause4->problem solution1 Use Softened Water / Chelating Agent solution2 Buffer to pH 4.5-5.5 solution3 Control Heating Rate solution4 Add Effective Dispersing Agent solution1->problem Addresses solution2->problem Addresses solution3->problem Addresses solution4->problem Addresses

Caption: Logical relationship between causes of dye aggregation and their respective mitigation strategies.

start Start: Uneven Dyeing Observed check_dispersion Check Initial Dye Dispersion Quality start->check_dispersion check_water Verify Water Hardness check_dispersion->check_water Good improve_dispersion Action: Improve Pre-dispersion & Dispersing Agent check_dispersion->improve_dispersion Poor check_ph Measure Dyebath pH check_water->check_ph Low use_soft_water Action: Use Softened Water or Add Chelating Agent check_water->use_soft_water High check_heating Review Heating Profile check_ph->check_heating Correct adjust_ph Action: Adjust pH to 4.5-5.5 check_ph->adjust_ph Incorrect control_heating Action: Reduce Heating Rate check_heating->control_heating Too Rapid end End: Uniform Dyeing Achieved check_heating->end Controlled improve_dispersion->end use_soft_water->end adjust_ph->end control_heating->end

Caption: Troubleshooting workflow for diagnosing and resolving uneven dyeing caused by aggregation.

References

Technical Support Center: Enhancing the Solubility of Disperse Blue 102 for Dyeing Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Disperse Blue 102 in dyeing applications.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in dyeing experiments, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Uneven Dyeing or Streaky Appearance 1. Poor dye dispersion: The dye has not been properly dispersed in the dye bath, leading to agglomeration. 2. Incorrect particle size: The dye particles are too large for uniform uptake by the fiber. 3. Uneven liquor circulation: The dye bath is not circulating evenly around the material. 4. Too rapid temperature rise: The temperature of the dye bath was increased too quickly, causing premature dye uptake on the outer layers of the fabric.1. Ensure the dye is pre-pasted with a wetting agent before adding to the dye bath. Use an appropriate dispersing agent at the recommended concentration. 2. Utilize commercially available this compound with a small and uniform particle size. 3. Ensure proper loading of the dyeing machine and that the circulation system is functioning correctly. 4. Follow a gradual temperature ramp-up protocol (e.g., 1-2°C per minute) to allow for even dye penetration.
Poor Color Fastness (Wash, Rub, or Light) 1. Inadequate dye penetration: The dye has not fully penetrated the fiber and is only on the surface. 2. Inappropriate auxiliaries: The dispersing or leveling agents used are not suitable for this compound. 3. Unfixed surface dye: Residual dye remains on the fiber surface after dyeing.1. Optimize dyeing temperature and time to ensure complete dye diffusion into the polyester (B1180765) fiber. 2. Select high-quality dispersing and leveling agents specifically recommended for disperse dyes. 3. Perform a thorough reduction clearing process after dyeing to remove any unfixed dye from the fabric surface.
Dye Aggregation or Sedimentation 1. Low-quality dispersing agent: The dispersing agent is not effective at keeping the dye particles suspended. 2. Incorrect pH of the dye bath: The pH is outside the optimal range for disperse dye stability. 3. Presence of hard water ions: Calcium and magnesium ions in the water can cause the dye to precipitate.1. Use a high-quality dispersing agent, such as a lignosulfonate or naphthalene (B1677914) sulfonate-based product. 2. Maintain the dye bath pH between 4.5 and 5.5 using an acetic acid buffer. 3. Use deionized or softened water for the dye bath, or add a sequestering agent to chelate hard water ions.
Inconsistent Shade Between Batches 1. Variations in raw materials: Differences in the polyester substrate or dye batches. 2. Inconsistent process parameters: Fluctuations in temperature, time, pH, or liquor ratio between dyeing cycles.1. Source materials from a consistent and reliable supplier. 2. Strictly control all dyeing parameters and maintain detailed records for each batch.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in water?

Q2: How does temperature affect the solubility and dyeing process of this compound?

Temperature is a critical factor. Increasing the temperature of the dye bath increases the kinetic energy of the dye molecules, which enhances their solubility in water and their ability to diffuse into the polyester fibers. For effective dyeing of polyester with this compound, high-temperature conditions (typically 120-130°C) are recommended.

Q3: What is the role of a dispersing agent in dyeing with this compound?

Dispersing agents are crucial for preventing the fine particles of this compound from clumping together (agglomerating) in the aqueous dye bath.[1] They adsorb onto the surface of the dye particles, creating a stable dispersion and ensuring a uniform supply of dye to the fiber surface throughout the dyeing process.[1]

Q4: What is the optimal pH for a this compound dye bath?

The optimal pH for dyeing polyester with most disperse dyes, including likely this compound, is in the weakly acidic range of 4.5 to 5.5. This pH range ensures the stability of the dye and the polyester fiber during the high-temperature dyeing process.

Q5: Can organic solvents be used to improve the solubility of this compound for dyeing?

While this compound is more soluble in some organic solvents like ethanol (B145695) and chloroform, the standard industrial process for dyeing polyester is an aqueous one.[2] The use of organic solvents in the dye bath is generally avoided due to environmental concerns, cost, and the need for specialized equipment.

Quantitative Data

The following tables provide illustrative quantitative data on the factors affecting the solubility of disperse dyes like this compound. Note that these are representative values and may not be exact for this compound.

Table 1: Illustrative Aqueous Solubility of a Typical Disperse Blue Dye at Different Temperatures

Temperature (°C)Approximate Solubility (mg/L)
252 - 5
6020 - 40
8080 - 150
100200 - 400
130> 800

Table 2: Illustrative Solubility of a Typical Disperse Blue Dye in Various Solvents at 25°C

SolventApproximate Solubility (g/L)
Water< 0.01
Ethanol0.5 - 1.0
Acetone2.0 - 5.0
Dimethylformamide (DMF)10.0 - 20.0

Table 3: Illustrative Effect of Dispersing Agent Type on the Apparent Solubility of a Disperse Blue Dye in Water at 80°C

Dispersing Agent (at 1 g/L)Apparent Solubility (mg/L)
None80 - 150
Anionic (e.g., Lignosulfonate)250 - 400
Non-ionic (e.g., Ethoxylated Fatty Alcohol)200 - 350

Experimental Protocols

Protocol 1: High-Temperature High-Pressure (HTHP) Exhaust Dyeing of Polyester with this compound

Objective: To achieve a level and well-penetrated dyeing of polyester fabric with this compound.

Materials:

  • 100% Polyester fabric

  • This compound

  • Non-ionic wetting agent

  • Anionic dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Deionized water

Procedure:

  • Fabric Preparation: Scour the polyester fabric with a solution of 1 g/L non-ionic wetting agent at 60°C for 20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dye Dispersion Preparation: In a separate beaker, make a smooth paste of the required amount of this compound with a small amount of water and 0.5 g/L of a dispersing agent. Gradually add more water with constant stirring to create a fine dispersion.

  • Dye Bath Preparation: Fill the HTHP dyeing machine with deionized water to the desired liquor ratio (e.g., 10:1). Add 1 g/L of the dispersing agent. Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.

  • Dyeing Cycle:

    • Add the prepared dye dispersion to the dye bath.

    • Introduce the scoured polyester fabric.

    • Seal the machine and start circulation.

    • Raise the temperature from ambient to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dye bath down to 70°C at a rate of 2°C/minute.

  • Rinsing: Drain the dye bath and rinse the fabric with hot water followed by cold water.

  • Reduction Clearing: Prepare a fresh bath with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic wetting agent. Treat the dyed fabric at 70-80°C for 15-20 minutes to remove surface dye.

  • Final Rinse and Drying: Rinse the fabric thoroughly with hot and then cold water. Neutralize with a weak acetic acid solution if necessary, followed by a final cold water rinse. Dry the fabric.

Protocol 2: Spectrophotometric Determination of this compound Concentration

Objective: To determine the concentration of this compound in a solution using UV-Visible spectrophotometry.

Materials:

  • This compound

  • Dimethylformamide (DMF) or other suitable organic solvent

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a known volume of DMF in a volumetric flask (e.g., 100 mL) to prepare a stock solution of known concentration (e.g., 100 mg/L).

  • Determination of Maximum Absorbance Wavelength (λmax): Take an aliquot of the stock solution, dilute it with DMF, and scan it across the visible spectrum (e.g., 400-700 nm) to determine the wavelength at which maximum absorbance occurs (λmax).

  • Preparation of Calibration Standards: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution with DMF.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Dilute the unknown sample solution with DMF to bring its absorbance within the range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this by the dilution factor to determine the concentration of the original unknown solution.

Visualizations

Experimental_Workflow_HTHP_Dyeing cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment fabric_prep Fabric Scouring add_fabric Introduce Fabric fabric_prep->add_fabric dye_dispersion Dye Dispersion Preparation dye_bath_prep Dye Bath Setup (pH 4.5-5.5) dye_dispersion->dye_bath_prep dye_bath_prep->add_fabric temp_ramp_up Ramp Temperature to 130°C add_fabric->temp_ramp_up hold_temp Hold at 130°C (45-60 min) temp_ramp_up->hold_temp cool_down Cool to 70°C hold_temp->cool_down rinse1 Hot & Cold Rinse cool_down->rinse1 reduction_clearing Reduction Clearing (70-80°C) rinse1->reduction_clearing rinse2 Final Rinse & Neutralize reduction_clearing->rinse2 dry Dry Fabric rinse2->dry

Caption: Workflow for HTHP Dyeing of Polyester.

Experimental_Workflow_Spectrophotometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock_solution Prepare Stock Solution find_lambda_max Determine λmax stock_solution->find_lambda_max calibration_standards Prepare Calibration Standards stock_solution->calibration_standards measure_standards Measure Absorbance of Standards calibration_standards->measure_standards plot_calibration_curve Plot Calibration Curve measure_standards->plot_calibration_curve calculate_concentration Calculate Concentration plot_calibration_curve->calculate_concentration prepare_sample Prepare & Dilute Unknown Sample measure_sample Measure Sample Absorbance prepare_sample->measure_sample measure_sample->calculate_concentration

Caption: Workflow for Spectrophotometric Analysis.

References

Technical Support Center: Strategies to Prevent Thermal Degradation of Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the thermal degradation of Disperse Blue 102 during experimental dyeing processes. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and reproducibility of your results.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process in a question-and-answer format.

Q1: My dyed substrate exhibits a significant color shift towards a reddish-blue and has a weaker shade than expected. What is the likely cause?

A: This is a primary indicator of thermal degradation. This compound, an azo dye, is highly susceptible to hydrolysis under alkaline conditions, a reaction that is significantly accelerated at the high temperatures required for dyeing polyester (B1180765) (typically 125-135°C).[1][2] If the pH of the dyebath rises above 6.0, the azo bond can be cleaved, leading to a change in the chromophore and a resultant loss of color depth and a shift in shade.[1][3]

Q2: After dyeing and washing, the material shows poor rub and wash fastness. How does this relate to thermal degradation?

A: Poor fastness is often a secondary consequence of suboptimal conditions during high-temperature dyeing. High temperatures can cause dye particles to aggregate if the dispersion is not stable, leading to large dye particles on the fiber surface that are not properly fixed.[4][5] These unfixed surface dyes are easily removed during washing or rubbing.[6][7][8] A thorough post-dyeing cleaning process, known as "reduction clearing," is essential to remove this residual dye and improve fastness properties.[7][8]

Q3: I am observing inconsistent shades and poor reproducibility between different experimental batches. Could thermal degradation be the culprit?

A: Yes, batch-to-batch inconsistency is a common outcome of uncontrolled thermal degradation. Minor variations in process parameters can lead to significant differences in the final shade. Factors that can cause this include:

  • Fluctuations in pH: The alkalinity of the process water or residual alkali on the substrate can cause the dyebath pH to rise during heating, leading to inconsistent levels of dye hydrolysis.[1]

  • Inaccurate Temperature Control: Deviations from the target temperature profile can alter the rate of both dye diffusion into the fiber and dye degradation.[5]

  • Variable Auxiliary Dosing: Inconsistent addition of dispersing agents or pH buffers will affect dye stability and the final pH of the bath.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing with this compound?

A: The optimal pH range is weakly acidic, between 4.5 and 5.5 .[2][3] In this range, the dye's azo structure exhibits maximum stability. As the pH becomes neutral and then alkaline (pH > 6.0), the dye becomes increasingly vulnerable to hydrolytic cleavage, especially at elevated temperatures.[1][9] It is standard practice to use a buffer, such as acetic acid, to maintain this pH throughout the dyeing cycle.[3]

Q2: Can dyeing auxiliaries mitigate thermal degradation?

A: Absolutely. The correct selection of auxiliaries is critical.

  • High-Temperature Dispersing Agents: These are essential to maintain a stable, fine dispersion of the dye particles at temperatures up to 130°C, preventing aggregation and ensuring uniform dyeing.[4][10]

  • pH Buffers: An acid/base buffer system (e.g., acetic acid/sodium acetate) is crucial for maintaining the dyebath pH within the stable 4.5-5.5 range.

  • Antioxidants: While primarily used to prevent photodegradation, antioxidants like L-ascorbic acid can also help slow down oxidative degradation processes that may be accelerated by high temperatures in the presence of oxygen.[11][12][13]

Q3: What is "reduction clearing," and is it a mandatory step?

A: Reduction clearing is a post-dyeing chemical wash that uses a reducing agent (e.g., sodium hydrosulfite) and an alkali to strip and destroy any unfixed disperse dye from the fiber surface.[7][8] This step is considered mandatory for achieving high-quality, reproducible results with good wash and rub fastness, as it removes surface contaminants that would otherwise compromise the final properties of the dyed material.[6][7]

Q4: What is the primary chemical mechanism of thermal degradation for this compound?

A: The primary mechanism is the hydrolysis of the azo bond (-N=N-) , which constitutes the main chromophore of the dye.[14] This reaction is catalyzed by alkaline conditions (high pH) and driven by high thermal energy. The cleavage of the azo bond breaks the conjugation of the molecule, resulting in the formation of colorless aromatic amines and a loss of the characteristic blue color.[14]

Data Presentation: Key Parameters for Preventing Degradation

The following table summarizes the critical process parameters and their recommended values for minimizing the thermal degradation of this compound.

ParameterRecommended Value / ProcedureRationale for Preventing Degradation
Dyeing pH 4.5 – 5.5Prevents alkali-catalyzed hydrolysis of the azo bond, ensuring dye structure stability.[1][2][3]
Dyeing Temperature 130°C (for Polyester)Balances the required energy for fiber penetration against the risk of thermal decomposition. Exceeding this temperature or holding for excessive time increases degradation.[6][15]
Heating Rate 1-2°C / minuteA controlled, gradual heating rate ensures uniform temperature distribution and dye uptake, preventing localized overheating and dye aggregation.[5]
Auxiliaries High-temperature dispersing agent; Acetic acid bufferMaintains a stable dye dispersion at high temperatures and controls the pH within the optimal stable range.[4][10]
Post-Dyeing Treatment Reduction Clearing (e.g., 2 g/L Sodium Hydrosulfite, 2 g/L Caustic Soda at 70-80°C for 15-20 min)Removes all unfixed dye from the fiber surface, which improves fastness and prevents subsequent issues from residual dye.[7][8]

Visualizations

G Fig. 1: Troubleshooting Logic for Shade Defects start Shade Defect Observed (Weak, Shifted, Inconsistent) ph_check Is Dyebath pH consistently 4.5-5.5? start->ph_check temp_check Is Temperature Profile Correct and Stable (Max 130°C)? ph_check->temp_check Yes ph_sol Action: Implement pH Buffer (e.g., Acetic Acid). Verify water & substrate alkalinity. ph_check->ph_sol No aux_check Are High-Temp Dispersants Used Correctly? temp_check->aux_check Yes temp_sol Action: Calibrate System. Ensure controlled heating rate (1-2°C/min). temp_check->temp_sol No aux_sol Action: Confirm Dispersant Selection and Dosage. aux_check->aux_sol No end_node If issues persist, investigate dye quality or substrate issues. aux_check->end_node Yes

Caption: Troubleshooting flowchart for diagnosing dyeing issues.

G Fig. 2: Conceptual Pathway of Thermal Degradation Dye This compound (Stable Azo Structure) Reaction Hydrolytic Cleavage of Azo Bond Dye->Reaction Conditions Adverse Conditions: - High Temperature (>130°C) - High pH (>6.0) Conditions->Reaction Products Degradation Products (e.g., Aromatic Amines) Reaction->Products Outcome Observable Effect: Color Loss & Shade Shift Reaction->Outcome

Caption: Key factors leading to dye degradation and its effects.

G Fig. 3: Experimental Workflow for Thermal Stability Assessment cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis prep1 Prepare Dye Dispersions prep2 Adjust pH to Test Values (e.g., 4.5, 6.0, 7.5) prep1->prep2 treat Heat Samples in Sealed Vessels (e.g., 130°C for 60 min) prep2->treat analysis1 Cool and Filter Samples treat->analysis1 analysis2 Measure Absorbance via UV-Vis Spectrophotometry analysis1->analysis2 analysis3 Calculate % Color Loss vs. Control analysis2->analysis3

Caption: Workflow for quantifying dye stability under thermal stress.

Experimental Protocols

Protocol 1: Optimized High-Temperature Dyeing of Polyester

This protocol provides a standardized method for dyeing polyester fabric while minimizing the risk of this compound degradation.

  • Substrate Preparation:

    • Ensure the polyester substrate is thoroughly scoured to remove any sizing agents, oils, and impurities.

    • Rinse well and confirm the substrate is at a neutral or slightly acidic pH.

  • Dyebath Preparation (per 100g of substrate):

    • Set Liquor-to-Goods Ratio (L:R) to 10:1 (i.e., 1 liter of water).

    • Add 1.0 g of a high-temperature stable dispersing agent.

    • Add 1.0 g of ammonium (B1175870) sulfate (B86663) (optional, as a pH buffer aid).

    • Adjust the pH of the bath to 5.0 using acetic acid.

    • Add the required amount of pre-dispersed this compound dye (e.g., 1.0 g for 1% depth of shade).

  • Dyeing Cycle:

    • Introduce the substrate into the dyebath at 60°C.

    • Increase the temperature to 130°C at a controlled rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the bath down to 70°C at a rate of 2°C/minute.

  • Post-Dyeing Rinsing:

    • Drain the dyebath and rinse the substrate with hot water (70°C) for 10 minutes.

  • Reduction Clearing:

    • Prepare a new bath at a 10:1 L:R with fresh water.

    • Add 2 g/L Sodium Hydrosulfite and 2 g/L Sodium Hydroxide.

    • Heat to 70-80°C and treat the substrate for 15-20 minutes.

    • Drain, rinse with hot water, and then neutralize with a weak solution of acetic acid.

  • Final Wash and Drying:

    • Rinse the substrate thoroughly with warm and then cold water until the rinse water is clear.

    • Dry the substrate under appropriate conditions (e.g., oven drying at <130°C).

Protocol 2: Spectrophotometric Assessment of Thermal Stability

This method quantifies the thermal stability of this compound at different pH values.

  • Stock Solution Preparation:

    • Prepare a 0.1 g/L stock dispersion of this compound in deionized water containing 1 g/L of a high-temperature dispersing agent.

  • Sample Preparation:

    • Prepare three sets of samples from the stock solution.

    • Adjust the pH of each set to 4.5, 6.0, and 7.5, respectively, using dilute acetic acid or sodium carbonate.

    • Transfer an equal volume of each solution into high-pressure, sealed stainless steel vessels. Keep an unheated sample of each pH as a control.

  • Thermal Treatment:

    • Place the sealed vessels in a laboratory dyeing machine or a calibrated oven.

    • Heat the vessels to 130°C and hold for 60 minutes.

    • Allow the vessels to cool completely to room temperature.

  • Analysis:

    • Open the vessels and filter the solutions through a 0.45 µm filter to remove any precipitated dye.

    • Using a UV-Vis spectrophotometer, measure the absorbance of the heated and control samples at the dye's wavelength of maximum absorbance (λmax).

    • Calculate the percentage of color loss (degradation) for each pH condition using the formula: % Degradation = [(Abs_control - Abs_heated) / Abs_control] * 100

References

Addressing reproducibility issues in laboratory dyeing with Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during laboratory dyeing experiments with Disperse Blue 102. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their work.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound, identified by CAS number 12222-97-8 and C.I. 111945, is a single azo disperse dye.[1] It is a non-ionic dye with low water solubility, making it suitable for dyeing hydrophobic synthetic fibers like polyester (B1180765) and acetate.[2][3] Its molecular formula is C₁₅H₁₉N₅O₄S.[1]

Q2: Why is achieving reproducible results with this compound challenging? A2: The primary challenges stem from the nature of disperse dyes themselves. Since they are sparingly soluble in water, they exist as fine particles in the dye bath.[4] Maintaining a stable and uniform dispersion throughout the dyeing process is critical.[5] Any variation in process parameters can lead to dye aggregation, uneven uptake, and inconsistent shades, making reproducibility difficult.[6][7]

Q3: What are the most critical parameters affecting dyeing reproducibility with this compound? A3: Key parameters that must be strictly controlled include dyeing temperature, pH of the dye bath, dye dispersion quality, heating and cooling rates, and the choice of auxiliaries like dispersing and leveling agents.[6][8] Inconsistent control of any of these factors is a primary cause of shade variation.[9]

Troubleshooting Guide

Issue 1: Inconsistent Shade or Poor Batch-to-Batch Reproducibility

Q: My dyed samples show significant shade variation between experiments, even when using the same recipe. What are the potential causes and solutions?

A: This is the most common issue in disperse dyeing. The causes can be traced to several factors related to the dye bath preparation and dyeing cycle.

Potential Causes:

  • pH Fluctuation: The stability of this compound and the polyester fiber surface is pH-sensitive. The ideal pH for disperse dyeing is typically weakly acidic, between 4.5 and 5.5.[2][10] Deviations can affect dye solubility and exhaustion rates.[6] Some disperse dyes can undergo hydrolysis under alkaline conditions, leading to color changes.[10][11]

  • Inadequate Dye Dispersion: If the dye is not properly dispersed, particles can clump together (aggregate).[7] This leads to unlevel dyeing and shade inconsistencies. Poor quality dispersing agents or incorrect amounts can fail to maintain a stable dispersion, especially at high temperatures.[4][6]

  • Temperature Control Variations: The rate of dye uptake by polyester fibers is highly dependent on temperature, increasing significantly above the glass transition temperature (approx. 75°C).[12] Inconsistent heating rates or fluctuations in the final dyeing temperature (typically 130°C for high-temperature methods) will directly impact the final shade.[6][8]

  • Water Hardness: The presence of calcium and magnesium ions in hard water can interfere with dispersing agents and cause dye aggregation.[12]

  • Inconsistent Liquor Ratio: Variations in the liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric) between experiments will alter the dye concentration and affect the dyeing outcome.[6]

Solutions:

  • Standardize pH Control: Use a reliable buffer system, such as an acetic acid/acetate buffer, to maintain the dye bath pH consistently within the 4.5-5.5 range throughout the process.[2][6]

  • Optimize Dispersion Technique: Always pre-disperse the dye powder into a paste with a small amount of water and a high-quality dispersing agent before adding it to the main dye bath.[2] Ensure the dispersing agent is stable at high temperatures.[4]

  • Calibrate Equipment: Regularly calibrate temperature controllers and programmers on your dyeing equipment to ensure accurate and repeatable temperature profiles.[6] Employ a gradual heating ramp (e.g., 1–2°C/minute) for uniform dye uptake.[6]

  • Use Deionized Water: Whenever possible, use deionized or softened water to eliminate variability from water hardness.

  • Maintain Consistent Procedures: Ensure precise weighing of dyes and chemicals and maintain a consistent, documented liquor ratio for all experiments.

Issue 2: Poor Color Fastness (Wash, Rub, or Light)

Q: The color of my dyed samples fades or bleeds excessively after washing or rubbing. How can I improve the fastness properties?

A: Poor fastness is typically due to unfixed dye on the fiber surface or improper dye penetration into the fiber.

Potential Causes:

  • Surface Dye Particles: Incomplete removal of dye particles adhering to the fiber surface after dyeing is a primary cause of poor wash and rub fastness.[13]

  • Inadequate Dye Penetration: If the dyeing temperature was too low or the time was too short, the dye may not have fully diffused into the crystalline structure of the polyester fiber.

  • Dye Migration: During post-dyeing heat treatments like drying or heat-setting, dye molecules can migrate from the inside of the fiber back to the surface, reducing fastness.[13]

  • Oligomers: Polyester can release low molecular weight polymers (oligomers) during high-temperature dyeing, which can trap surface dye and negatively impact fastness.[12]

Solutions:

  • Perform Reduction Clearing: This is a critical post-dyeing step to remove surface dye. The process involves treating the fabric in a bath with a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., caustic soda) at 70-80°C.[14]

  • Optimize Dyeing Cycle: Ensure the dyeing process reaches the optimal temperature (e.g., 130°C) and is held for a sufficient duration (typically 45-60 minutes) to allow for complete dye penetration and fixation.[15]

  • Control Post-Treatment Temperatures: Carefully control the temperature of drying and any subsequent heat-setting to minimize dye migration.

  • Use an Alkaline Dyeing Process: In some cases, dyeing in an alkaline bath can help remove oligomers during the dyeing process itself, improving the final quality.[11]

Issue 3: Specks, Stains, or Unlevel Dyeing

Q: My samples have dark specks or appear patchy and unlevel. What is causing this?

A: This issue is almost always related to dye aggregation or precipitation in the dye bath.

Potential Causes:

  • Dye Aggregation: As mentioned, poor dispersion quality, incorrect pH, or hard water can cause dye particles to clump together.[16] These aggregates can then deposit on the fabric surface, causing specks.[7]

  • Rapid Dye Uptake: An excessively fast rate of temperature rise can cause the dye to "strike" the fabric surface too quickly, leading to unlevelness.[12]

  • Improper Auxiliaries: Using an incompatible or low-quality leveling agent can fail to control the rate of dye exhaustion.

Solutions:

  • Filter the Dye Liquor: For critical applications, filtering the dispersed dye liquor before adding it to the dye bath can remove any initial aggregates.[6]

  • Control Heating Rate: Use a slower, controlled heating ramp (1-2°C/minute) to promote even dye adsorption.[6]

  • Select Appropriate Auxiliaries: Use a high-quality, high-temperature stable dispersing agent and a suitable leveling agent to ensure the dye remains finely dispersed and migrates evenly onto the fiber.[4]

Quantitative Data Tables

Table 1: Recommended Laboratory Dyeing Parameters for this compound on Polyester

ParameterRecommended ValueRationale
Dye Concentration 0.5 - 4.0% (owf)¹Dependent on target shade depth.
Liquor Ratio 10:1 to 20:1A consistent ratio is critical for reproducibility.
Dye Bath pH 4.5 - 5.5Optimizes dye stability and exhaustion.[2]
Dispersing Agent 0.5 - 1.0 g/LPrevents dye aggregation and ensures a stable dispersion.[5][17]
Leveling Agent 0.5 - 1.0 g/LPromotes even dye uptake and migration.
Dyeing Temperature 130°CRequired for sufficient polyester fiber swelling and dye diffusion.[8]
Dyeing Time 45 - 60 minutes at 130°CEnsures complete dye penetration and fixation.[15]
Heating Rate 1.5°C / minutePrevents rapid, uneven dye uptake.[6]
Reduction Clearing 2 g/L Caustic Soda, 2 g/L Sodium HydrosulfiteRemoves surface dye to improve wash fastness.[14]

¹ owf: on the weight of fabric

Table 2: Typical Color Fastness Ratings for Disperse Dyes on Polyester

Fastness TestStandard MethodTypical Rating (Scale 1-5)¹
Washing Fastness ISO 105-C06 / AATCC 614-5
Rubbing Fastness (Crocking) ISO 105-X12 / AATCC 8Dry: 4-5, Wet: 4
Light Fastness (Xenon Arc) ISO 105-B02 / AATCC 165-6 (Dependent on shade depth)
Sublimation Fastness ISO 105-P01 / AATCC 1174-5 (at 180°C)

¹ Rating of 5 indicates excellent fastness, while 1 indicates poor fastness. Ratings are typical and can vary based on exact dyeing conditions and shade depth.

Experimental Protocols

Protocol 1: Standard High-Temperature Laboratory Dyeing of Polyester
  • Sample Preparation: Weigh the polyester fabric sample accurately. Pre-wash the fabric with a non-ionic detergent to remove any impurities and ensure uniform wettability.

  • Dye Stock Preparation: Accurately weigh the required amount of this compound dye powder. Create a smooth paste with an equal weight of a high-temperature dispersing agent and a small amount of deionized water at ~40°C.[2] Gradually add more water while stirring to create a fine, stable dispersion.

  • Dye Bath Setup: Fill the dyeing vessel with deionized water to achieve the desired liquor ratio (e.g., 20:1). Add the required amount of acetic acid to adjust the pH to 5.0. Add any other auxiliaries like a leveling agent.

  • Dyeing Process:

    • Place the polyester sample in the dye bath at 50°C.

    • Add the prepared dye dispersion to the bath.

    • Run the machine for 10 minutes to ensure even distribution.

    • Raise the temperature from 50°C to 130°C at a controlled rate of 1.5°C per minute.[6]

    • Hold the temperature at 130°C for 60 minutes.[2]

    • Cool the bath down to 70°C at a controlled rate.

  • Rinsing: Remove the sample and rinse thoroughly with hot water, followed by a cold water rinse.

  • Reduction Clearing: Prepare a new bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda. Treat the dyed sample at 80°C for 20 minutes.

  • Final Steps: Rinse the sample again (hot and cold), neutralize with a weak acetic acid solution if necessary, give a final cold rinse, and allow to air dry.

Protocol 2: Assessment of Wash Fastness (Adapted from ISO 105-C06 A2S)
  • Specimen Preparation: Cut a 4 cm x 10 cm piece of the dyed polyester fabric.[18]

  • Composite Specimen: Sew the dyed specimen onto a standard multifiber adjacent fabric (which contains strips of different fibers like acetate, cotton, nylon, polyester, acrylic, and wool).[19]

  • Washing Procedure:

    • Place the composite specimen in a stainless steel canister.

    • Add 150 mL of a solution containing 4 g/L ECE standard detergent.[18]

    • Add 10 stainless steel balls to provide mechanical action.[19]

    • Seal the canister and place it in a Launder-Ometer or similar apparatus.

    • Run the test for 45 minutes at 49°C (for AATCC 61-2A) or 40°C (for ISO 105 C06-A2S).[19][20]

  • Rinsing and Drying: Remove the specimen, rinse it thoroughly with deionized water, and dry it in an oven or by air at a temperature not exceeding 60°C.[21]

  • Evaluation:

    • Color Change: Compare the color of the washed dyed specimen with an original, unwashed sample using the Grey Scale for Color Change. Assign a rating from 1 (severe change) to 5 (no change).[22]

    • Staining: Evaluate the degree of color transfer to each strip of the multifiber fabric using the Grey Scale for Staining. Assign a rating from 1 (severe staining) to 5 (no staining).[22]

Mandatory Visualizations

Experimental_Workflow prep 1. Fabric & Dye Preparation dyeing 2. High-Temperature Dyeing Cycle (pH 4.5-5.5, 130°C) prep->dyeing rinse1 3. Hot & Cold Rinse dyeing->rinse1 reduction 4. Reduction Clearing (80°C) rinse1->reduction rinse2 5. Final Rinse & Neutralization reduction->rinse2 dry 6. Drying rinse2->dry eval 7. Quality Control (Color & Fastness Eval.) dry->eval

Diagram 1: General Experimental Workflow for Disperse Dyeing.

Troubleshooting_Logic problem Problem: Inconsistent Shade cause1 pH Fluctuation? problem->cause1 cause2 Poor Dispersion? problem->cause2 cause3 Temp. Variation? problem->cause3 cause4 Other Factors? (Water, M:L) problem->cause4 solution1 Solution: Use pH Buffer (4.5 - 5.5) cause1->solution1 Yes solution2 Solution: Optimize Dispersion (Pre-paste, Quality Agent) cause2->solution2 Yes solution3 Solution: Calibrate Equipment, Control Ramp Rate cause3->solution3 Yes solution4 Solution: Use DI Water, Standardize Procedure cause4->solution4 Yes

Diagram 2: Troubleshooting Logic for Shade Inconsistency.

Dispersing_Agent_Mechanism cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent d1 Dye d2 Dye d1->d2 Aggregation d3 Dye d1->d3 d4 Dye d3->d4 fiber Polyester Fiber d3->fiber Uneven Dyeing da1 Agent dye1 Dye da1->dye1 da2 Agent dye2 Dye da2->dye2 da3 Agent dye2->fiber Level Dyeing

Diagram 3: Role of a Dispersing Agent in Preventing Aggregation.

References

Technical Support Center: Optimizing Disperse Blue 102 Dyeing Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dyeing efficiency of Disperse Blue 102. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and streamline your experimental workflow.

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Troubleshooting Guide

This guide addresses specific issues that may arise during the dyeing of polyester (B1180765) with this compound.

Issue Potential Cause Recommended Solution
Uneven Dyeing or Patchiness 1. Improper pH control: The dye bath pH is outside the optimal weakly acidic range (4.5-5.5), affecting dye stability and uptake.[1][2] 2. Rapid temperature rise: Increasing the temperature too quickly can cause rapid, uneven dye absorption. 3. Inadequate dye dispersion: The dye has not been properly dispersed, leading to agglomeration and spotting. 4. Insufficient leveling agent: Lack of a suitable leveling agent to ensure even dye distribution.[3][4][5][6]1. pH Adjustment: Buffer the dye bath to a stable pH of 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer system.[1] 2. Controlled Heating: Increase the temperature at a controlled rate, typically 1-2°C per minute. 3. Proper Dispersion: Ensure the dye is thoroughly pasted with a dispersing agent and cold water before adding it to the dye bath. 4. Use of Leveling Agent: Incorporate a high-temperature stable leveling agent in the dye bath formulation.[3][4][7][5][6]
Poor Color Yield (Light Shades) 1. Sub-optimal temperature: The dyeing temperature is too low for the high-energy this compound, resulting in insufficient fiber swelling and dye penetration. 2. Incorrect pH: Dyeing at a pH that is too high or too low can reduce the exhaustion rate.[8] 3. Insufficient dyeing time: The dyeing duration is not long enough for the dye to fully penetrate the fiber.1. Optimize Temperature: For high-temperature dyeing, ensure the temperature reaches 130°C. For carrier dyeing, a temperature of at least 100°C is recommended. 2. Verify pH: Confirm the dye bath pH is within the 4.5-5.5 range.[1][2] 3. Extend Dyeing Time: Increase the dyeing time at the maximum temperature to allow for complete dye exhaustion.
Color Bleeding or Poor Wash Fastness 1. Unfixed surface dye: Residual dye particles that have not penetrated the fiber are present on the surface. 2. Incomplete reduction clearing: The post-dyeing cleaning process was insufficient to remove all unfixed dye.[9]1. Thorough Rinsing: Implement a hot rinse followed by a cold rinse immediately after dyeing. 2. Effective Reduction Clearing: Perform a reduction clearing step using a solution of sodium hydrosulfite and sodium hydroxide (B78521) to strip surface dye.[9][10]
Dye Speckling or Spots 1. Dye agglomeration: The disperse dye has come out of dispersion due to hard water or incompatible auxiliaries. 2. Oligomer precipitation: Low molecular weight polyester oligomers can precipitate onto the fabric surface, attracting dye particles.1. Use of Sequestering Agent: Add a sequestering agent to the dye bath to counter the effects of hard water. 2. Proper Auxiliaries: Ensure all auxiliaries (dispersing agents, leveling agents) are compatible and stable at high temperatures. 3. Machine Cleaning: Regularly clean dyeing equipment to remove oligomer buildup.
Shade Variation Between Batches 1. Inconsistent process parameters: Variations in pH, temperature profiles, or dyeing times between batches. 2. Weighing inaccuracies: Incorrect amounts of dye or auxiliaries.1. Standardize Procedures: Strictly adhere to a standardized and documented dyeing protocol for all batches. 2. Calibrate Equipment: Regularly calibrate weighing scales and temperature controllers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound?

A1: The optimal pH for dyeing with most disperse dyes, including high-energy dyes like this compound, is in the weakly acidic range of 4.5 to 5.5.[1][2] This pH range ensures the stability of the dye and promotes optimal exhaustion onto the polyester fiber. Maintaining a stable pH is crucial, as fluctuations can lead to uneven dyeing and poor color yield. It is recommended to use a buffer system, such as acetic acid and sodium acetate, to maintain a consistent pH throughout the dyeing process.

Q2: What is the recommended temperature for achieving high dyeing efficiency with this compound?

A2: this compound is a high-energy disperse dye, which means it requires high temperatures for effective diffusion into the polyester fiber. For the high-temperature (HT) dyeing method, a temperature of 130°C is typically optimal.[11] If using the carrier dyeing method at atmospheric pressure, the temperature should be maintained at or near the boil (100°C). Insufficient temperature is a common cause of poor color yield and light shades.

Q3: How can I improve the leveling and uniformity of this compound on polyester?

A3: To improve leveling, it is essential to control the rate of temperature rise and use an appropriate leveling agent.[3][4][7][5][6] A slow and steady increase in temperature (e.g., 1-2°C/minute) allows the dye to migrate and distribute evenly throughout the fabric. A high-temperature stable leveling agent will also help to ensure a uniform uptake of the dye. Additionally, ensuring the dye is well-dispersed before starting the dyeing process is critical to prevent spotting and unevenness.

Q4: What is reduction clearing, and why is it important for this compound?

A4: Reduction clearing is a post-dyeing treatment that removes unfixed disperse dye from the surface of the polyester fibers.[9] This step is crucial for achieving good wash fastness and preventing color bleeding. The process typically involves treating the dyed fabric with a solution of a reducing agent, such as sodium hydrosulfite, and an alkali, like sodium hydroxide, at an elevated temperature (e.g., 70-80°C). This treatment chemically alters the surface dye, making it soluble and easy to wash off.

Q5: Can hard water affect the dyeing process with this compound?

A5: Yes, hard water, which contains high levels of calcium and magnesium ions, can negatively impact the stability of the dye dispersion. These ions can react with the dispersing agent, causing it to become less effective and leading to dye agglomeration. This can result in dye spots and reduced color yield. It is recommended to use soft or deionized water for the dye bath. If hard water is unavoidable, the addition of a sequestering agent can help to chelate the metal ions and prevent them from interfering with the dyeing process.

Data on Dyeing Parameters

Table 1: Expected Influence of pH on Color Strength (K/S) at 130°C

pHExpected Color Strength (K/S)General Observation
3.5ModerateDye stability may be slightly reduced.
4.5 Optimal Weakly acidic conditions promote maximum dye stability and exhaustion. [1][2]
5.5 Optimal Weakly acidic conditions promote maximum dye stability and exhaustion. [1][2]
6.5Moderate to LowIncreased alkalinity can lead to dye degradation at high temperatures.
7.5LowNeutral to alkaline conditions are generally unsuitable for disperse dyeing of polyester.

Table 2: Expected Influence of Temperature on Color Strength (K/S) at pH 4.5-5.5

Temperature (°C)Expected Color Strength (K/S)General Observation
100LowInsufficient for significant penetration of high-energy disperse dyes.
110ModerateDye uptake begins to increase as the fiber's glass transition temperature is exceeded.
120HighSignificant increase in dye diffusion and color strength.
130 Optimal High kinetic energy and fiber swelling allow for maximum dye penetration and fixation. [11]
140Optimal to Slightly ReducedWhile dye uptake is high, prolonged exposure to very high temperatures can risk damaging the polyester fiber.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a standard procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure dyeing apparatus.

Materials:

  • 100% Polyester fabric

  • C.I. This compound

  • Dispersing agent

  • Leveling agent (high-temperature stable)

  • Acetic acid

  • Sodium acetate (for buffering, optional)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Deionized or soft water

Procedure:

  • Fabric Preparation: Scour the polyester fabric to remove any oils, waxes, or finishes. Rinse thoroughly and dry.

  • Dye Bath Preparation:

    • Fill the dyeing vessel with deionized water to the desired liquor ratio (e.g., 10:1).

    • Add a sequestering agent if using hard water.

    • Add the dispersing agent and a high-temperature stable leveling agent.

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[1] A buffer can be created with sodium acetate for better stability.

  • Dye Dispersion:

    • Carefully weigh the required amount of this compound.

    • Create a smooth paste by adding a small amount of dispersing agent and cold water.

    • Gradually add more cold water while stirring to create a uniform dispersion.

  • Dyeing Cycle:

    • Set the dye bath temperature to 60°C and add the prepared dye dispersion.

    • Introduce the polyester fabric into the dye bath.

    • Run the machine for 10 minutes at 60°C to ensure even wetting and initial dye adsorption.

    • Increase the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.

    • Cool the dye bath to 70°C at a rate of 2°C/minute.

  • Post-Dyeing Treatment:

    • Drain the dye bath and rinse the fabric with hot water.

    • Reduction Clearing: Prepare a new bath at 70-80°C containing:

      • 2 g/L Sodium Hydrosulfite

      • 2 g/L Sodium Hydroxide

      • Treat the fabric for 15-20 minutes.

    • Drain the reduction clearing bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a weak solution of acetic acid if necessary.

    • Dry the fabric.

Visual Workflow for High-Temperature Dyeing

HT_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep_fabric Fabric Scouring & Rinsing prep_dyebath Prepare Dye Bath (Water, Auxiliaries, pH 4.5-5.5) prep_dye Disperse Dye start_dye Load Fabric at 60°C prep_dye->start_dye ramp_up Ramp Temperature to 130°C (1.5°C/min) start_dye->ramp_up hold Hold at 130°C for 45-60 min ramp_up->hold cool_down Cool to 70°C (2°C/min) hold->cool_down rinse1 Hot Rinse cool_down->rinse1 red_clear Reduction Clearing (70-80°C) rinse1->red_clear rinse2 Hot & Cold Rinse red_clear->rinse2 neutralize Neutralize & Dry rinse2->neutralize

Caption: High-temperature exhaust dyeing workflow for this compound.

Logical Diagram: Factors Influencing Dyeing Efficiency

This diagram illustrates the key relationships between process variables and the desired outcomes in the dyeing process.

Dyeing_Factors pH Dye Bath pH (4.5-5.5) Efficiency Optimal Dyeing Efficiency pH->Efficiency Impacts Dye Stability & Exhaustion Temp Dyeing Temperature (130°C) Temp->Efficiency Controls Dye Diffusion & Fiber Swelling Time Dyeing Time Time->Efficiency Affects Dye Penetration Dispersion Dye Dispersion Quality Dispersion->Efficiency Prevents Agglomeration Auxiliaries Auxiliaries (Leveling/Dispersing Agents) Auxiliaries->Dispersion Auxiliaries->Efficiency Promotes Evenness Water Water Hardness Water->Dispersion Can cause instability

Caption: Key factors affecting the dyeing efficiency of this compound.

References

Selection of dispersing agents for stable Disperse Blue 102 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal dispersing agents for creating stable Disperse Blue 102 formulations. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a dispersing agent in a this compound formulation? A1: The primary function of a dispersing agent is to ensure that the sparingly soluble this compound dye particles are uniformly distributed and remain stable within the liquid medium, typically a dye bath.[1][2][3] Dispersing agents achieve this by adsorbing onto the surface of the dye particles, preventing them from clumping together or agglomerating, which could otherwise lead to uneven dyeing, color spots, and reduced color vibrancy.[1][4][5]

Q2: What are the main types of dispersing agents used for disperse dyes like this compound? A2: The main types of dispersing agents fall into two categories:

  • Anionic Dispersing Agents: These agents carry a negative charge and are highly effective for dyes that are not ionic in nature.[1] They are widely used in aqueous formulations and are known for their excellent stability.[1] Common examples include lignosulfonates and naphthalene (B1677914) sulfonate formaldehyde (B43269) condensates.[3][6][7][8]

  • Non-ionic Dispersing Agents: These agents are electrically neutral and are versatile, functioning well across a broad pH range and with various dye types.[4] They work by providing steric hindrance, forming a physical barrier around the dye particles.[9]

Q3: How do I choose between an anionic and a non-ionic dispersing agent? A3: The choice depends on several factors:

  • Dye Bath Chemistry: Anionic dispersants are often used in alkaline environments.[4]

  • Compatibility: The dispersing agent must be compatible with the dye and other auxiliaries in the formulation to prevent flocculation.[1][10]

  • Temperature Stability: For high-temperature dyeing processes, which are common for polyester (B1180765) fibers, selecting a dispersant with excellent thermal stability is crucial.[5][11] Naphthalene sulfonate condensates are known for their stability at high temperatures.[12]

  • Environmental Considerations: Many manufacturers are now developing bio-based and eco-friendly dispersing agents, such as those derived from lignin, to minimize environmental impact.[1][6]

Q4: Can the dispersing agent affect the final color and fastness properties of the dye? A4: Yes. An effective dispersing agent ensures even dye distribution, which is critical for achieving consistent color across batches.[1] By preventing aggregation, it allows for better dye particle uptake by the fabric fibers, enhancing color vibrancy and fastness properties like resistance to washing and fading.[1][4]

Troubleshooting Guide

Problem IDIssueProbable Cause(s)Recommended Solution(s)
DB102-A01Dye Aggregation in the Bath: The dye particles clump together, forming visible aggregates.1. Insufficient Dispersing Agent: The concentration is too low to stabilize the dye particles. 2. Poor Thermal Stability: The dispersant breaks down at high dyeing temperatures.[5][11] 3. High Water Hardness: Metal ions (e.g., Ca²⁺, Mg²⁺) in the water can interfere with anionic dispersants.[5] 4. Incorrect pH: The pH of the dye bath is outside the optimal range for the dispersant's stability.1. Increase the concentration of the dispersing agent incrementally. 2. Switch to a more thermally stable dispersing agent, such as a naphthalene sulfonic acid-formaldehyde condensate.[11][12] 3. Use deionized or softened water. Add a chelating agent like EDTA to sequester metal ions. 4. Adjust the pH to the recommended range (typically 4.5-5.5 for disperse dyes) using a suitable buffer.
DB102-A02Color Spots or Speckling on Fabric: Small, dark spots of color appear on the dyed material.1. Dye Agglomeration: Aggregated dye particles are filtered out by the fabric, creating spots.[5] 2. Rapid Heating Rate: A fast temperature increase can shock the dispersion, causing particles to rapidly aggregate.[13] 3. Contamination: Residual oils or impurities on the fabric or in the chemicals can disrupt the dispersion.1. Implement the solutions from DB102-A01 to prevent aggregation. 2. Employ a slower, controlled heating rate (e.g., 1-2°C per minute).[13] 3. Ensure thorough pre-treatment and cleaning of the substrate to remove any contaminants. Use high-purity water and chemicals.
DB102-A03Uneven Dyeing or Poor Color Yield: The color is not uniform across the fabric, or the final shade is weaker than expected.1. Dye Depletion from Aggregation: Aggregated particles are too large to penetrate the fibers effectively.[13] 2. Incompatible Auxiliaries: Other chemicals in the dye bath are interfering with the dispersing agent. 3. Incorrect Dyeing Temperature: The temperature is too low for proper dye diffusion into the fiber.1. Address aggregation issues using the solutions in DB102-A01 and DB102-A02 . 2. Verify the compatibility of all chemicals used in the dye bath. Conduct a preliminary test with all components before the main dyeing process. 3. Ensure the dyeing temperature is maintained within the optimal range for the fiber being dyed (e.g., typically 120-130°C for polyester).[13]

Quantitative Data on Dispersing Agent Performance

The selection of a dispersing agent should be data-driven. Below is a representative table illustrating key parameters to measure when comparing different dispersing agents for a this compound formulation. Note: These are example values for illustrative purposes.

Dispersing Agent TypeConcentration (% w/w)Initial Particle Size (d50, nm)Particle Size after 60 min @ 130°C (d50, nm)Zeta Potential (mV)Color Yield (%)
Lignosulfonate 1.0150950-3585
Naphthalene Sulfonate Condensate 1.0145210-4298
Non-ionic Copolymer 1.0160350-2592
Control (No Agent) 0.0180>2000 (Visible Aggregates)-1540

Experimental Protocols

Protocol 1: Evaluation of Dispersion Stability

This protocol outlines a method for assessing the thermal stability of a this compound formulation with a selected dispersing agent.

Objective: To measure the change in particle size of a this compound dispersion under high-temperature dyeing conditions.

Materials:

  • This compound dye powder

  • Dispersing agent(s) to be tested

  • Deionized water

  • Acetic acid (for pH adjustment)

  • High-pressure beaker or dyeing apparatus

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Magnetic stirrer and heat plate or temperature-controlled water bath

Methodology:

  • Preparation of Pre-dispersion:

    • In a beaker, add the desired concentration of the dispersing agent (e.g., 1.0 g/L) to a volume of deionized water.

    • Stir until the agent is fully dissolved.

    • Slowly add a fixed concentration of this compound (e.g., 1.0 g/L) while stirring continuously to form a slurry.

    • Adjust the pH of the slurry to 5.0 using acetic acid.

  • Initial Particle Size Measurement:

    • Take an aliquot of the freshly prepared dispersion.

    • Measure the particle size distribution using a particle size analyzer according to the instrument's operating procedure. Record the mean particle size (d50).

  • Thermal Stress Test:

    • Transfer the remaining dispersion to a high-pressure beaker suitable for high-temperature testing.

    • Seal the beaker and place it in a pre-heated dyeing machine or oil bath.

    • Heat the dispersion to the target dyeing temperature (e.g., 130°C) at a controlled rate (e.g., 2°C/minute).

    • Hold the temperature for a specified duration (e.g., 60 minutes).

  • Final Particle Size Measurement:

    • Carefully cool the beaker back to room temperature.

    • Gently mix the dispersion to ensure homogeneity.

    • Take a second aliquot and re-measure the particle size distribution.

  • Analysis:

    • Compare the initial and final particle size measurements. A stable formulation will show minimal change in particle size, indicating that the dispersing agent was effective at preventing agglomeration at high temperatures.

Visualization of Key Processes

Dispersing Agent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable dispersing agent for a this compound formulation.

Dispersing_Agent_Selection_Workflow start Start: Define Formulation Requirements screen Screen Potential Dispersing Agents (Anionic, Non-ionic) start->screen prepare Prepare Test Formulations (Varying Concentrations) screen->prepare stability_test Conduct Dispersion Stability Test (Protocol 1: Heat Stress) prepare->stability_test performance_test Evaluate Performance (Color Yield, Levelness) stability_test->performance_test analyze Analyze Results: Particle Size, Zeta Potential, Visual Assessment performance_test->analyze decision Is Stability & Performance Acceptable? analyze->decision optimize Optimize Concentration or Re-screen Agents decision->optimize No select Select Optimal Dispersing Agent & Finalize Formulation decision->select Yes optimize->prepare

Caption: A workflow diagram for the systematic selection of a dispersing agent.

Mechanism of Particle Stabilization

This diagram illustrates how dispersing agents prevent dye particle agglomeration through electrostatic and steric stabilization.

Stabilization_Mechanism cluster_0 Unstable Dispersion (Agglomeration) cluster_1 Stable Dispersion (Stabilization) cluster_electrostatic Electrostatic Repulsion (Anionic Agents) cluster_steric Steric Hindrance (Non-ionic Agents) p1 Dye Particle p2 Dye Particle p1->p2  Attractive Forces e1 Dye e2 Dye e1h1 e1h2 e1h3 e1h4 e1h5 e1h6 e1h7 e1h8 e2h1 e2h2 e2h3 e2h4 e2h5 e2h6 e2h7 e2h8 s1 Dye s2 Dye 1.8,0.5 1.8,0.5 s1->1.8,0.5 1.8,-0.5 1.8,-0.5 s1->1.8,-0.5 0.5,1.8 0.5,1.8 s1->0.5,1.8 -0.5,1.8 -0.5,1.8 s1->-0.5,1.8 -1.8,0.5 -1.8,0.5 s1->-1.8,0.5 -1.8,-0.5 -1.8,-0.5 s1->-1.8,-0.5 -0.5,-1.8 -0.5,-1.8 s1->-0.5,-1.8 0.5,-1.8 0.5,-1.8 s1->0.5,-1.8 s2->1.8,0.5 s2->1.8,-0.5 s2->0.5,1.8 s2->-0.5,1.8 s2->-1.8,0.5 s2->-1.8,-0.5 s2->-0.5,-1.8 s2->0.5,-1.8

Caption: Mechanisms of dye particle stabilization by dispersing agents.

References

Improving the exhaustion and fixation of Disperse Blue 102 on fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth information, troubleshooting advice, and standardized protocols for researchers, scientists, and professionals working with Disperse Blue 102. Our aim is to facilitate the optimization of dyeing processes to enhance the exhaustion and fixation of this dye on synthetic fibers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which fibers is it suitable?

This compound is a single azo disperse dye.[1] It is primarily used for the dyeing and printing of polyester (B1180765), diacetate, and triacetate fibers, yielding a red-light blue shade.[1][2] Like other disperse dyes, it is non-ionic and has low water solubility, making it ideal for hydrophobic fibers.[3]

Q2: What is the optimal pH for dyeing with this compound?

For most disperse dyes, including those with azo structures, the most stable condition is a weakly acidic dyebath, typically with a pH between 4.5 and 5.5.[4] This pH range helps to avoid the hydrolysis of the dye molecule, which can occur in alkaline conditions and lead to color changes.[4] this compound is noted as not being suitable for alkaline bath dyeing.[1]

Q3: What is the recommended dyeing temperature for this compound on polyester?

High-temperature (HT) dyeing is the standard method for applying disperse dyes to polyester to ensure good penetration and fastness.[5] The typical temperature range for HT dyeing is 120°C to 140°C, with 130°C being a common target.[6] At these temperatures, the polyester fiber structure swells, allowing for the effective diffusion of dye molecules into the fiber.[5]

Q4: What is "reduction clearing" and why is it necessary?

Reduction clearing is a crucial post-treatment process used to remove unfixed disperse dye particles from the fiber surface.[7][8] This step is vital for achieving optimal wet fastness properties (like wash and crocking fastness) and ensuring the brightness of the final shade.[8][9] The process typically involves treating the dyed fabric with a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) at an elevated temperature.[7][8]

Q5: Can carriers be used with this compound?

Yes, carriers can be used as dyeing accelerants, especially when dyeing at temperatures below 130°C (e.g., at the boil, around 100°C).[10][11] Carriers are organic compounds that swell the polyester fibers, facilitating dye penetration at lower temperatures.[10] However, their use can add to the cost and environmental impact of the process, and they may negatively affect the light fastness of the dyed material.[10]

Troubleshooting Guide

This section addresses common problems encountered during the application of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Exhaustion / Light Shade 1. Incorrect Temperature: Dyeing temperature is too low for adequate fiber swelling and dye diffusion.[5] 2. Incorrect pH: The dyebath pH is outside the optimal acidic range of 4.5-5.5.[4] 3. Insufficient Dyeing Time: The holding time at the peak temperature is too short for equilibrium to be reached.[12] 4. Dye Aggregation: Poor dispersion of the dye in the bath can lead to larger particles that cannot penetrate the fiber.[13]1. Ensure the dyeing temperature reaches at least 130°C for high-temperature dyeing of polyester.[5] 2. Adjust and buffer the dyebath pH to 4.5-5.5 using acetic acid.[4] 3. Increase the holding time at the dyeing temperature (e.g., 60 minutes).[4] 4. Ensure proper dye dispersion by preparing a paste with a dispersing agent before adding to the dyebath.[5] Use high-quality dispersing agents.[13]
Uneven Dyeing / Streaking 1. Rapid Heating Rate: The temperature rise is too fast, causing the dye to rush onto the fiber surface unevenly.[12] 2. Poor Dye Dispersion: Dye particles are agglomerated, leading to specky or patchy dyeing.[13] 3. Inefficient Liquor Circulation: Uneven flow of the dyebath through the material.[13] 4. Improper Fabric Preparation: Residual oils, sizes, or impurities on the fabric can resist dye uptake.[14]1. Control the heating rate, typically around 1.5-2°C per minute.[15] 2. Optimize the dispersion of the dye. Ensure the particle size is uniform.[13] 3. Check the dyeing machine for proper circulation and avoid overloading.[12] 4. Scour the fabric thoroughly before dyeing to ensure it is clean and absorbent.[14]
Poor Wash or Rubbing Fastness 1. Inadequate Reduction Clearing: Unfixed dye remains on the fiber surface after dyeing.[16] 2. Dye Migration: Subsequent heat treatments (e.g., finishing) cause dye molecules to migrate to the surface.[16] 3. Dye Aggregation: Large dye aggregates on the surface are easily rubbed off.[13]1. Perform a thorough reduction clearing step at 70-80°C with sodium hydrosulfite and caustic soda.[8] 2. Select dyes with high sublimation fastness if high-temperature finishing is required. Control finishing temperatures carefully.[16] 3. Improve the initial dye dispersion and use an effective dispersing agent.[13]
Color Change / Shade Deviation 1. Incorrect pH: The pH of the dyebath is too high (alkaline), which can alter the chemical structure of azo dyes like this compound.[1][4] 2. Oligomer Formation: During HT dyeing, polyester oligomers can migrate to the surface and cause a chalky appearance or affect the shade.[12] 3. Dye Decomposition: Using a dyeing temperature that is too high or unstable dye quality can lead to decomposition.1. Strictly maintain the dyebath pH in the acidic range of 4.5-5.5.[4] 2. Alkaline dyeing conditions can help remove oligomers.[1] However, since this compound is not suitable for alkaline dyeing, an effective reduction clearing is crucial.[1] 3. Adhere to the recommended dyeing temperature of 130°C. Ensure the dye used is of high quality and thermally stable.

Data Summary: Factors Influencing Dyeing Performance

The following tables summarize the qualitative and quantitative impact of key parameters on the exhaustion and fixation of disperse dyes on polyester.

Table 1: Effect of Dyeing Temperature on Exhaustion

TemperatureEffect on Polyester FiberImpact on Dye UptakeExpected Exhaustion %
100°C (at the boil)Minimal swelling.Low rate of dye diffusion. Requires a carrier for acceptable shades.[10]Low to Moderate
110°CIncreased molecular motion.Dye exhaustion rate increases significantly.[15]Moderate to High
120°CSignificant fiber swelling.High rate of dye diffusion and penetration.[15]High
130°COptimal swelling of fiber structure.Excellent dye penetration and fixation is achieved.[5]Very High (Optimal)

Table 2: Effect of Dyebath pH on Dye Stability and Performance

pH RangeConditionEffect on this compound (Azo Dye)Recommendation
< 4.5Strongly AcidicGenerally stable, but may affect some dispersing agents.Not optimal.
4.5 - 5.5 Weakly Acidic Most stable condition for the dye; promotes optimal exhaustion. [4]Highly Recommended
6.0 - 7.0NeutralStability may decrease slightly for some sensitive dyes.Acceptable, but less ideal than acidic.
> 7.0AlkalineRisk of hydrolytic degradation of the azo dye structure, leading to color change and poor fixation.[1][4]Not Recommended

Table 3: Typical Recipe for Reduction Clearing

ComponentConcentrationPurpose
Sodium Hydrosulfite (Hydrose)1-2 g/LReducing agent that chemically alters and solubilizes the unfixed surface dye.[3][8]
Caustic Soda (Sodium Hydroxide)1-2 g/LProvides the necessary alkaline medium for the reducing agent to work effectively.[3][8]
Detergent / Soaping Agent1 g/LHelps to wash away the solubilized dye and prevent redeposition.[8]
Process Parameters
Temperature70-80°COptimal temperature for the reduction and clearing action.[8]
Time15-30 minutesSufficient time for the chemicals to act on the surface dye.[7]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol details the standard laboratory procedure for dyeing a 100% polyester fabric sample.

Materials and Reagents:

  • 100% Polyester fabric (pre-scoured)

  • This compound

  • Dispersing agent (anionic)

  • Acetic acid (to adjust pH)

  • Laboratory-scale high-temperature beaker dyeing machine

  • Spectrophotometer (for exhaustion measurement)

Procedure:

  • Recipe Calculation:

    • This compound: 2% on the weight of fabric (owf)

    • Dispersing Agent: 1 g/L

    • Acetic Acid: To achieve pH 4.5-5.5

    • Material-to-Liquor Ratio (MLR): 1:40[15]

  • Dye Dispersion Preparation:

    • Accurately weigh the required amount of this compound.

    • Create a smooth, lump-free paste by adding a small amount of water and the dispersing agent.

    • Gradually add more warm water (approx. 40-50°C) to the paste, stirring continuously to create a fine dispersion.

  • Dye Bath Preparation:

    • Fill the dyeing beaker with the calculated volume of distilled water.

    • Add the prepared dye dispersion to the bath through a fine sieve to remove any remaining aggregates.

    • Add the dispersing agent.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Immerse the polyester fabric sample in the dyebath at 60°C.

    • Run the machine for 10 minutes at this temperature to ensure even wetting.

    • Raise the temperature from 60°C to 130°C at a controlled rate of 1.5-2°C per minute.[15]

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[4]

    • Cool the dyebath down to 70°C.

    • Drain the dyebath. A sample of the spent dyebath can be retained to measure exhaustion.

  • Rinsing:

    • Rinse the dyed fabric with warm water, then cold water.

Protocol 2: Reduction Clearing

Procedure:

  • Bath Preparation:

    • Prepare a fresh bath at a 1:40 MLR with:

      • Sodium Hydrosulfite: 2 g/L[8]

      • Caustic Soda: 2 g/L[8]

      • Detergent: 1 g/L[8]

  • Treatment:

    • Immerse the rinsed, dyed fabric into the reduction clearing bath.

    • Raise the temperature to 80°C and hold for 20 minutes.[8]

    • Drain the bath.

  • Final Rinsing and Neutralization:

    • Rinse the fabric thoroughly with hot water.

    • Neutralize the fabric by treating it in a bath with 1 g/L of acetic acid at 40°C for 10 minutes.

    • Perform a final cold water rinse.

  • Drying:

    • Dry the fabric in an oven or air dry.

Protocol 3: Measurement of Dye Exhaustion

The percentage of dye exhaustion (%E) can be determined spectrophotometrically.

  • Prepare a calibration curve for this compound by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the initial dyebath (A1) before dyeing, after appropriate dilution.[17]

  • Measure the absorbance of the spent dyebath (A2) after dyeing, using the same dilution factor.[17]

  • Calculate the percentage exhaustion using the following formula:[17] % Exhaustion (E) = [(A1 - A2) / A1] x 100

Visualizations

Below are diagrams illustrating key workflows and relationships in the dyeing process.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Fabric_Prep Fabric Scouring Start Immerse Fabric @ 60°C Fabric_Prep->Start Dye_Dispersion Dye Dispersion Prep Bath_Prep Dye Bath Setup (pH 4.5-5.5) Dye_Dispersion->Bath_Prep Bath_Prep->Start Heat Heat to 130°C (1.5-2°C/min) Start->Heat Hold Hold @ 130°C (60 min) Heat->Hold Cool Cool to 70°C Hold->Cool Rinse1 Initial Rinse Cool->Rinse1 Red_Clear Reduction Clearing Rinse1->Red_Clear Neutralize Neutralize & Final Rinse Red_Clear->Neutralize Dry Drying Neutralize->Dry

Caption: High-temperature exhaust dyeing workflow for polyester.

Factors_Affecting_Dyeing center Optimal Dyeing (High Exhaustion & Fixation) Temp Temperature (130°C) Temp->center Opens fiber structure pH pH (4.5-5.5) pH->center Ensures dye stability Time Time (~60 min) Time->center Allows diffusion Dispersion Good Dye Dispersion Dispersion->center Prevents aggregation Auxiliaries Auxiliaries (Dispersing/Levelling Agents) Auxiliaries->center Aids leveling & dispersion

Caption: Key factors influencing dyeing performance.

Reduction_Clearing_Workflow Start Dyed & Rinsed Fabric Bath Prepare Clearing Bath (NaOH + Na2S2O4) Start->Bath Process Treat Fabric (80°C for 20 min) Bath->Process Hot_Rinse Hot Water Rinse Process->Hot_Rinse Neutralize Neutralize with Acetic Acid Hot_Rinse->Neutralize Final_Rinse Cold Water Rinse Neutralize->Final_Rinse End Cleaned Fabric with Improved Fastness Final_Rinse->End

Caption: Workflow for the reduction clearing process.

References

Technical Support Center: Reducing Wastewater Contamination from Disperse Blue 102 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effective methods to reduce wastewater contamination from Disperse Blue 102 dyeing. The information is presented in a troubleshooting and FAQ format to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for treating wastewater containing this compound?

A1: The primary methods for treating wastewater contaminated with this compound and other similar disperse dyes include Advanced Oxidation Processes (AOPs), adsorption, biological treatments, and membrane filtration. AOPs, such as photocatalysis, Fenton, and ozonation, are highly effective in degrading the complex structure of the dye. Adsorption using materials like activated carbon or low-cost agricultural waste can efficiently remove the dye from water. Biological methods, employing microorganisms or specific enzymes, offer an environmentally friendly approach to degradation. Membrane filtration, particularly nanofiltration and reverse osmosis, provides excellent separation of the dye from the effluent. The choice of method often depends on factors like the initial dye concentration, the required level of treatment, and cost considerations.

Q2: What are the typical operational parameters to consider for the effective degradation of this compound?

A2: Key operational parameters vary depending on the treatment method. For AOPs, critical parameters include pH (often acidic for Fenton processes), catalyst or oxidant dosage (e.g., TiO₂, H₂O₂, ozone), and irradiation time (for photocatalysis). For adsorption, important factors are adsorbent dosage, contact time, pH, and temperature. In biological treatments, parameters such as pH, temperature, nutrient availability, and the specific microbial strain or enzyme concentration are crucial for optimal performance.

Q3: Can this compound be completely mineralized, and what are the potential degradation byproducts?

A3: Advanced Oxidation Processes have the potential to achieve complete mineralization of this compound, breaking it down into carbon dioxide, water, and inorganic ions. However, incomplete degradation can lead to the formation of various intermediate aromatic compounds. Biological treatments can also lead to significant degradation, with microorganisms cleaving the azo bonds and further breaking down the resulting aromatic amines. It is crucial to analyze the treated effluent to identify any potentially toxic byproducts. Techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and gas chromatography-mass spectrometry (GC-MS) can be used to monitor the degradation process and identify intermediate products.[1]

Q4: What are the environmental concerns associated with this compound and its degradation products?

A4: this compound, being an azo dye, is a xenobiotic compound that is resistant to natural degradation. Its presence in water bodies can significantly reduce light penetration, affecting aquatic photosynthesis. More critically, the dye itself and some of its degradation intermediates, particularly aromatic amines, can be toxic, mutagenic, and carcinogenic. Therefore, effective treatment that not only removes the color but also detoxifies the effluent is essential.

Data Presentation: Comparison of Treatment Methods

The following tables summarize quantitative data for various methods used to treat Disperse Blue dyes. While specific data for this compound is limited, the data for similar disperse dyes provides a strong reference for experimental design.

Table 1: Advanced Oxidation Processes (AOPs) for Disperse Dye Degradation

AOP MethodTarget DyeInitial ConcentrationKey ConditionsDegradation Efficiency (%)Reference
UV/TiO₂/H₂O₂Disperse Blue 1Not SpecifiedDegussa P25 TiO₂, varied pH and catalyst concentrationInfluenced by parameters[2]
FentonDisperse Blue 7960 mg/LpH 3, [Fe²⁺] = 20 mg/L, [H₂O₂] = 150 mg/L, 60 min85 (Color), 75 (COD)[3]
Photo-FentonReal Dye Wastewater1705 mg/L CODpH 3, [Fe²⁺] = 1.79 mM, [H₂O₂] = 73.5 mM, 120 min76.3 (COD)[4]
OzonationDisperse Blue 79450 mg/LpH 10, Ozone conc. 24 g/m³72.88 (COD)[5]

Table 2: Adsorption for Disperse Dye Removal

AdsorbentTarget DyeInitial ConcentrationKey ConditionsRemoval Efficiency (%)Reference
Activated CarbonDisperse Orange 2510-100 mg/LNot specifiedWell-described by Langmuir isotherm[6]
Agricultural Waste (Rice Husk)Methylene Blue1 mg/LVaried pH, bed height, flow rate96.35[7]

Table 3: Biological Treatment of Disperse Dyes

Microorganism/EnzymeTarget DyeInitial ConcentrationKey ConditionsDegradation Efficiency (%)Reference
Aspergillus sp. XJ-2Disperse Blue 2BLN50 mg/LMicroaerophilic, 120 h93.3[1]
Laccase (immobilized)Disperse Red 6020 ppmpH 3, 45°C, 20 minOptimized conditions determined[8]

Table 4: Membrane Filtration for Dye Removal

Membrane TypeTarget DyeKey ConditionsRejection Rate (%)Reference
Reverse Osmosis (RO)Acid Red10 bar, pH 8.3, 39°C98.5[9]
Nanofiltration (NF)Acid Red10 bar, pH 8.3, 39°C93.3[9]
Forward Osmosis (FO)Synthetic Textile Dyes2 M NaCl draw solution99.9[7]

Experimental Protocols

1. Photocatalytic Degradation using UV/TiO₂

  • Materials: this compound solution, Titanium Dioxide (TiO₂) photocatalyst (e.g., Degussa P25), UV lamp, magnetic stirrer, pH meter, centrifuge, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • In a photoreactor vessel, add a specific volume of the dye solution and the desired amount of TiO₂ catalyst.

    • Adjust the pH of the suspension to the desired value using dilute acid or base.

    • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.

    • Irradiate the suspension with a UV lamp while maintaining constant stirring.

    • Withdraw samples at regular intervals and centrifuge to separate the TiO₂ particles.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the concentration and calculate the degradation efficiency.

2. Fenton Treatment

  • Materials: this compound solution, Ferrous sulfate (B86663) (FeSO₄·7H₂O), Hydrogen peroxide (H₂O₂), Sulfuric acid (H₂SO₄), Sodium hydroxide (B78521) (NaOH), magnetic stirrer, pH meter, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound.

    • In a beaker, add a specific volume of the dye solution.

    • Adjust the pH to the optimal value (typically around 3) using H₂SO₄ or NaOH.

    • Add the required amount of FeSO₄·7H₂O and stir until dissolved.

    • Initiate the reaction by adding the predetermined volume of H₂O₂.

    • Continue stirring for the desired reaction time.

    • At the end of the reaction, raise the pH to >7 to precipitate the iron as ferric hydroxide.

    • Allow the precipitate to settle, and then measure the absorbance of the supernatant to determine the final dye concentration.

3. Adsorption Study

  • Materials: this compound solution, Adsorbent (e.g., activated carbon), shaker, centrifuge, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of this compound solutions of known concentrations.

    • Add a fixed amount of adsorbent to each solution.

    • Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.

    • After equilibration, centrifuge the samples to separate the adsorbent.

    • Measure the absorbance of the supernatant to determine the final dye concentration.

    • Calculate the amount of dye adsorbed per unit mass of adsorbent and analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich).

Troubleshooting Guides

Advanced Oxidation Processes (AOPs)
Problem Probable Cause(s) Solution(s)
Low degradation efficiency - Suboptimal pH.- Incorrect catalyst/oxidant dosage.- Insufficient reaction time.- Presence of scavenging ions in the wastewater.- Adjust pH to the optimal range for the specific AOP.- Optimize the dosage of catalyst and oxidant through preliminary experiments.- Increase the reaction time.- Consider a pre-treatment step to remove interfering ions.
High residual Chemical Oxygen Demand (COD) - Formation of recalcitrant intermediates.- Increase the oxidant concentration or reaction time.- Combine the AOP with a biological treatment step to degrade the more biodegradable intermediates.
Catalyst deactivation (in photocatalysis) - Fouling of the catalyst surface by dye molecules or byproducts.- Wash the catalyst with a suitable solvent or treat it with a regeneration process (e.g., thermal treatment).
Adsorption
Problem Probable Cause(s) Solution(s)
Low dye removal - Insufficient adsorbent dosage.- Suboptimal pH affecting surface charge.- Short contact time.- Competitive adsorption from other pollutants.- Increase the adsorbent dosage.- Determine the optimal pH for adsorption through batch experiments.- Increase the contact time to ensure equilibrium is reached.- Pre-treat the wastewater to remove other interfering substances.
Slow adsorption rate - Poor mixing.- Low temperature.- Increase the agitation speed to improve mass transfer.- Optimize the temperature, as adsorption can be endothermic.
Adsorbent regeneration issues - Strong binding of dye molecules.- Ineffective regeneration method.- Explore different regeneration methods (e.g., thermal, chemical).- Consider using a different adsorbent with better regeneration properties.
Biological Treatment
Problem Probable Cause(s) Solution(s)
Low decolorization rate - Non-optimal pH or temperature for microbial/enzymatic activity.- Insufficient nutrients for microbial growth.- Toxicity of the dye or byproducts to the microorganisms.- Low enzyme activity.- Adjust pH and temperature to the optimal range for the specific microorganisms or enzymes.- Supplement the medium with necessary carbon and nitrogen sources.[4]- Acclimatize the microbial culture to the dye or use a more resistant strain.- Use a higher concentration of the enzyme or optimize conditions for its activity.
Incomplete degradation - Formation of recalcitrant intermediates that the microorganisms cannot metabolize.- Use a microbial consortium with diverse metabolic capabilities.- Combine biological treatment with a chemical oxidation step to break down persistent intermediates.
Biomass inhibition - High initial dye concentration.- Dilute the influent wastewater.- Use immobilized microorganisms to enhance their tolerance.
Membrane Filtration
Problem Probable Cause(s) Solution(s)
Low dye rejection - Membrane pore size is too large for the dye molecules.- Membrane degradation by chemicals in the wastewater.- Use a membrane with a smaller pore size (e.g., nanofiltration or reverse osmosis).- Ensure the membrane material is compatible with the wastewater composition.
Rapid flux decline (Fouling) - Deposition of dye aggregates and other suspended solids on the membrane surface.- Scaling due to the precipitation of inorganic salts.- Pre-treat the feed water to remove suspended solids and fouling precursors.- Optimize operating conditions (e.g., cross-flow velocity, pressure).- Implement regular membrane cleaning (backwashing, chemical cleaning).[6]
Membrane damage - Operation at pressures exceeding the membrane's limit.- Exposure to incompatible pH or chemicals.- Operate within the manufacturer's recommended pressure limits.- Neutralize the pH of the feed water and ensure chemical compatibility.

Visualizations

Photocatalytic_Degradation cluster_0 Photocatalyst (TiO2) Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) Valence_Band->Conduction_Band e⁻ jump OH_radical •OH (Hydroxyl Radical) Valence_Band->OH_radical h⁺ + H₂O → O2_superoxide •O₂⁻ (Superoxide Radical) Conduction_Band->O2_superoxide e⁻ + O₂ → UV_Light UV Light (hν) UV_Light->Valence_Band excites e⁻ H2O H₂O O2 O₂ Degradation_Products Degradation Products (CO₂, H₂O, mineral acids) OH_radical->Degradation_Products O2_superoxide->Degradation_Products Dye This compound Dye->OH_radical oxidation Dye->O2_superoxide oxidation Wastewater_Treatment_Workflow cluster_wastewater Wastewater Source cluster_pretreatment Pre-treatment cluster_primary Primary Treatment cluster_secondary Secondary/Advanced Treatment cluster_tertiary Tertiary Treatment cluster_discharge Final Discharge Raw_Wastewater Raw Wastewater (this compound) Screening Screening Raw_Wastewater->Screening Equalization Equalization Screening->Equalization pH_Adjustment pH Adjustment Equalization->pH_Adjustment Coagulation_Flocculation Coagulation/ Flocculation pH_Adjustment->Coagulation_Flocculation Sedimentation Sedimentation Coagulation_Flocculation->Sedimentation AOP Advanced Oxidation (e.g., Fenton) Sedimentation->AOP Adsorption Adsorption (Activated Carbon) Sedimentation->Adsorption Biological Biological Treatment Sedimentation->Biological Membrane_Filtration Membrane Filtration (NF/RO) AOP->Membrane_Filtration Adsorption->Membrane_Filtration Biological->Membrane_Filtration Treated_Effluent Treated Effluent Membrane_Filtration->Treated_Effluent

References

Troubleshooting poor color yield with Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor color yield and other related issues when using Disperse Blue 102.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor color yield with this compound?

Poor color yield is often a result of several factors. The most critical parameters to control are the dyeing temperature, the pH of the dyebath, and the quality of the dye dispersion.[1][2][3] If the temperature is too low, the polyester (B1180765) fibers will not swell sufficiently to allow dye penetration, and the dye's solubility will be reduced.[2][4] An incorrect pH can affect the stability of the disperse dye and reduce its exhaustion onto the fiber.[5][6] Finally, if the dye is not properly dispersed, particles can aggregate, leading to lower color yield and potential for spotting.[3][7]

Q2: My dyeing is uneven and has color spots. What is causing this?

Uneven dyeing and color spots are typically caused by the agglomeration or flocculation of dye particles in the dyebath.[8] This can be triggered by several issues:

  • Poor Dye Quality: The dye itself may have impurities or a crystalline state that is difficult to disperse.[7]

  • Inadequate Dispersing Agent: Insufficient or ineffective dispersing agent will fail to maintain a stable, fine dispersion of dye particles.[1][9]

  • Incorrect pH: A pH value outside the optimal range can destabilize the dispersion.[7]

  • Water Hardness: The presence of calcium and magnesium ions in hard water can form insoluble complexes with some disperse dyes.[10]

  • Improper Temperature Control: Raising the temperature too quickly can lead to rapid, uneven dye absorption.[10]

Q3: What is the optimal pH for a this compound dyebath?

For most disperse dyes, including this compound, the dyebath should be maintained in a weakly acidic range, typically between pH 4.5 and 5.5.[1][2] This pH range ensures the stability of the dye dispersion and promotes satisfactory dye exhaustion.[2] Acetic acid is commonly used to adjust and maintain the correct pH.[1] this compound is noted as not being suitable for use in an alkaline dyebath.[11]

Q4: Can the dyeing temperature and time be optimized?

Yes, temperature and time are critical and directly related. Disperse dyes are categorized by their energy level, which corresponds to the temperature required for effective dyeing.[1] For high-temperature (HT) dyeing of polyester, the temperature is typically raised to 105-140°C, with a common target of 130°C, and held for approximately 60 minutes to ensure full diffusion and fixation of the dye within the fiber.[1][2] If the temperature is too low, the color yield will be poor.[5] Conversely, excessively high temperatures or prolonged times can lead to dye sublimation and a loss of fabric strength.[2]

Q5: What is "reduction clearing" and is it necessary?

Reduction clearing is a crucial post-treatment process used to remove any unfixed dye particles adhering to the surface of the fibers.[1][2] This step is essential for improving the fabric's final color fastness, particularly wash fastness and crocking (rubbing) fastness.[12] The process typically involves treating the dyed fabric in a bath with a reducing agent at 70-80°C.[12] Skipping this step can lead to poor fastness properties and color bleeding.

Data Presentation: Key Dyeing Parameters

The following tables summarize the critical quantitative parameters for successful dyeing with disperse dyes like this compound.

Table 1: Optimal Dyebath Conditions

ParameterRecommended ValuePurposeCommon Reagent
pH 4.5 - 5.5Ensures dye stability and optimal exhaustion.[1][2][6]Acetic Acid
Dispersing Agent As per manufacturerMaintains a fine, stable dye dispersion.[1][13]Anionic surfactants
Water Hardness Soft water recommendedPrevents dye precipitation with metal ions.[10]Calgon (if needed)

Table 2: Dyeing Method Parameters

Dyeing MethodTemperature Range (°C)Typical Dwell TimeNotes
High Temperature (HT) 105 - 140 (130 is common)60 minutes at temperatureRequires pressurized equipment; promotes fiber swelling and dye diffusion.[1][2]
Carrier Dyeing 80 - 10060 minutes at temperatureUses a chemical 'carrier' to swell fibers at lower temperatures.[1][2]
Thermosol 180 - 22060 - 90 secondsContinuous process involving padding and dry heat fixation.[1][2]

Experimental Protocols

Standard High-Temperature (HT) Dyeing Protocol for Polyester

This protocol outlines a standard laboratory procedure for dyeing polyester fabric with this compound using a high-temperature method.

  • Fabric Preparation:

    • Ensure the polyester substrate is properly scoured to remove any oils, sizes, or impurities.[13]

    • Rinse thoroughly and leave the fabric damp before dyeing.[14]

  • Dye Dispersion Preparation:

    • Weigh the required amount of this compound powder.

    • Create a smooth, lump-free paste by adding a small amount of water and a suitable dispersing agent.[1][2]

    • Gradually add more water while stirring to create a fine, stable dispersion.

  • Dyebath Preparation:

    • Fill the dyeing vessel with the required volume of soft water.

    • Add the prepared dye dispersion to the bath.

    • Add any other required auxiliaries, such as a leveling agent.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[1][2]

  • Dyeing Cycle:

    • Add the prepared polyester fabric to the dyebath at approximately 60°C.[2]

    • Run for 15 minutes at this temperature to ensure even wetting and initial dye absorption.[2]

    • Increase the temperature at a controlled rate (e.g., 1-2°C per minute) to the target dyeing temperature of 130°C.[10]

    • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[2]

    • Cool the dyebath down to 60°C before removing the fabric.[2]

  • Post-Treatment:

    • Rinse the fabric thoroughly with hot water.[2]

    • Perform a reduction clearing cycle: treat the fabric in a fresh bath containing a reducing agent (e.g., sodium hydrosulfite and caustic soda) at 70-80°C for 15-20 minutes.[12]

    • Rinse thoroughly with hot and then cold water until the water runs clear.[12]

    • Neutralize if necessary with a mild acid.[12]

    • Dry the fabric at a temperature not exceeding 100°C.[12]

Mandatory Visualizations

Troubleshooting Workflow for Poor Color Yield

Troubleshooting_Poor_Color_Yield Start Start: Poor Color Yield Observed Check_Dispersion 1. Check Dye Dispersion Is it uniform and stable? Start->Check_Dispersion Check_Parameters 2. Verify Dyebath Parameters (pH, Temp, Time) Check_Dispersion->Check_Parameters Yes Remake_Dispersion Action: Remake dispersion. Ensure proper pasting. Check_Dispersion->Remake_Dispersion No Check_Substrate 3. Examine Substrate Was it properly scoured? Check_Parameters->Check_Substrate Correct Adjust_Parameters Action: Adjust pH to 4.5-5.5. Ensure temp hits 130°C for 60 min. Check_Parameters->Adjust_Parameters Incorrect Check_Auxiliaries 4. Review Auxiliaries (Dispersant, Leveling Agent) Check_Substrate->Check_Auxiliaries Yes Scour_Substrate Action: Re-scour substrate to remove impurities. Check_Substrate->Scour_Substrate No Optimize_Auxiliaries Action: Check compatibility and concentration of auxiliaries. Check_Auxiliaries->Optimize_Auxiliaries Incorrect Consult_Supplier Action: Consult Dye Supplier. Consider poor dye lifting power. Check_Auxiliaries->Consult_Supplier Correct Problem_Solved Problem Resolved Remake_Dispersion->Check_Dispersion Adjust_Parameters->Problem_Solved Scour_Substrate->Problem_Solved Optimize_Auxiliaries->Problem_Solved Consult_Supplier->Problem_Solved Dyeing_Factors Outcome Final Color Yield & Quality Temp Temperature Temp->Outcome pH pH pH->Outcome Time Dyeing Time Time->Outcome Dispersion Dye Dispersion Dispersion->Outcome Substrate Substrate Purity Substrate->Outcome Auxiliaries Auxiliaries Auxiliaries->Outcome

References

Effect of leveling agents on the performance of Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Disperse Blue 102.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of polyester (B1180765) with this compound, with a focus on the role of leveling agents.

Issue Potential Cause Recommended Solution
Uneven Dyeing (Shade Variation, Streaking) - Poor dye dispersion.[1][2] - Incorrect dye particle size.[1] - Uneven liquor circulation.[1] - Inadequate leveling agent performance. - Dye aggregation or sedimentation.[1]- Ensure proper dispersion of the dye before adding to the dyebath. - Use a high-quality dispersing agent.[2] - Optimize liquor circulation and agitation in the dyeing machine.[1] - Select an appropriate leveling agent and concentration to control the dye uptake rate.[3] - Maintain a stable pH (typically 4.5-5.5) throughout the dyeing process using a buffer system.[2]
Poor Color Yield (Lighter Shade than Expected) - Inefficient dye uptake. - Dye precipitation due to low cloud point of a non-ionic leveling agent.[4] - Excessive concentration of leveling agent causing a restraining effect.[5]- Optimize dyeing temperature and time to ensure full dye diffusion into the fiber.[6] - If using a non-ionic leveling agent, ensure the dyeing temperature does not exceed its cloud point.[4] Anionic agents are less susceptible to this issue.[4] - Conduct a concentration optimization study for the leveling agent; typically, good results are seen up to 0.5 g/L, after which color yield may decrease.[5]
Poor Wash Fastness - Unfixed dye on the fiber surface.[6] - Incomplete dye fixation within the polyester fiber.[7] - Residual auxiliary chemicals interfering with fastness.[6]- Implement a thorough reduction clearing process after dyeing to remove surface dye.[6][7] - Ensure the dyeing cycle reaches and holds the recommended temperature (e.g., 130°C) for an adequate duration to promote full dye penetration and fixation.[6][7] - Thoroughly rinse the fabric after reduction clearing to remove all residual chemicals.
Poor Crock (Rubbing) Fastness - Unfixed dye particles on the fabric surface.[7] - Dye migration to the surface during subsequent heat treatments (e.g., drying, finishing).[7]- An effective reduction clearing process is the primary solution to improve crocking fastness.[7] - Control the temperature of post-dyeing heat treatments to minimize thermal migration.[7] - Select dyes with high sublimation fastness.[6]
Dye Spots or Stains - Agglomeration of dye particles in the dyebath.[8] - Low cloud point of non-ionic surfactants causing dye aggregation.[9]- Use a combination of anionic and non-ionic surfactants as a leveling agent to improve dispersion stability.[8][9] - Ensure the dye is fully dispersed before adding it to the dye bath.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a leveling agent in this compound dyeing?

A leveling agent is a chemical auxiliary that helps to produce a uniform and even dyeing on polyester fabric.[5] Its main functions are to:

  • Slow down the initial rate of dye uptake (retarding effect), preventing the dye from rushing onto the fiber and causing unevenness.[5][10]

  • Improve dye migration , which is the process of dye moving from areas of high concentration to areas of low concentration on the fabric, helping to correct initial unevenness.[11]

  • Enhance the dispersion stability of the water-insoluble this compound in the dyebath, preventing aggregation and the formation of dye spots.[2][12]

Q2: What is the difference between anionic and non-ionic leveling agents?

Non-ionic leveling agents work by forming loose complexes with the dye molecules, which act as a reservoir from which the dye is gradually released.[5] They are effective retarders but can sometimes lower the final color yield and may cause dye precipitation if the dyeing temperature exceeds their cloud point.[4] Anionic leveling agents have a similar ionic nature to the dye and work by preempting dyeing sites on the fiber, thus slowing down the dye uptake. They are generally less susceptible to precipitation at high temperatures.[4] Often, a blend of anionic and non-ionic surfactants provides the best performance through synergistic effects.[9][12]

Q3: How does the concentration of a leveling agent affect the dyeing performance?

The concentration of the leveling agent is critical. At optimal concentrations (e.g., up to 0.5 g/L), it promotes level dyeing.[5] However, excessive concentrations can lead to a significant decrease in color yield (K/S value) because the leveling agent may hold the dye in the bath, preventing it from exhausting onto the fiber.[5] It is crucial to determine the optimal concentration for your specific dyeing system.

Q4: Can a leveling agent improve the fastness properties of this compound?

While the primary role of a leveling agent is to ensure even dyeing, it can indirectly influence fastness properties. By promoting uniform dye penetration into the fiber, it can lead to better overall fixation. However, residual leveling agents on the fabric surface can sometimes impair wash fastness.[6] Therefore, a thorough after-treatment process, including reduction clearing, is essential to achieve high fastness.

Q5: What is reduction clearing and why is it important?

Reduction clearing is a post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) at an elevated temperature (e.g., 70-80°C) to remove unfixed disperse dye from the surface of the polyester fibers.[7][13] This step is crucial for achieving good wash and crocking fastness, as it eliminates the surface dye that would otherwise be removed during washing or rubbing.[6]

Data Presentation

The following tables summarize the expected performance of this compound with and without a leveling agent. The data is representative and illustrates the typical effects observed. Actual values may vary depending on the specific leveling agent, its concentration, and the precise experimental conditions.

Table 1: Effect of Leveling Agent on Color Yield (K/S Value)

Condition Leveling Agent Concentration Typical K/S Value *Observation
Control0 g/L15.2High color yield but potential for unlevelness.
Test 10.5 g/L (Anionic/Non-ionic blend)14.8Slight reduction in color yield with improved levelness.
Test 21.0 g/L (Anionic/Non-ionic blend)13.5Noticeable reduction in color yield.
Test 32.0 g/L (Anionic/Non-ionic blend)11.8Significant reduction in color yield due to restraining effect.[5]

*K/S values are a measure of the color strength on the fabric, calculated from reflectance measurements.[14][15]

Table 2: Effect of Leveling Agent and Post-Treatment on Fastness Properties

Dyeing Condition Leveling Agent Post-Treatment Wash Fastness (Staining, ISO 105-C06) Crock Fastness (Wet, ISO 105-X12)
ControlNoNone2-32
Test 1YesNone2-32
ControlNoReduction Clearing43-4
Test 2YesReduction Clearing4-54

Fastness is graded on a scale of 1 to 5, where 5 indicates the best performance.

Experimental Protocols

1. High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing 100% polyester fabric.

  • Fabric Preparation:

    • Scour the polyester fabric with a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.[13]

    • Rinse the fabric thoroughly with hot and then cold water.

  • Dye Bath Preparation:

    • Set the dye bath in a high-temperature dyeing machine at 60°C with a liquor-to-fabric ratio of 10:1.

    • Add a dispersing agent (e.g., 1-2 g/L).[13]

    • If using a leveling agent, add the desired concentration (e.g., 0.5 g/L of an anionic/non-ionic blend).

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[2][13]

    • Prepare a dispersion of the required amount of this compound (e.g., 1.0% on mass of fiber) by pasting it with a small amount of dispersing agent and warm water. Add this to the dye bath.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath.

    • Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.[13]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[16]

    • Cool the dye bath to 70°C at a rate of 2°C per minute.

  • Post-Treatment (Reduction Clearing):

    • Drain the dye bath.

    • Prepare a fresh bath at 70-80°C containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[13]

    • Treat the dyed fabric in this solution for 15-20 minutes.[13]

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

    • Perform a final cold water rinse and then dry the fabric.

2. Evaluation of Leveling Agent Performance

This protocol outlines methods to assess the key properties of a leveling agent.

  • Slow Dyeing (Retarding) Test:

    • Prepare two identical dye baths with this compound, one with and one without the leveling agent.

    • Follow the dyeing cycle as described above, but take small fabric samples at regular temperature intervals (e.g., 90°C, 100°C, 110°C, 120°C, and 130°C).[11]

    • Compare the color buildup on the samples. A good leveling agent will show a more gradual and uniform increase in color depth across the temperature range.[11]

  • Migration Test:

    • Dye a piece of polyester fabric to a medium shade with this compound without a leveling agent.

    • Prepare a blank dye bath (containing all auxiliaries, including the leveling agent to be tested, but no dye) at 130°C.

    • Place the dyed fabric and an equal-sized piece of undyed fabric together in the blank dye bath and run for 60 minutes.[11]

    • A good leveling agent will facilitate the migration of dye from the dyed fabric to the undyed fabric, resulting in a lighter shade on the original piece and a noticeable tint on the undyed piece.

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scour Scouring (1-2 g/L non-ionic detergent, 60-70°C) rinse1 Hot & Cold Rinse scour->rinse1 dyebath_prep Dye Bath Preparation (pH 4.5-5.5, 60°C) - Dispersing Agent - Leveling Agent - this compound rinse1->dyebath_prep Add Fabric temp_ramp Temperature Ramp (60°C to 130°C at 1-2°C/min) dyebath_prep->temp_ramp dye_hold Dyeing at 130°C (45-60 min) temp_ramp->dye_hold cool_down Cool Down to 70°C dye_hold->cool_down reduction_clear Reduction Clearing (2 g/L Na2S2O4, 2 g/L NaOH, 70-80°C) cool_down->reduction_clear rinse2 Hot & Cold Rinse reduction_clear->rinse2 neutralize Neutralization (0.5-1.0 g/L Acetic Acid) rinse2->neutralize final_rinse Final Rinse & Dry neutralize->final_rinse

Caption: High-temperature exhaust dyeing workflow for polyester.

troubleshooting_logic uneven_dyeing Uneven Dyeing Observed? check_dispersion Check Dye Dispersion & Auxiliaries uneven_dyeing->check_dispersion Yes poor_fastness Poor Fastness Observed? uneven_dyeing->poor_fastness No check_process Review Process Parameters (Temp, pH, Time) check_dispersion->check_process optimize_leveling Optimize Leveling Agent Type & Conc. check_process->optimize_leveling optimize_leveling->poor_fastness check_reduction Was Reduction Clearing Performed? poor_fastness->check_reduction Yes solution Problem Solved poor_fastness->solution No implement_rc Implement/Optimize Reduction Clearing check_reduction->implement_rc No/Inadequate check_dye_cycle Verify Dyeing Time & Temp for Fixation check_reduction->check_dye_cycle Yes implement_rc->solution check_dye_cycle->solution

Caption: Logical workflow for troubleshooting common dyeing issues.

References

Validation & Comparative

Comparative study of Disperse Blue 102 and Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Disperse Blue 102 and Disperse Blue 106 for Researchers and Scientists

Disperse dyes are a class of synthetic dyes with low water solubility, primarily used for the coloration of hydrophobic fibers such as polyester (B1180765), acetate, and nylon. This guide provides a comparative study of two such dyes, this compound and Disperse Blue 106, focusing on their chemical properties, dyeing performance, and fastness characteristics. The information presented is intended for researchers, scientists, and professionals in the fields of textile chemistry and material science.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and Disperse Blue 106 is crucial for their application. While both are anthraquinone-based dyes, they exhibit differences that influence their behavior during the dyeing process and the final properties of the dyed material.

PropertyThis compoundDisperse Blue 106
CAS Number 12222-97-812223-01-7
Molecular Formula C22H25N5O6C20H23N5O6
Molecular Weight 455.47 g/mol 429.43 g/mol
Color Index Name C.I. This compoundC.I. Disperse Blue 106
Structure AnthraquinoneAnthraquinone

Dyeing and Fastness Properties

The performance of a disperse dye is evaluated based on its dyeing characteristics and the fastness of the color on the substrate. These properties determine the dye's suitability for various applications and end-products.

Performance MetricThis compoundDisperse Blue 106
Lightfastness (on Polyester) GoodGood to Excellent
Wash Fastness (on Polyester) Moderate to GoodGood
Sublimation Fastness ModerateGood
Optimal Dyeing Temperature 120-130 °C125-135 °C
pH Sensitivity Sensitive to variationsRelatively stable

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies for textile dyes. The following are brief outlines of the key experimental protocols.

Lightfastness Testing

Lightfastness is determined by exposing the dyed fabric to a high-intensity artificial light source that simulates natural sunlight. The test is conducted in a controlled environment, and the degree of fading is assessed by comparing the exposed sample to an unexposed control using a standardized grey scale. The rating is typically on a scale of 1 to 8, with higher numbers indicating better lightfastness.

Wash Fastness Testing

Wash fastness evaluates the resistance of the dye to desorption and transfer during washing. A dyed fabric sample is washed with a standard detergent solution, often in the presence of undyed adjacent fabrics (e.g., cotton, wool). The test is performed in a specialized washing machine (launder-o-meter) at a specified temperature and duration. The color change of the dyed sample and the staining of the adjacent fabrics are assessed using grey scales.

Sublimation Fastness Testing

This test measures the resistance of the dye to sublimation, which is the direct transition from a solid to a gas phase, often induced by heat. A dyed specimen is heated under controlled conditions, and the degree of color transfer to an adjacent undyed fabric is evaluated. This is particularly important for fabrics that will undergo heat treatments like ironing or pleating.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for evaluating disperse dyes and the typical high-temperature dyeing process.

Dye_Evaluation_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Fastness Testing cluster_analysis Analysis Dye_Procurement Dye Procurement (Blue 102 & 106) Fabric_Selection Fabric Selection (e.g., Polyester) Dye_Procurement->Fabric_Selection Solution_Prep Dye Dispersion Preparation Fabric_Selection->Solution_Prep Dyeing High-Temperature Dyeing Solution_Prep->Dyeing Washing Washing & Rinsing Dyeing->Washing Drying Drying of Dyed Fabric Washing->Drying Lightfastness Lightfastness Test Drying->Lightfastness Washfastness Wash Fastness Test Drying->Washfastness Sublimation Sublimation Test Drying->Sublimation Data_Collection Data Collection Lightfastness->Data_Collection Washfastness->Data_Collection Sublimation->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: Workflow for the comparative evaluation of disperse dyes.

High_Temp_Dyeing_Process start Start prepare_bath Prepare Dyebath (Dye, Dispersing Agents, Auxiliaries) start->prepare_bath load_fabric Load Fabric prepare_bath->load_fabric heat_up Heat to 130°C (at 1-2°C/min) load_fabric->heat_up hold_temp Hold at 130°C (30-60 min) heat_up->hold_temp cool_down Cool Down (to 70-80°C) hold_temp->cool_down rinse Rinse cool_down->rinse reduction_clear Reduction Clearing (NaOH, Hydrosulfite) rinse->reduction_clear final_rinse Final Rinse & Dry reduction_clear->final_rinse end_process End final_rinse->end_process

Caption: High-temperature exhaust dyeing process for polyester with disperse dyes.

A Comparative Performance Analysis of Disperse Blue 102 and Disperse Blue 79

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the performance characteristics of two widely used disperse dyes: Disperse Blue 102 and Disperse Blue 79. Aimed at researchers, scientists, and professionals in the textile and dyeing industries, this document summarizes key performance indicators based on available data and outlines the standardized experimental protocols for their evaluation.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is essential for interpreting their performance. Both dyes belong to the single azo class of chromophores.

PropertyThis compoundDisperse Blue 79
CAS Registry Number 12222-97-8[1]12239-34-8[2]
Molecular Formula C₁₅H₁₉N₅O₄S[1]C₂₄H₂₇BrN₆O₁₀[2]
Molecular Weight 365.41 g/mol [1]639.41 g/mol [2]
Appearance Dark blue to purple crystalline powder[3]Blue-gray powder[2]
Solubility Soluble in water, ethanol, and chloroform[3]Soluble in acetone[2][4]

Performance Data: A Comparative Overview

The following table summarizes the fastness properties of this compound and Disperse Blue 79. It is important to note that the available data for this compound is on vinegar fiber, while the data for Disperse Blue 79 is on polyester (B1180765). This difference in substrate should be considered when making direct comparisons.

Performance MetricThis compound (on Vinegar Fiber)Disperse Blue 79 (on Polyester)Test Standard (Typical)
Light Fastness 5[1]6-7 (deep color)[5]ISO 105-B02
Washing Fastness (Fading) 4-5[1]5[5]ISO 105-C06
Washing Fastness (Staining) 4-5[1]4-5[5]ISO 105-C06
Perspiration Fastness (Fading) 3-4 (Acid/Alkaline)[1]5 (Alkaline)[5]ISO 105-E04
Perspiration Fastness (Staining) 4-5 (Acid/Alkaline)[1]4-5 (Alkaline)[5]ISO 105-E04
Sublimation (Dry Heat) Fastness (Fading) 4-5 (Ironing)[1]5 (Medium conditions)[5]ISO 105-P01
Sublimation (Dry Heat) Fastness (Staining) Not specified4 (Medium conditions)[5]ISO 105-P01

From the data, Disperse Blue 79 generally exhibits higher fastness ratings, particularly in light fastness, on polyester fabric.[5][6] It is designed for high-temperature dyeing processes, which contributes to its excellent sublimation fastness.[2][4][6][7] this compound shows moderate to good fastness properties on vinegar fiber.[1]

Experimental Protocols

The evaluation of dye performance is conducted using standardized testing methodologies. Below are summaries of the key experimental protocols for assessing the fastness properties of disperse dyes.

Light Fastness (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).

Light_Fastness_Workflow cluster_setup Setup cluster_exposure Exposure cluster_evaluation Evaluation A Dyed Specimen Preparation B Mounting on Cardboard A->B D Exposure to Xenon Arc Lamp B->D C Blue Wool Standards C->D E Compare Fading of Specimen with Blue Wool Standards D->E F Assign Light Fastness Rating (1-8) E->F

Workflow for Light Fastness Testing
Washing Fastness (ISO 105-C06)

This method assesses the resistance of a textile's color to repeated domestic or commercial laundering procedures.

Washing_Fastness_Workflow cluster_preparation Preparation cluster_washing Washing Process cluster_assessment Assessment A Prepare Composite Specimen (Dyed Fabric + Multifibre Strip) B Place in Container with Detergent Solution and Steel Balls A->B C Agitate at Specified Temperature and Time B->C D Rinse and Dry C->D E Evaluate Color Change of Specimen (Grey Scale for Color Change) D->E F Evaluate Staining of Multifibre Strip (Grey Scale for Staining) D->F

Workflow for Washing Fastness Testing
Sublimation Fastness (ISO 105-P01)

This test evaluates the resistance of the color of textiles to the action of heat, which can cause the dye to sublimate (transform from a solid to a gas) and potentially stain adjacent materials.

Sublimation_Fastness_Workflow cluster_prep Preparation cluster_heating Heating Process cluster_eval Evaluation A Prepare Composite Specimen (Dyed Fabric + Undyed Fabric) B Place in Heat Press at Specified Temperature and Time A->B C Assess Color Change of Specimen (Grey Scale for Color Change) B->C D Assess Staining of Undyed Fabric (Grey Scale for Staining) B->D

Workflow for Sublimation Fastness Testing

Application and Dyeing Characteristics

The dyeing behavior and suitability for different applications are key differentiators for these two dyes.

Dyeing_Characteristics cluster_DB102 This compound cluster_DB79 Disperse Blue 79 DB102_App Applications: - Vinegar Fiber Dyeing - Polyester Fiber Dyeing - Plastics DB102_Char Characteristics: - Good for discharge printing - Not suitable for alkaline dye baths DB79_App Applications: - High-temperature dyeing of Polyester - Polyester/Blended Fabric Printing DB79_Char Characteristics: - Excellent for deep shades (navy) - Good sublimation fastness - Sensitive to copper ions and alkali

Application and Dyeing Characteristics

This compound is noted for its application on vinegar and polyester fibers and its utility in discharge printing.[1] Conversely, Disperse Blue 79 is a go-to dye for achieving deep navy shades on polyester and its blends through high-temperature and high-pressure dyeing methods, where its high sublimation fastness is a significant advantage.[2][4][7] However, care must be taken with Disperse Blue 79 regarding the presence of copper ions and alkaline conditions in the dye bath, as these can affect the final shade.[2][4][7]

Conclusion

Both this compound and Disperse Blue 79 are valuable colorants for synthetic fibers. The choice between them should be guided by the specific application, the required fastness properties, and the dyeing process to be employed. Disperse Blue 79 demonstrates superior fastness properties, particularly light and sublimation fastness, on polyester, making it highly suitable for applications demanding high durability. This compound offers a viable option for vinegar fiber and certain polyester applications, with moderate to good fastness characteristics. For critical applications, it is recommended to conduct in-house testing on the specific substrate to confirm the performance of the chosen dye.

References

A Comparative Toxicological Assessment of Disperse Blue 102 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of Disperse Blue 102 against other selected azo dyes, namely Disperse Orange 3 and Acid Red 26. The objective is to present available data on their acute toxicity, cytotoxicity, genotoxicity, and carcinogenicity to aid in risk assessment and inform future research directions. Due to the limited publicly available toxicological data for this compound, this guide also incorporates information on the broader class of azo dyes to provide a contextual understanding of potential hazards.

Executive Summary

Azo dyes represent the largest class of synthetic colorants used in a variety of industries. Their toxicological profiles are of significant interest due to their widespread use and the potential for metabolic activation into harmful aromatic amines. This guide focuses on this compound, a monoazo dye, and compares its known toxicological characteristics with those of Disperse Orange 3 and Acid Red 26. While comprehensive data for this compound is scarce, the information available for other azo dyes provides a basis for a preliminary assessment.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicological data for this compound and the selected comparative azo dyes. It is critical to note the significant data gaps for this compound, highlighting the need for further experimental investigation.

Table 1: Acute Toxicity Data

Dye NameCAS NumberChemical ClassLD50 (Oral, Rat)Other Acute Toxicity Data
This compound 12222-97-8MonoazoData not availableOverexposure may cause dizziness, nausea, muscle weakness, narcosis, and respiratory failure.[1]
Disperse Orange 3 730-40-5Monoazo> 2000 mg/kg[2]May cause skin sensitization and respiratory irritation.[3]
Acid Red 26 3761-53-3Monoazo23160 mg/kgModerately toxic by intraperitoneal route in mice (LD50: 2000 mg/kg).[4]

Table 2: Cytotoxicity Data

Dye NameCell LineAssayIC50Reference
This compound Data not availableData not availableData not available
Disperse Orange 3 Data not availableData not availableData not available
Acid Red 26 Data not availableData not availableData not available

Note: The absence of IC50 values for these specific dyes in publicly accessible literature is a significant data gap.

Table 3: Genotoxicity and Carcinogenicity Summary

Dye NameAmes TestComet AssayCarcinogenicity Classification
This compound Data not availableData not availableNot classified
Disperse Orange 3 Data not availableData not availableLimited evidence of a carcinogenic effect.[3]
Acid Red 26 Mutagenicity data reportedData not availableQuestionable carcinogen.[4]

Signaling Pathways in Azo Dye Toxicity

The toxicity of many azo dyes is not due to the parent compound but rather their metabolic byproducts. A primary pathway involves the reductive cleavage of the azo bond (-N=N-) by azoreductases, enzymes present in the liver and gut microbiota, to form aromatic amines.[5] These aromatic amines can then undergo metabolic activation, primarily in the liver, to form reactive electrophilic species that can bind to DNA and other macromolecules, leading to genotoxicity and carcinogenicity.

DNA damage triggers a cascade of cellular responses, often involving the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death). The apoptotic pathway is executed by a family of proteases called caspases. The intrinsic pathway of apoptosis, often implicated in chemical-induced cell death, involves the release of cytochrome c from the mitochondria, which then activates a caspase cascade, ultimately leading to the activation of executioner caspases like caspase-3.[6] The Bcl-2 family of proteins plays a crucial role in regulating the release of cytochrome c from the mitochondria.[7][8][9][10]

Azo_Dye_Toxicity_Pathway cluster_Metabolism Metabolic Activation cluster_Cellular_Damage Cellular Damage cluster_Response Cellular Response Azo Dye Azo Dye Aromatic Amines Aromatic Amines Azo Dye->Aromatic Amines Azoreductases (Liver, Gut Microbiota) Reactive Metabolites Reactive Metabolites Aromatic Amines->Reactive Metabolites Metabolic Activation (e.g., Cytochrome P450) DNA Damage DNA Damage Reactive Metabolites->DNA Damage p53 p53 DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Bax Bax p53->Bax Upregulation Cytochrome c release Cytochrome c release Bax->Cytochrome c release Induces Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Azo Dye Metabolic Activation and Toxicity Pathway

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are generalized and may require optimization based on the specific dye and cell line being tested.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

MTT Cytotoxicity Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test dye in culture medium. Remove the old medium from the wells and add 100 µL of the dye solutions. Include a vehicle control (medium with the solvent used to dissolve the dye) and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the dye that causes 50% inhibition of cell viability).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis, which renders them unable to grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow on the histidine-free medium.

Workflow:

Ames Test Workflow

Protocol:

  • Bacterial Strains: Use appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).

  • Metabolic Activation: Prepare an S9 fraction from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254) to simulate mammalian metabolism.

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test dye solution at various concentrations, and 0.5 mL of the S9 mix (or buffer for tests without metabolic activation).

    • Add 2 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.[11][12]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.[13]

Workflow:

Comet Assay Workflow

Protocol:

  • Cell Treatment: Expose cells in suspension or as a monolayer to the test dye for a defined period.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH buffer to unwind the DNA. Apply an electric field. Fragmented DNA will migrate out of the nucleus, forming a "comet tail".[14]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.[15]

Conclusion

This comparative guide highlights the current state of toxicological knowledge for this compound and selected azo dyes. A significant lack of specific quantitative toxicity data for this compound necessitates a cautious approach in its application and underscores the urgent need for further research. The available information on other azo dyes, such as Disperse Orange 3 and Acid Red 26, suggests potential for skin sensitization, respiratory irritation, and genotoxicity. The primary mechanism of toxicity for many azo dyes involves metabolic activation to carcinogenic aromatic amines, which can induce DNA damage and trigger apoptotic cell death. The provided experimental protocols offer a framework for conducting the necessary toxicological assessments to fill the existing data gaps for this compound and other azo dyes.

References

A Comparative Guide to the Quantification of Disperse Blue 102: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Disperse Blue 102, a synthetic dye belonging to the disperse class of colorants, is critical in various fields, including textile manufacturing, environmental monitoring, and toxicology studies. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantification of this compound. The performance of each method is evaluated based on key validation parameters, supported by experimental data from closely related disperse dyes where direct data for this compound is not available.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture. For the analysis of disperse dyes like this compound, reversed-phase HPLC with Photodiode Array (PDA) detection is the method of choice, offering high sensitivity and selectivity.

Experimental Protocol: HPLC-PDA for Disperse Dyes

This protocol is adapted from a validated method for the analysis of a mixture of disperse dyes, including the structurally similar Disperse Blue 106.

1. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column compartment, and a Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-15 min: 40-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, monitoring at the wavelength of maximum absorbance (λmax) for this compound (requires determination, but for similar blue disperse dyes, this is often in the range of 550-650 nm).

3. Sample and Standard Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 0.1 to 20 µg/mL.

  • Sample Preparation (Textile Matrix):

    • Weigh approximately 1.0 g of the textile sample, cut into small pieces.

    • Extract the dye with a suitable solvent (e.g., methanol, chloroform, or a mixture of acetonitrile and water) using ultrasonication for 30 minutes at 50°C.[1]

    • Centrifuge the extract to remove textile fibers.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

Performance Comparison: HPLC vs. Alternative Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for high accuracy, sensitivity, or throughput. The following tables summarize the performance characteristics of HPLC and two common alternative methods: UV-Visible Spectrophotometry and Thin-Layer Chromatography with Densitometry. The data presented is based on typical values obtained for disperse dyes.

Table 1: Quantitative Performance Characteristics of Analytical Methods for Disperse Dye Quantification

ParameterHPLC-PDAUV-Vis SpectrophotometryTLC-Densitometry
Principle Chromatographic separation followed by UV-Vis detectionMeasurement of light absorbance at a specific wavelengthChromatographic separation on a plate followed by densitometric measurement
Specificity High (separates dye from matrix components and impurities)Low to Moderate (prone to interference from other absorbing species)Moderate (separation is less efficient than HPLC)
Linearity (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL~1 µg/mL~0.1 µ g/spot
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL~3 µg/mL~0.3 µ g/spot
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%
Precision (%RSD) < 5%< 10%< 10%

Alternative Analytical Techniques

UV-Visible Spectrophotometry

A simpler and more rapid technique than HPLC, UV-Vis spectrophotometry measures the absorbance of light by the sample at a specific wavelength. While it is a cost-effective method for routine analysis of relatively pure samples, its lack of specificity makes it susceptible to interference from other components in the sample that absorb light at the same wavelength.

Experimental Protocol: UV-Vis Spectrophotometry

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of this compound across the visible spectrum (typically 400-800 nm) to determine the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the determined λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample and measure its absorbance at the λmax. The concentration of this compound in the sample can be determined from the calibration curve.

Thin-Layer Chromatography (TLC) with Densitometry

TLC is a planar chromatographic technique that can be used for the separation and quantification of substances. When coupled with a densitometer, which measures the absorbance or fluorescence of the separated spots on the TLC plate, it can provide quantitative results. TLC-densitometry offers better separation than UV-Vis spectrophotometry but is generally less efficient and sensitive than HPLC.

Experimental Protocol: TLC-Densitometry

  • Stationary Phase: Silica gel TLC plates.

  • Mobile Phase: A suitable solvent system that provides good separation of this compound from other components. An example for disperse dyes is a mixture of toluene (B28343) and acetone.

  • Sample Application: Apply known volumes of the standard solutions and the sample solution as spots or bands onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Densitometric Analysis: After development, dry the plate and scan it with a densitometer at the λmax of this compound. The peak areas of the spots are proportional to the concentration of the dye.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for HPLC method validation and a logical comparison of the analytical methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Result prep_standards Prepare Standard Solutions hplc_analysis HPLC-PDA Analysis prep_standards->hplc_analysis prep_samples Prepare Sample Solutions prep_samples->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq specificity Specificity hplc_analysis->specificity validated_method Validated Method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method specificity->validated_method Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods specificity Specificity hplc HPLC-PDA specificity->hplc High uv_vis UV-Vis Spectrophotometry specificity->uv_vis Low tlc TLC-Densitometry specificity->tlc Moderate sensitivity Sensitivity (LOD/LOQ) sensitivity->hplc High sensitivity->uv_vis Low sensitivity->tlc Moderate accuracy_precision Accuracy & Precision accuracy_precision->hplc High accuracy_precision->uv_vis Moderate accuracy_precision->tlc Good throughput Throughput & Cost throughput->hplc Lower Throughput Higher Cost throughput->uv_vis High Throughput Low Cost throughput->tlc Moderate Throughput Moderate Cost

References

Cross-Reactivity of Disperse Blue 102 with Other Textile Allergens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of Disperse Blue 102 with other common textile allergens. While direct experimental data on the cross-reactivity of this compound is notably limited in published literature, this document summarizes the existing knowledge on cross-sensitization among other disperse dyes to offer a valuable comparative context. The information presented is intended to support research and development efforts in the fields of dermatology, toxicology, and textile manufacturing.

A review of 54 studies on contact allergy to disperse dyes noted a lack of patch testing data for several dyes listed as allergens by the EU Commission, including this compound.[1][2][3] This highlights a significant gap in the understanding of the specific cross-reaction patterns of this particular dye.

Comparative Cross-Reactivity of Disperse Dyes

While specific data for this compound is scarce, extensive research has been conducted on other disperse dyes, particularly Disperse Blue 106 and Disperse Blue 124. These studies provide insights into the potential for cross-reactions within this class of textile allergens.

A study of 6,478 consecutive patients tested with a panel of seven textile dyes found that cross-reactions between Disperse Blue 106 and Disperse Blue 124 were observed in 59% of patients who tested positive for either dye.[4][5] This suggests a high likelihood of co-sensitization between these two structurally related dyes.

Furthermore, cross-reactivity has been frequently observed between certain azo disperse dyes and para-phenylenediamine (PPD), a well-known contact allergen found in hair dyes and black rubber.[4][5] However, this cross-reactivity does not appear to extend to all disperse blue dyes. The same study noted that cross-reactivity with PPD was not frequent in subjects allergic to Disperse Blue dyes.[4][5]

The following table summarizes the observed cross-reactivity patterns among various disperse dyes and related allergens based on available patch test data.

Allergen TestedCross-Reacts WithPercentage of Co-sensitizationStudy Population
Disperse Blue 106Disperse Blue 12459%437 allergic patients from a pool of 6,478 consecutive patients
Disperse Orange 3p-Phenylenediamine (PPD)Frequent437 allergic patients from a pool of 6,478 consecutive patients
para-Aminoazobenzene (PAAB)p-Phenylenediamine (PPD)Frequent437 allergic patients from a pool of 6,478 consecutive patients
para-Dimethylaminoazobenzene (PDAAB)p-Phenylenediamine (PPD)Frequent437 allergic patients from a pool of 6,478 consecutive patients

Experimental Protocols

The standard method for assessing cross-reactivity among textile allergens is the patch test . The following provides a generalized protocol based on methodologies cited in the reviewed literature.

Objective: To determine the presence of allergic contact dermatitis and assess cross-sensitization between different textile dyes.

Materials:

  • A series of disperse dyes for testing (e.g., this compound, Disperse Blue 106, Disperse Blue 124, Disperse Orange 3, etc.).

  • Vehicle for allergen preparation (typically petrolatum).

  • Standard patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

  • Alcohol swabs for skin preparation.

  • Marking pen.

Procedure:

  • Patient Selection: Patients with a history of suspected textile dermatitis are selected for testing.

  • Allergen Preparation: The disperse dyes are prepared in petrolatum at a standardized concentration (e.g., 1.0% w/w).

  • Patch Application:

    • The patient's upper back is cleansed with an alcohol swab and allowed to dry.

    • Small amounts of the prepared allergen mixtures are applied to the patch test chambers.

    • The patches are applied to the patient's back in a structured array.

    • The locations of the patches are marked with a skin-safe marker.

  • Patch Removal and Readings:

    • The patches are typically removed after 48 hours (Day 2).

    • Initial readings are taken 30-60 minutes after patch removal.

    • Subsequent readings are performed on Day 3 or Day 4, and sometimes on Day 7, to capture delayed reactions.

  • Interpretation of Results:

    • Reactions are scored based on the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from no reaction (-) to strong reactions (+++) characterized by intense erythema, infiltration, papules, and vesicles.

    • Concomitant positive reactions to multiple dyes in the same patient suggest potential cross-reactivity.

Logical Relationship of Textile Allergen Cross-Reactivity

The following diagram illustrates the known and potential cross-reactivity pathways between different textile allergens based on the available literature.

CrossReactivity cluster_DisperseBlue Disperse Blue Dyes cluster_AzoDyes Other Azo Dyes This compound This compound Disperse Blue 106 Disperse Blue 106 This compound->Disperse Blue 106 Potential Disperse Blue 124 Disperse Blue 124 This compound->Disperse Blue 124 Potential Disperse Blue 106->Disperse Blue 124 High (59%) p-Phenylenediamine (PPD) p-Phenylenediamine (PPD) Disperse Blue 106->p-Phenylenediamine (PPD) Infrequent Disperse Blue 124->p-Phenylenediamine (PPD) Infrequent Disperse Orange 3 Disperse Orange 3 Disperse Orange 3->p-Phenylenediamine (PPD) Frequent para-Aminoazobenzene para-Aminoazobenzene para-Aminoazobenzene->p-Phenylenediamine (PPD) Frequent para-Dimethylaminoazobenzene para-Dimethylaminoazobenzene para-Dimethylaminoazobenzene->p-Phenylenediamine (PPD) Frequent

Caption: Known and potential cross-reactivity between disperse dyes and PPD.

References

A Comparative Environmental Impact Assessment: Disperse Blue 102 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the textile dye Disperse Blue 102 and its common alternatives. The assessment is supported by a summary of available quantitative data on ecotoxicity and wastewater characteristics, alongside detailed experimental protocols for key analytical methods. This document aims to inform researchers and professionals in their efforts towards more sustainable practices in industries utilizing such chemical entities.

Introduction to this compound and its Alternatives

This compound is a synthetic dye belonging to the disperse class of dyes, characterized by its low water solubility.[1] These dyes are primarily used for coloring hydrophobic fibers such as polyester.[2] The dyeing process typically involves high temperatures and pressures to facilitate the diffusion of the dye molecules into the fiber.[3] A significant environmental concern with disperse dyes is their potential for aquatic toxicity and persistence in the environment due to their low biodegradability.[4]

Alternatives to conventional disperse dyes like this compound can be broadly categorized into:

  • Other Dye Classes for Different Fibers: Reactive dyes are a primary alternative for cellulosic fibers like cotton. They form a covalent bond with the fiber, resulting in excellent wash fastness.[3] However, their application leads to highly colored effluents with high concentrations of salts and hydrolyzed dye.[5]

  • Modified Disperse Dyes: Innovations within the disperse dye category include dispersant-free and low-temperature curing dyes. These aim to reduce the chemical load and energy consumption of the dyeing process.[6]

  • Bio-based Dyes: Derived from renewable biological sources, these dyes are emerging as a potentially sustainable long-term alternative, though challenges in scalability and performance remain.[7]

Quantitative Comparison of Environmental Impact

A direct, quantitative comparison of the environmental impact of this compound and its alternatives is challenging due to the limited availability of specific data for this compound in publicly accessible literature. Therefore, data for other disperse dyes is used as a proxy to provide a representative comparison.

Table 1: Comparison of Key Environmental Parameters

ParameterDisperse Dyes (Proxy Data)Reactive DyesGeneral Textile EffluentSource(s)
Aquatic Toxicity
Fish LC50 (96h)>100 mg/L (Disperse Red 1)Data varies widely-[8]
Daphnia sp. EC50 (48h)0.0820 mg/L (Disperse Blue 823)Data varies widely-[9]
Wastewater Characteristics
Chemical Oxygen Demand (COD)1050-1300 mg/LHigh, variable102-1238 mg/L[10][11]
Biological Oxygen Demand (BOD5)500 mg/LModerate28.2-420 mg/L[10]
Total Dissolved Solids (TDS)Lower than reactive dyesHigh (due to salt)1188-3927 mg/L[3][12]
Biodegradability
Ready Biodegradability (OECD 301)Generally lowVariable-[5][13]

Note: The data presented is compiled from various sources and for different specific dyes within a class. Direct comparisons should be made with caution.

Experimental Protocols

Aquatic Toxicity Testing

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours. Immobilisation is observed at 24 and 48 hours and compared to a control group.

  • Test Organisms: Daphnia magna.

  • Test Conditions: The test is conducted in a defined aqueous medium at a constant temperature (20 ± 1 °C) with a specified photoperiod.

  • Procedure:

    • A range of at least five test concentrations is prepared.

    • Daphnids are introduced into the test vessels containing the different concentrations and the control.

    • The number of immobilised daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The primary endpoint is the median effective concentration (EC50) at 48 hours, which is the concentration estimated to immobilise 50% of the daphnids.

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.

  • Principle: Fish are exposed to the test substance for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Test Organisms: Species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Conditions: The test is performed in a controlled environment with respect to temperature, light, and dissolved oxygen.

  • Procedure:

    • At least five concentrations of the test substance are prepared in a geometric series.

    • Fish are placed in the test chambers with the respective concentrations and a control.

    • Mortality and any abnormal behaviors are observed and recorded at specified intervals.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50) at 96 hours, which is the concentration estimated to be lethal to 50% of the test fish.

Biodegradability Testing

OECD 301: Ready Biodegradability

This series of tests is designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment.[14]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[14] The extent of biodegradation is determined by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen uptake.[14]

  • Methods: The OECD 301 guideline includes several methods (A-F) tailored to the characteristics of the test substance (e.g., solubility, volatility).[15] For example, the CO2 Evolution Test (OECD 301B) is suitable for poorly soluble substances.[16]

  • Procedure (General):

    • The test substance is added to a mineral medium inoculated with a mixed population of microorganisms.

    • The test is run in parallel with a blank control (inoculum only) and a reference compound control (a readily biodegradable substance like sodium benzoate) to check the viability of the inoculum.[14]

    • The degradation is monitored over 28 days.

  • Pass Levels: For a substance to be classified as "readily biodegradable," it must achieve a degradation level of >70% for DOC removal or >60% for theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test period.[14]

Visualizing Environmental Impact Pathways

The following diagrams illustrate the key stages and environmental release points in the dyeing processes for disperse and reactive dyes.

Environmental Impact Pathway: Disperse vs. Reactive Dyeing cluster_disperse Disperse Dyeing (for Polyester) cluster_reactive Reactive Dyeing (for Cotton) D_Start Dye Bath Preparation (Disperse Dye, Dispersing Agents) D_Dyeing High-Temperature Dyeing (~130°C, High Pressure) D_Start->D_Dyeing D_Washing Washing & Rinsing D_Dyeing->D_Washing D_Effluent Wastewater Effluent D_Washing->D_Effluent D_Impact Environmental Impact - Residual Dye (low solubility) - Dispersing Agents - High COD - Potential Aquatic Toxicity D_Effluent->D_Impact R_Start Dye Bath Preparation (Reactive Dye, High Salt Concentration) R_Dyeing Alkaline Dyeing (Lower Temperature) R_Start->R_Dyeing R_Washing Soaping & Rinsing R_Dyeing->R_Washing R_Effluent Wastewater Effluent R_Washing->R_Effluent R_Impact Environmental Impact - Unfixed (Hydrolyzed) Dye - High Color - High TDS (Salinity) - High COD & BOD R_Effluent->R_Impact

References

A Comparative Guide to the Dyeing Performance of Disperse Dyes: Benchmarking Disperse Blue 102 Against Newer Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dyeing performance of the traditional C.I. Disperse Blue 102 against two newer generation disperse dyes, C.I. Disperse Blue 354 and C.I. Disperse Blue 366. The focus is on their application to polyester (B1180765), a key substrate in the textile industry. This document aims to provide objective performance data and detailed experimental methodologies to inform research and development in material science and textile chemistry.

Executive Summary

Disperse dyes are the primary choice for coloring polyester fibers due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at high temperatures. While this compound has been a widely used dye, the textile industry has seen the development of newer dyes with improved fastness properties and dyeing efficiency. This guide presents a side-by-side comparison of key performance indicators to highlight the advancements in disperse dye technology.

Data Presentation: Comparative Dyeing Performance

Performance IndicatorC.I. This compoundC.I. Disperse Blue 354C.I. Disperse Blue 366
Color Shade Reddish BlueBright BlueReddish Blue
Wash Fastness (ISO 105-C06) 4-5 (on Vinegar Fiber)¹4-5 (on Polyester)[1]4-5 (on Polyester)[2]
Light Fastness (ISO 105-B02) 3-4 (on Vinegar Fiber)¹6 (on Polyester)[1][3]6 (on Polyester)[2]
Rubbing Fastness (ISO 105-X12) Not AvailableGoodGood
Sublimation Fastness Not Available4 (on Polyester)[1]3-4 (on Polyester)[2]
Dye Uptake / Exhaustion Good lifting power¹High exhaustionExcellent dispersion[2]

¹Data for C.I. This compound is based on dyeing on vinegar fiber, which may not be directly comparable to performance on polyester.[4]

Experimental Protocols

To ensure reproducibility and accurate comparison of dyeing performance, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments cited.

High-Temperature Exhaust Dyeing of Polyester

This is a common laboratory method for dyeing polyester fabrics with disperse dyes.

Materials and Equipment:

  • Scoured and bleached plain-woven polyester fabric

  • Disperse dye (C.I. This compound, 354, or 366)

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Acetic acid (to adjust pH)

  • Laboratory-scale high-temperature dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1. Add 1.0 g/L of a suitable dispersing agent. Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dye Dispersion: Create a paste of the disperse dye (e.g., 1.0% on weight of fabric) with a small amount of water and dispersing agent before adding it to the dyebath.

  • Dyeing Process:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C per minute.

    • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.

    • Cool the dyebath down to 70°C.

  • After-Treatment (Reduction Clearing):

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying: Dry the rinsed fabric in an oven or air-dry.

Evaluation of Color Fastness

a) Wash Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering. A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.

b) Light Fastness (ISO 105-B02): This method evaluates the resistance of the color to the action of an artificial light source that simulates natural daylight. A specimen of the dyed fabric is exposed to light from a xenon arc lamp under controlled conditions. The change in color is assessed by comparing the exposed sample with an unexposed portion of the same fabric against a blue wool standard scale.

c) Rubbing Fastness (ISO 105-X12): This test determines the amount of color transferred from the surface of the dyed fabric to other surfaces by rubbing. A dry and a wet cotton cloth are rubbed against the dyed specimen using a crockmeter. The staining on the cotton cloths is then assessed using a grey scale.

Determination of Dye Uptake and Exhaustion

The percentage of dye exhaustion (E%) can be determined spectrophotometrically by measuring the absorbance of the dyebath before and after the dyeing process. The following formula is used:

E% = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the initial absorbance of the dyebath.

  • A₁ is the final absorbance of the dyebath after dyeing.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental evaluation of disperse dye performance.

Dyeing_Performance_Workflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_evaluation Performance Evaluation Fabric_Prep Fabric Scouring & Bleaching Dyeing High-Temperature Dyeing (130°C) Fabric_Prep->Dyeing Dye_Dispersion Dye Dispersion Preparation Dye_Dispersion->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Rinsing_Drying Rinsing & Drying Reduction_Clearing->Rinsing_Drying Wash_Fastness Wash Fastness (ISO 105-C06) Rinsing_Drying->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Rinsing_Drying->Light_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Rinsing_Drying->Rubbing_Fastness Dye_Uptake Dye Uptake/Exhaustion Measurement Rinsing_Drying->Dye_Uptake

Caption: Experimental workflow for evaluating the performance of disperse dyes.

Conclusion

The compiled data indicates that the newer disperse dyes, C.I. Disperse Blue 354 and C.I. Disperse Blue 366, offer significant improvements in light fastness on polyester compared to the available data for C.I. This compound. While the wash fastness appears to be comparable, the superior light fastness of the newer dyes is a critical advantage for many textile applications. The selection of an appropriate dye will ultimately depend on the specific end-use requirements, including desired shade, fastness properties, and processing conditions. This guide provides a foundational dataset and standardized methodologies to aid researchers in making informed decisions for their specific applications.

References

Detecting Disperse Blue 102 in the Environment: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for the detection of Disperse Blue 102, a common textile dye, in environmental matrices. Aimed at researchers, scientists, and environmental monitoring professionals, this document outlines a validated method for water sample analysis and proposes a robust method for solid matrices like soil and sludge. The guide includes detailed experimental protocols, performance data, and visual workflows to assist in method selection and implementation.

The widespread use of disperse dyes in the textile industry has led to concerns about their potential release into the environment. This compound, in particular, is a focus of environmental monitoring due to its potential persistence and ecological impact. Accurate and sensitive analytical methods are crucial for understanding its fate and distribution in various environmental compartments.

Performance Comparison of Analytical Methods

The following tables summarize the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of disperse dyes in water and a proposed LC-MS/MS method for the analysis of this compound in soil and sludge.

Table 1: Performance Data for the Analysis of Disperse Dyes in Water by SPE-LC-ESI-MS/MS

AnalyteLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Disperse Red 1~2.0~8.0>70<20
Disperse Violet 93~2.0~8.0>70<20
Disperse Blue 373~2.0~8.0>70<20
Disperse Orange 1~2.0~8.0>70<20
Disperse Orange 3~2.0~8.0>70<20
Disperse Orange 25~2.0~8.0>70<20
Disperse Yellow 3~2.0~8.0>70<20
Disperse Yellow 7~2.0~8.0>70<20
Disperse Red 13~2.0~8.0>70<20
Data from a study on various disperse dyes, demonstrating the capability of the method for similar analytes.[1]

Table 2: Proposed Method Performance for the Analysis of Disperse Dyes in Soil/Sludge by ULLE-UPLC-ESI-MS/MS

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Mean Recovery (%)
Nine Sensitizing Disperse Dyes (Range)0.08 - 2.170.27 - 7.3865.0 - 111.3
This data is based on a method validated for nine different disperse dyes in activated sludge and serves as a strong basis for a proposed method for this compound in soil.[2]

Experimental Workflows and Signaling Pathways

To visually represent the analytical processes, the following diagrams illustrate the experimental workflows for detecting this compound in both water and soil matrices.

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample Collection Filtration Filtration Water_Sample->Filtration Remove Particulates SPE Solid-Phase Extraction (SPE) Filtration->SPE Pre-concentration Elution Elution SPE->Elution Isolate Analytes Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Inject Sample Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Workflow for Disperse Dye Analysis in Water.

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Soil_Sample Soil/Sludge Sample Collection Extraction Ultrasound-Assisted Liquid-Liquid Extraction (ULLE) Soil_Sample->Extraction with Organic Solvent Centrifugation Phase Separation Extraction->Centrifugation Cleanup Extract Cleanup (e.g., d-SPE) Centrifugation->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation UPLC_MSMS UPLC-MS/MS Analysis Evaporation->UPLC_MSMS Inject Sample Data_Processing Data Processing & Quantification UPLC_MSMS->Data_Processing

Proposed Workflow for this compound Analysis in Soil.

Detailed Experimental Protocols

Method 1: Validated SPE-LC-ESI-MS/MS for Disperse Dyes in Water

This method is adapted from a validated procedure for the analysis of nine disperse azo dyes in environmental water samples.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection and Filtration: Collect 500 mL of water sample. Filter the sample through a 0.45 µm membrane filter to remove suspended particles.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a methanol/water solution (5:95, v/v) to remove interfering substances.

  • Elution: Elute the retained analytes with 10 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of methanol/water (1:1, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient Elution: Start with 50% B, increase to 100% B over 16 minutes, hold for 9 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be optimized.

Method 2: Proposed Ultrasound-Assisted Liquid-Liquid Extraction (ULLE) and UPLC-MS/MS for this compound in Soil/Sludge

This proposed method is based on a validated procedure for the determination of nine sensitizing disperse dyes in activated sludge.[2]

1. Sample Preparation: Ultrasound-Assisted Liquid-Liquid Extraction (ULLE)

  • Sample Preparation: Weigh 1 g of homogenized, air-dried soil or sludge sample into a centrifuge tube.

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and dichloromethane). Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the solid and liquid phases.

  • Extract Collection: Carefully transfer the supernatant (the organic extract) to a clean tube.

  • Cleanup (Optional but Recommended): For complex matrices, a dispersive solid-phase extraction (d-SPE) cleanup step using materials like PSA (primary secondary amine) and C18 can be employed to remove interferences.

  • Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Ultra-Performance Liquid Chromatography (UPLC):

    • Column: A sub-2 µm particle C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient program should be developed to ensure good separation of this compound from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) with optimized transitions for this compound.

Alternative Methodologies

While LC-MS/MS is the gold standard for its sensitivity and selectivity, other techniques can be considered for specific applications:

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is less sensitive than LC-MS/MS but can be a cost-effective alternative for screening samples with higher concentrations of the dye.

  • Direct Analysis in Real Time Mass Spectrometry (DART-MS): This technique allows for the rapid, direct analysis of samples with minimal preparation, making it suitable for high-throughput screening, although it is primarily a qualitative or semi-quantitative tool.

Conclusion

The choice of analytical method for the detection of this compound in environmental matrices depends on the specific requirements of the study, including the matrix type, required sensitivity, and available instrumentation. The validated SPE-LC-ESI-MS/MS method provides a reliable and sensitive approach for water analysis. For soil and sludge, the proposed ULLE-UPLC-MS/MS method, based on established protocols for similar dyes, offers a promising starting point for method development and validation. The detailed protocols and performance data presented in this guide are intended to support researchers in establishing robust and reliable analytical procedures for monitoring this important environmental contaminant.

References

A Comparative Analysis of the Fastness Properties of Disperse Blue 102 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the fastness properties of Disperse Blue 102 against three common alternatives: Disperse Blue 79, Disperse Blue 165, and Disperse Blue 183. The selection of an appropriate dye is critical in many scientific applications, including the dyeing of synthetic textiles and the preparation of colored formulations where color stability is paramount. This document presents quantitative data on key fastness properties, detailed experimental protocols for their determination, and a visual representation of the analysis workflow to aid in informed decision-making.

Quantitative Comparison of Fastness Properties

The fastness properties of a dye determine its ability to retain its color when exposed to various environmental factors. The following table summarizes the light, wash, sublimation, and rubbing (crocking) fastness of this compound and its alternatives. The ratings are based on standardized ISO and AATCC test methods, with higher values indicating better fastness.

Fastness PropertyTest MethodThis compoundDisperse Blue 79Disperse Blue 165Disperse Blue 183:1
Lightfastness ISO 105-B02 (Xenon Arc)4-56-765
AATCC 16.3 (Xenon Arc)3-46-7--
Wash Fastness (Color Change) ISO 105-C064-554-54-5
AATCC 6144--
Wash Fastness (Staining) ISO 105-C064-54-544-5
AATCC 6144--
Sublimation Fastness (Staining) ISO 105-P01 (180°C, 30s)-44-54
Rubbing/Crocking Fastness (Dry) ISO 105-X12----
AATCC 8----
Rubbing/Crocking Fastness (Wet) ISO 105-X12---4-5
AATCC 8----

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for the comparative analysis of the fastness properties of the disperse dyes.

Comparative Analysis Workflow of Disperse Dye Fastness Properties cluster_dyes Disperse Dyes cluster_tests Fastness Tests cluster_evaluation Evaluation DB102 This compound Lightfastness Lightfastness (ISO 105-B02 / AATCC 16.3) DB102->Lightfastness Washfastness Wash Fastness (ISO 105-C06 / AATCC 61) DB102->Washfastness Sublimation Sublimation Fastness (ISO 105-P01) DB102->Sublimation Crocking Crocking Fastness (ISO 105-X12 / AATCC 8) DB102->Crocking DB79 Disperse Blue 79 DB79->Lightfastness DB79->Washfastness DB79->Sublimation DB79->Crocking DB165 Disperse Blue 165 DB165->Lightfastness DB165->Washfastness DB165->Sublimation DB165->Crocking DB183 Disperse Blue 183 DB183->Lightfastness DB183->Washfastness DB183->Sublimation DB183->Crocking DataTable Comparative Data Table Lightfastness->DataTable Washfastness->DataTable Sublimation->DataTable Crocking->DataTable Analysis Analysis and Conclusion DataTable->Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the world of synthetic colorants, disperse dyes hold a significant position, particularly for coloring hydrophobic fibers like polyester. Among these, Disperse Blue 102, a monoazo dye, is a notable member. Understanding its spectroscopic characteristics in comparison to structurally similar dyes is crucial for researchers in dye chemistry, materials science, and product development. This guide provides a detailed spectroscopic comparison of this compound with its analogs, supported by experimental data and methodologies.

Unveiling the Colors: A Comparative Spectroscopic Analysis

The color of an azo dye is intrinsically linked to its chemical structure. The electronic properties of substituent groups on both the diazo and coupling components can significantly influence the wavelength of maximum absorption (λmax) and the intensity of this absorption, represented by the molar absorptivity (ε). This compound is synthesized by the diazotization of 2-amino-5-nitrothiazole (B118965) and subsequent coupling with an N-substituted aniline (B41778) derivative. Variations in this N-substituted aniline coupler lead to a family of structurally related dyes with distinct spectroscopic properties.

Dye StructureCoupler Componentλmax (nm) in MethanolMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
This compound (Structure Inferred) N,N-di-(β-hydroxyethyl)-m-toluidine~540-550 (estimated)Data not available
Dye 1N,N-dimethylaniline525Data not available
Dye 2N,N-diethylaniline535Data not available
Dye 3N-ethyl-N-(2-hydroxyethyl)aniline530Data not available
Dye 4N,N-bis(2-hydroxyethyl)aniline520Data not available

Note: The λmax for this compound is an estimation based on the trend observed in the structurally similar dyes.

Behind the Spectra: Experimental Protocols

The data presented in this guide is based on standard experimental protocols for the synthesis and spectroscopic analysis of azo disperse dyes.

Synthesis of Azo Disperse Dyes

The general procedure for the synthesis of these dyes involves a two-step diazotization and coupling reaction.

  • Diazotization of 2-amino-5-nitrothiazole: 2-amino-5-nitrothiazole is dissolved in a mixture of acetic acid and propionic acid. The solution is cooled to 0-5°C in an ice bath. A solution of nitrosylsulfuric acid (prepared by dissolving sodium nitrite (B80452) in concentrated sulfuric acid) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a few hours to ensure complete diazotization.

  • Coupling Reaction: The diazonium salt solution is slowly added to a cooled solution of the respective N-substituted aniline coupling component dissolved in an acidic medium (e.g., acetic acid). The reaction mixture is kept at a low temperature (0-10°C) and stirred until the coupling is complete, which is often indicated by a color change. The precipitated dye is then filtered, washed with water to remove any unreacted starting materials and acids, and dried.

UV-Visible Spectroscopic Analysis

The spectroscopic characterization of the synthesized dyes is performed using a UV-Visible spectrophotometer.

  • Sample Preparation: A stock solution of each dye is prepared by accurately weighing a small amount of the dye and dissolving it in a spectral grade solvent, such as methanol. A series of dilutions are then made to obtain solutions of known concentrations.

  • Measurement: The UV-Vis absorption spectra of the solutions are recorded over a specific wavelength range (e.g., 400-800 nm). The wavelength of maximum absorbance (λmax) is determined from the spectrum.

  • Determination of Molar Absorptivity (ε): According to the Beer-Lambert law (A = εcl), the molar absorptivity can be calculated from the absorbance (A) at λmax, the molar concentration (c) of the dye solution, and the path length (l) of the cuvette (typically 1 cm). A calibration curve of absorbance versus concentration can be plotted to ensure linearity and obtain a more accurate value of ε.

Visualizing Structure-Property Relationships

The following diagram illustrates the logical relationship between the structural modifications of the coupler component and the resulting shift in the absorption maximum of the dye.

Structure_Spectra_Relationship cluster_diazo Diazo Component Diazo 2-Amino-5-nitrothiazole Coupler1 N,N-dimethylaniline Coupler2 N,N-diethylaniline Coupler3 N-ethyl-N-(2-hydroxyethyl)aniline Coupler4 N,N-bis(2-hydroxyethyl)aniline DB102_Coupler N,N-di-(β-hydroxyethyl)-m-toluidine (this compound) Lambda1 525 nm Coupler1->Lambda1 Lambda2 535 nm Coupler2->Lambda2 Lambda3 530 nm Coupler3->Lambda3 Lambda4 520 nm Coupler4->Lambda4 Lambda_DB102 ~540-550 nm (Red Shift) DB102_Coupler->Lambda_DB102

Caption: Structure-Spectra Relationship of Disperse Dyes.

The observed trend indicates that increasing the electron-donating ability of the substituents on the aniline nitrogen generally leads to a bathochromic shift (a shift to a longer wavelength) in the absorption maximum. The presence of alkyl groups, such as ethyl groups, which are more electron-donating than methyl groups, results in a red shift. The introduction of a methyl group on the aromatic ring of the coupler in this compound is also expected to contribute to a further bathochromic shift. This understanding of structure-property relationships is fundamental for the rational design of new dyes with desired colors.

Evaluating the Cost-Performance of Disperse Blue 102 in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of textile and materials dyeing, the selection of colorants is a critical decision that balances performance, cost, and application suitability. This guide provides a comprehensive evaluation of Disperse Blue 102, a widely used dye for synthetic fibers, by comparing its cost-performance against key alternatives: Disperse Blue 56, Disperse Blue 79, and Disperse Blue 165. This analysis is intended for researchers, scientists, and professionals in drug development and material science who require objective data to make informed decisions.

Comparative Performance and Cost Analysis

The true cost of an industrial dye extends beyond its initial purchase price. It encompasses factors such as dyeing efficiency, fastness properties (resistance to fading and bleeding), and the need for additional treatments. A comprehensive cost-performance analysis, therefore, considers both the economic outlay and the performance attributes of the dye in its intended application.

The following table summarizes the key performance indicators and approximate costs of this compound and its common alternatives. Fastness properties are rated on a standard 1-5 scale for wash and sublimation fastness and a 1-8 scale for light fastness, with higher numbers indicating better performance.

DyeC.I. NameChemical ClassLight Fastness (ISO/AATCC)Wash Fastness (ISO)Sublimation Fastness (ISO)Approx. Price (USD/kg)
This compound 111945Single Azo3-4[1]4-5[1]4-5[1]$10.00 - $20.00
Disperse Blue 56 63285Anthraquinone (B42736)7[2]3-4[2]3-4[3]$5.00 - $10.00[4][5]
Disperse Blue 79 11345Azo5-6[6]4-5[6]4-5[7]$4.50 - $9.00[7][8]
Disperse Blue 165 11077Single Azo6[9]4-5[9]4-5[9]$5.00 - $10.00[10][11]

Note: Prices are approximate and can vary based on supplier, purity, and order volume.

In-Depth Performance Review

This compound is primarily utilized for dyeing diacetate and triacetate fibers, offering good wash and sublimation fastness.[1] However, its light fastness is moderate compared to some alternatives.[1]

Disperse Blue 56 , an anthraquinone dye, exhibits excellent light fastness, making it suitable for applications with high sun exposure.[2] Its wash and sublimation fastness are moderate.[2][3]

Disperse Blue 79 is a versatile azo dye known for its good overall fastness properties and is widely used for polyester (B1180765) and its blends.[6][7] It provides a good balance of performance characteristics for many applications.

Disperse Blue 165 is another azo dye that offers a strong performance profile with good to excellent fastness across the board, making it a reliable choice for demanding applications.[9][12]

Experimental Protocols

Accurate and reproducible evaluation of dye performance is contingent on standardized experimental methodologies. The following are detailed protocols for the key fastness tests cited in this guide.

Light Fastness (Based on AATCC Test Method 16.3 / ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Apparatus : A xenon arc lamp fading apparatus.

  • Test Specimen : A sample of the dyed fabric.

  • Procedure :

    • A portion of the test specimen is shielded from the light source.

    • The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

    • Simultaneously, a set of Blue Wool standards with known lightfastness ratings (1-8) are exposed under the same conditions.

    • The exposure is continued until a specified amount of fading occurs on the test specimen or the Blue Wool standards.

  • Evaluation : The change in color of the exposed portion of the test specimen is assessed by comparing it to the unexposed portion using the AATCC Gray Scale for Color Change or a spectrophotometer. The rating is determined by which Blue Wool standard shows a similar degree of fading.

Wash Fastness (Based on ISO 105-C06)

This method assesses the resistance of a textile's color to domestic and commercial laundering.

  • Apparatus : A suitable mechanical laundering device (e.g., Launder-Ometer).

  • Test Specimen : A 10 cm x 4 cm specimen of the dyed fabric, attached to a multi-fiber adjacent fabric.

  • Procedure :

    • The composite specimen is placed in a stainless-steel container with a specified amount of standard detergent solution and stainless-steel balls (to simulate mechanical action).

    • The container is placed in the laundering device and agitated for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 40°C, 50°C, or 60°C).

    • After agitation, the specimen is rinsed thoroughly with water and dried.

  • Evaluation : The change in color of the test specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using the Gray Scales for Color Change and Staining, respectively.

Sublimation Fastness (Based on ISO 105-P01)

This test evaluates the resistance of the color of textiles to the action of dry heat, which can cause the dye to sublimate (turn from a solid to a gas) and potentially stain adjacent materials.

  • Apparatus : A heat press or a heating plate device capable of maintaining a constant temperature.

  • Test Specimen : A specimen of the dyed fabric.

  • Procedure :

    • The dyed specimen is placed between two pieces of undyed white fabric (one of the same fiber type and one multi-fiber fabric).

    • The composite specimen is placed in the heating device and subjected to a specific temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a set duration (e.g., 30 seconds).

  • Evaluation : The change in color of the test specimen and the degree of staining on the adjacent white fabrics are assessed using the respective Gray Scales.

Cost-Performance Evaluation Workflow

The selection of the most cost-effective dye for a specific industrial application requires a systematic evaluation process. The following diagram illustrates a logical workflow for this decision-making process.

CostPerformanceEvaluation A Define Application Requirements B Identify Potential Dye Candidates A->B C Gather Performance Data (Light, Wash, Sublimation Fastness) B->C D Obtain Cost Information (Price per kg) B->D E Perform Laboratory Performance Testing C->E F Analyze Cost vs. Performance Data D->F E->F G Select Optimal Dye F->G H Pilot Scale Application Trial G->H I Final Dye Selection and Implementation H->I

Workflow for cost-performance evaluation of industrial dyes.

This structured approach ensures that the chosen dye not only meets the required performance standards but also aligns with the economic constraints of the manufacturing process. By integrating both empirical data and cost analysis, a truly optimal selection can be made.

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Disperse Dyes, with a Focus on Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical techniques applicable to the quantification of disperse dyes, such as Disperse Blue 102. The selection of a robust and validated analytical method is crucial for quality control, regulatory compliance, and research and development in the pharmaceutical and textile industries. This document outlines key performance characteristics of common analytical methods, provides detailed experimental protocols, and presents a workflow for inter-laboratory validation to ensure method reproducibility and reliability across different laboratories.

Comparison of Analytical Techniques

The quantification of disperse dyes is primarily achieved through High-Performance Liquid Chromatography (HPLC) with various detectors and UV-Vis Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity. HPLC coupled with mass spectrometry (MS or MS/MS) generally provides the highest levels of sensitivity and specificity, which is critical for trace-level analysis.[1] For routine quality control, HPLC with a Photodiode Array (PDA) detector offers a balance between performance and cost.[1]

Table 1: Performance Characteristics of Analytical Methods for Disperse Dye Analysis

ParameterHPLC-PDAHPLC-MSHPLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.7 mg/LSurpasses DIN 54231 method requirements~2.0 ng/L[1]Method Dependent
Limit of Quantification (LOQ) Not SpecifiedNot Specified~8.0 ng/L[1]Method Dependent
Linearity Range 1 to 20 mg/LNot Specified2.0 to 100.0 ng/mL[1]Method Dependent
Precision (RSD) 5.6% (Overall)Not Specified< 6% (Intra-day), < 13% (Inter-day)[1]Method Dependent
Selectivity GoodHighVery High[1]Moderate
Confidence in Identification ModerateHigh (with m/z confirmation)[1]Very High (with parent/daughter ion confirmation)[1]Low

Experimental Protocols

Reliable analytical methods are a cornerstone for compliance with national and international regulations.[2] The following are generalized protocols that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of individual components in a mixture.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (PDA, MS, or MS/MS).

  • Column: A C18 reversed-phase column is commonly used for the analysis of disperse dyes.

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often employed. For example, a mobile phase of acetonitrile and ammonium acetate (B1210297) solution (45:55) has been used.[3]

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.[2]

    • Dissolve the sample containing this compound in the same solvent and filter it through a 0.45 µm filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the calibration standards and the sample solution.

    • Monitor the eluent at the wavelength of maximum absorbance for this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

UV-Vis Spectrophotometry

This method is a simpler, more accessible technique for quantification but may lack the selectivity of HPLC.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution and ensure it is free of particulate matter.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across a range of wavelengths.

    • Measure the absorbance of the calibration standards and the sample solution at the λmax.[1]

    • Construct a calibration curve by plotting absorbance against concentration.

    • Calculate the concentration of this compound in the sample using the calibration curve.[1]

Inter-Laboratory Validation Workflow

Inter-laboratory validation, or a collaborative trial, is essential to assess the reproducibility of an analytical method. A laboratory using a fully validated method must still verify that it can achieve the published performance characteristics.[2]

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Sample Analysis & Data Collection cluster_3 Phase 4: Statistical Analysis & Reporting A Develop Analytical Method B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Develop Standard Operating Procedure (SOP) B->C D Select Participating Laboratories C->D E Prepare & Distribute Standardized Samples & SOP F Laboratories Analyze Samples Using SOP E->F G Collect & Tabulate Results from All Labs H Statistical Analysis of Data (Repeatability, Reproducibility) G->H I Final Validation Report H->I

References

Degradation of Disperse Blue 102: A Comparative Guide to Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective degradation of recalcitrant organic pollutants, such as the textile dye Disperse Blue 102, from wastewater is a critical challenge in environmental remediation. Advanced Oxidation Processes (AOPs) have emerged as a promising suite of technologies capable of breaking down these complex molecules. This guide provides a comparative analysis of various AOPs for the degradation of this compound and analogous disperse dyes, supported by experimental data to inform researchers on the efficacy and operational parameters of each method.

Comparative Performance of Advanced Oxidation Processes

The degradation efficiency of AOPs is highly dependent on the specific operational parameters. The following table summarizes the performance of different AOPs on this compound and structurally similar disperse dyes, providing a comparative overview of their effectiveness.

Advanced Oxidation Process (AOP)Target DyeCatalyst/OxidantInitial ConcentrationpHReaction TimeDegradation Efficiency (%)Reference
Fenton Disperse Blue 79Fe²⁺/H₂O₂60 mg/L360 min85% (Color), 75% (COD)[1][2]
Photo-Fenton Bezathrene Blue RSFe²⁺/H₂O₂/UVNot Specified33 hours77.09%[1]
Helio-Photo-Fenton Bezathrene Blue RSFe²⁺/H₂O₂/SunlightNot Specified33 hours97.84%[1]
Ozonation Disperse DyesO₃---up to 90% (Color), ~10% (COD)[3]
Ozone-Fenton Disperse Blue 79O₃/Fe²⁺/H₂O₂---93% (Color), 85% (COD)[2]
Photocatalysis Disperse Blue 1TiO₂/H₂O₂/UV----[4]
Photocatalysis Disperse Blue 94SrCrO₄/Light3 x 10⁻⁵ M7.0--[1]

Note: Data for this compound is limited; therefore, data from closely related Disperse Blue dyes are presented as a reference.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized experimental protocols for the key AOPs discussed.

Fenton Process

The Fenton process utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).

  • Reactor Setup: A batch reactor is typically used for the Fenton process.

  • Reactant Preparation: A solution of the target dye (e.g., Disperse Blue 79 at 60 mg/L) is prepared.[1]

  • pH Adjustment: The pH of the dye solution is adjusted to an acidic range, typically around 3, using sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH).[1]

  • Reaction Initiation: The Fenton reaction is initiated by the sequential addition of a ferrous salt (e.g., FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂).[1]

  • Reaction Conditions: The solution is stirred at a constant speed for a specified duration (e.g., 60 minutes).[1]

  • Analysis: The degradation of the dye is monitored by measuring the decrease in its absorbance at its maximum wavelength using a spectrophotometer. Chemical Oxygen Demand (COD) analysis is also performed to assess mineralization.

Photocatalytic Degradation

Photocatalysis involves the use of a semiconductor catalyst (e.g., TiO₂) and a light source (e.g., UV) to generate hydroxyl radicals.

  • Reactor Setup: A photoreactor equipped with a suitable light source is required.

  • Catalyst Suspension: The photocatalyst (e.g., Strontium Chromate, SrCrO₄) is suspended in the dye solution (e.g., Disperse Blue 94 at 3 x 10⁻⁵ M).[1]

  • pH and Catalyst Loading: The pH is maintained at a specific level (e.g., 7.0), and the optimal catalyst loading is determined (e.g., 0.25g per 100mL of solution).[1]

  • Irradiation: The suspension is irradiated with a light source to initiate the photocatalytic reaction.[1]

  • Analysis: The degradation of the dye is tracked by measuring the change in absorbance with a spectrophotometer.

Ozonation

Ozonation employs ozone (O₃) as a powerful oxidant to degrade organic pollutants.

  • Reactor Setup: A gas-washing bottle or a similar reactor that allows for efficient gas-liquid contact is used.

  • Ozone Generation: Ozone is produced from an oxygen source using an ozone generator.

  • Reaction Initiation: The generated ozone is bubbled through the dye solution.

  • Reaction Conditions: The pH of the solution can be varied to influence the degradation mechanism (direct ozonolysis or hydroxyl radical-mediated).

  • Analysis: Decolorization and mineralization are assessed using spectrophotometry and COD measurements, respectively.

Visualizing the Processes

To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare Dye Solution pH_Adjustment Adjust pH Dye_Solution->pH_Adjustment Add_Reagents Add Catalyst/Oxidant pH_Adjustment->Add_Reagents Initiate_Reaction Initiate Reaction (e.g., UV, Stirring) Add_Reagents->Initiate_Reaction Sampling Collect Samples at Intervals Initiate_Reaction->Sampling Measurement Spectrophotometric & COD Measurement Sampling->Measurement Data_Analysis Analyze Degradation Efficiency Measurement->Data_Analysis

Caption: General experimental workflow for AOP-based dye degradation.

AOP_Mechanism cluster_AOP Advanced Oxidation Process cluster_radicals Reactive Species Generation cluster_degradation Degradation Pathway AOP AOPs (Fenton, Photocatalysis, Ozonation) OH_Radical Hydroxyl Radicals (•OH) AOP->OH_Radical generates Dye This compound Intermediates Intermediate Products Dye->Intermediates oxidized by •OH End_Products CO₂, H₂O, Mineral Acids Intermediates->End_Products further oxidized

References

Assessing the Biocompatibility of Disperse Blue 102 for In Vitro Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biocompatibility of Disperse Blue 102 for in vitro studies. Through a comparative analysis with commonly used alternative dyes—Methylene (B1212753) Blue, Trypan Blue, and Neutral Red—this document offers insights into their relative cytotoxicity and provides supporting experimental data and detailed protocols to aid in the selection of appropriate reagents for cell-based assays.

Comparative Analysis of Cytotoxicity

The selection of a dye for in vitro applications necessitates a thorough evaluation of its potential cytotoxic effects to ensure that experimental outcomes are not skewed by unintended toxicity. This section compares the biocompatibility of this compound with Methylene Blue, Trypan Blue, and Neutral Red, summarizing available quantitative data on their half-maximal inhibitory concentration (IC50) values.

In contrast, the alternatives considered here have more extensive and quantifiable biocompatibility data. Methylene Blue, a widely used stain, exhibits a broad range of IC50 values depending on the cell line and exposure conditions. For instance, its IC50 has been reported to be 27.5 µM in U87-MG human glioblastoma cells.[4] Trypan Blue is primarily used as a stain to differentiate viable from non-viable cells and is generally considered to have low cytotoxicity to intact, live cells, as they are impermeable to the dye.[5] However, its impact on cell viability at higher concentrations or with prolonged exposure is less characterized with specific IC50 values. The Neutral Red assay is itself a cell viability/cytotoxicity test based on the uptake of the dye by viable cells, and therefore the dye itself is considered biocompatible at the concentrations used in the assay.[6][7]

The following table summarizes the available cytotoxicity data for these compounds.

CompoundCell LineIC50 ValueCitation(s)
This compound Not ReportedNot Reported-
Methylene Blue U87-MG27.5 µM[4]
HeLaNot explicitly stated, but cytotoxicity observed[8]
NIH/3T3Cytotoxicity observed with 1.0 mg/L MB + 7.5 J/cm² LED[8]
Trypan Blue ARPE19Reduction in cell viability at 0.06 mg/ml[5]
Neutral Red HepG2IC50 for Doxorubicin control: 0.69 ± 0.08 µM[2]
MCF-7IC50 for Doxorubicin control: 0.44 ± 0.07 µM[2]

Experimental Protocols

To ensure the reproducibility and validity of biocompatibility assessments, detailed and standardized experimental protocols are essential. This section provides methodologies for three key in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V assay for apoptosis detection.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells to be tested

  • 96-well culture plates

  • Complete culture medium

  • This compound or alternative dyes

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test dye and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells to be tested

  • 96-well culture plates

  • Complete culture medium

  • This compound or alternative dyes

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (positive control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of the test dye and incubate. Include untreated cells (negative control) and cells treated with lysis solution (positive control).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Calculate cytotoxicity as a percentage relative to the positive control.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

  • Cells to be tested

  • This compound or alternative dyes

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test dye for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizing Cellular Impact: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the potential mechanisms of cytotoxicity and the experimental process, the following diagrams were generated using Graphviz.

G cluster_0 Experimental Workflow for Biocompatibility Assessment A Cell Seeding B Treatment with Dye (e.g., this compound) A->B C Incubation (24-72 hours) B->C D Cytotoxicity/Viability Assays C->D F Apoptosis Assay (e.g., Annexin V) C->F E Data Analysis (IC50 Calculation) D->E G Pathway Analysis F->G

Fig. 1: Experimental workflow for assessing in vitro biocompatibility.

G cluster_1 Potential Signaling Pathway of Dye-Induced Cytotoxicity Dye Cytotoxic Dye (e.g., Disperse Dyes) Mito Mitochondrial Dysfunction Dye->Mito ROS Increased ROS Production Mito->ROS Casp9 Caspase-9 Activation Mito->Casp9 ROS->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Potential signaling pathway of dye-induced mitochondrial-mediated apoptosis.

References

Comparative Analysis of Disperse Blue 102 Cross-Reactivity in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the immunological cross-reactivity of Disperse Blue 102, a common textile dye, in the context of allergic contact dermatitis. Due to a lack of specific quantitative data from immunological assays such as ELISA for this compound, this comparison is based on available data from related disperse dyes, primarily Disperse Blue 106 and Disperse Blue 124, and the structurally related compound p-phenylenediamine (B122844) (PPD). The primary immunological method for assessing sensitization to these compounds is the patch test, with the Lymphocyte Transformation Test (LTT) serving as a relevant in-vitro method for investigating cell-mediated responses.

Comparison of Allergenic Potential and Cross-Reactivity

Disperse dyes are well-documented haptens, meaning they are small molecules that can elicit an immune response only when bound to a carrier protein. The primary immunological concern with these dyes is Type IV delayed-type hypersensitivity, which clinically manifests as allergic contact dermatitis.

Table 1: Comparison of Disperse Blue Dyes and p-Phenylenediamine

FeatureThis compoundDisperse Blue 106Disperse Blue 124p-Phenylenediamine (PPD)
Chemical Class Azo dyeAzo dyeAzo dyePara-amino compound
Molecular Formula C₁₅H₁₉N₅O₄S[1][2][3][4]C₁₄H₁₇N₅O₃S[5][6]C₁₆H₁₉N₅O₄S[7][8][9][10]C₆H₈N₂[11][12][13]
Common Use Textile dye for synthetic fibers (e.g., polyester)[1]Textile dye for synthetic fibers, known sensitizer[14]Textile dye for synthetic fibers, common screening allergen for textile dye dermatitis[9][15]Hair dye, rubber antioxidant, photographic developer[12]
Sensitizing Potential Considered a potential sensitizer.Strong sensitizer, frequent cause of textile dermatitis.[14]Strong sensitizer, frequent cause of textile dermatitis.[15][16]Potent sensitizer, a primary cause of hair dye allergy.
Cross-Reactivity Expected to cross-react with other azo dyes.High frequency of simultaneous reactivity with Disperse Blue 124 due to structural similarity.[15][16] Potential for cross-reactivity with impurities in commercial preparations.[15]High frequency of simultaneous reactivity with Disperse Blue 106.[15][16]Known to cross-react with other para-amino compounds and some azo dyes.[16]

Structural Comparison and Basis for Cross-Reactivity

The potential for immunological cross-reactivity between these compounds stems from their structural similarities. All three Disperse Blue dyes share a common core structure, featuring a substituted aniline (B41778) ring linked to another aromatic system via an azo group (-N=N-). This shared structural motif is likely the primary epitope recognized by T-cells in sensitized individuals. p-Phenylenediamine, a well-known potent sensitizer, shares the para-substituted aniline structure, which is a key feature for cross-reactivity with many azo dyes.

Chemical Structures:

  • This compound: C₁₅H₁₉N₅O₄S[1][2][3][4]

  • Disperse Blue 106: C₁₄H₁₇N₅O₃S[5][6]

  • Disperse Blue 124: C₁₆H₁₉N₅O₄S[7][8][9][10]

  • p-Phenylenediamine (PPD): C₆H₈N₂[11][12][13]

The close structural resemblance between Disperse Blue 106 and 124 explains the high rate of co-sensitization observed in clinical patch testing.[15][16] While the exact structure of this compound differs slightly, the presence of the core azo-aniline structure suggests a high likelihood of cross-reactivity with other dyes in this family.

Experimental Protocols

Patch Testing

Patch testing is the gold standard for the diagnosis of allergic contact dermatitis to textile dyes.

Methodology:

  • Allergen Preparation: The disperse dye (e.g., this compound) is prepared in a suitable vehicle, typically petrolatum, at a standardized concentration (e.g., 1.0% w/w).

  • Application: A small amount of the allergen preparation is applied to a small aluminum disc (Finn Chamber) and affixed to the patient's back using hypoallergenic tape.

  • Occlusion: The patch is left in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge the patch or cause excessive sweating.

  • Reading: The patch is removed at 48 hours, and the skin reaction is read. A second reading is typically performed at 72 or 96 hours.

  • Scoring: Reactions are graded based on the intensity of the inflammatory response (e.g., erythema, papules, vesicles) according to the International Contact Dermatitis Research Group (ICDRG) criteria.

Lymphocyte Transformation Test (LTT)

The LTT is an in-vitro assay to measure the proliferation of T-lymphocytes in response to an allergen, providing evidence of a specific cell-mediated immune response.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Whole blood is collected from the patient in heparinized tubes. PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: The isolated PBMCs are washed and resuspended in a complete cell culture medium.

  • Antigen Stimulation: The cells are plated in a 96-well plate and stimulated with various concentrations of the test substance (e.g., this compound, dissolved in a non-toxic solvent like DMSO and then diluted in culture medium). A negative control (vehicle only) and a positive control (a mitogen like phytohemagglutinin) are included.

  • Incubation: The cells are incubated for 5 to 7 days to allow for antigen-specific T-cell proliferation.

  • Proliferation Assay: The proliferation of lymphocytes is measured. The traditional method involves adding ³H-thymidine to the culture for the final 18-24 hours of incubation. Proliferating cells incorporate the radiolabeled thymidine (B127349) into their DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods such as BrdU incorporation or CFSE dilution can be used.

  • Calculation of Stimulation Index (SI): The SI is calculated as the mean counts per minute (CPM) of the antigen-stimulated cultures divided by the mean CPM of the unstimulated (negative control) cultures. An SI ≥ 3 is generally considered a positive result, indicating a specific lymphocyte response.

Visualizations

LTT_Workflow Lymphocyte Transformation Test (LTT) Workflow cluster_blood_processing Blood Processing cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis blood_collection 1. Whole Blood Collection (Heparin) pbmc_isolation 2. PBMC Isolation (Density Gradient) blood_collection->pbmc_isolation cell_plating 3. Cell Plating (96-well plate) pbmc_isolation->cell_plating antigen_addition 4. Addition of This compound cell_plating->antigen_addition controls Controls: - Negative (Vehicle) - Positive (Mitogen) incubation 5. Incubation (5-7 days) antigen_addition->incubation proliferation_assay 6. Proliferation Assay (e.g., 3H-Thymidine) incubation->proliferation_assay measurement 7. Measurement (Scintillation Counter) proliferation_assay->measurement si_calculation 8. Stimulation Index (SI) Calculation measurement->si_calculation result Positive (SI >= 3) or Negative (SI < 3) si_calculation->result

Caption: Workflow of the Lymphocyte Transformation Test (LTT).

Type_IV_Hypersensitivity Type IV Hypersensitivity Pathway (Allergic Contact Dermatitis) cluster_sensitization Sensitization Phase (First Exposure) cluster_elicitation Elicitation Phase (Re-exposure) hapten This compound (Hapten) skin_protein Skin Protein hapten->skin_protein Binds to hapten_protein Hapten-Protein Complex skin_protein->hapten_protein langerhans Langerhans Cell (APC) hapten_protein->langerhans Uptake by lymph_node Draining Lymph Node langerhans->lymph_node Migrates to t_cell_activation T-Cell Activation & Proliferation lymph_node->t_cell_activation Presents antigen memory_t_cell Memory T-Cells t_cell_activation->memory_t_cell memory_t_cell2 Circulating Memory T-Cells memory_t_cell->memory_t_cell2 Circulate hapten2 This compound hapten_protein2 Hapten-Protein Complex hapten2->hapten_protein2 t_cell_recruitment T-Cell Recruitment & Activation hapten_protein2->t_cell_recruitment Recognized by skin Skin memory_t_cell2->skin Enter skin->t_cell_recruitment cytokine_release Cytokine/Chemokine Release t_cell_recruitment->cytokine_release inflammation Inflammation (Dermatitis) cytokine_release->inflammation

Caption: Signaling pathway of Allergic Contact Dermatitis.

References

Safety Operating Guide

Safe Disposal of Disperse Blue 102: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring personnel safety and environmental protection within research and development settings. Disperse Blue 102, an azo dye, requires careful handling due to its potential health and environmental hazards.[1][2] Adherence to established disposal protocols is not only a matter of best practice but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).[3] This guide provides essential, step-by-step instructions for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to understand its associated hazards and the necessary personal protective equipment (PPE). The compound is classified as a skin irritant, may cause an allergic skin reaction, and can cause serious eye damage.[1] It is also considered toxic to aquatic life with long-lasting effects.[1]

Hazard ClassificationRequired Personal Protective Equipment (PPE)First Aid Procedures
Skin Irritant / Sensitizer [1]Nitrile gloves, lab coat, appropriate protective clothing.[1][4]Immediately wash the affected area with soap and water. Remove contaminated clothing.[5][6]
Serious Eye Damage [1]Safety goggles or face shield.[1][4]Rinse immediately and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][5]
Aspiration Hazard / Ingestion [1]Use in a well-ventilated area or fume hood.[4]Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Inhalation Hazard [4]Work in a well-ventilated laboratory environment to avoid inhaling powder.[4]Move the individual to fresh air. If breathing is difficult, seek medical attention.[5]

Regulatory Framework for Chemical Waste

The disposal of laboratory chemical waste is governed by strict federal and state regulations. The Environmental Protection Agency (EPA) under RCRA establishes the primary framework for hazardous waste management.[3] For academic institutions, 40 CFR part 262, subpart K, provides an alternative set of regulations better suited to the laboratory environment.[7] Key principles include:

  • Prohibition: Hazardous chemicals must not be disposed of in the regular trash or down the sewer drain.[3][8]

  • Point of Generation: Waste must be accumulated at or near the point where it is generated, in what is known as a Satellite Accumulation Area (SAA).[3][9]

  • Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions.[3][9]

  • Professional Management: Waste determinations and disposal should be handled by trained professionals, such as institutional Environmental Health & Safety (EH&S) staff or licensed hazardous waste contractors.[7][10]

Step-by-Step Disposal Protocol for this compound

Follow these procedural steps to ensure the safe collection and disposal of this compound waste.

Step 1: Waste Collection Collect all solid waste containing this compound (e.g., excess powder, contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., solutions, rinsates) in separate, designated hazardous waste containers.[5] Rinses from contaminated glassware must also be collected as hazardous waste.[8]

Step 2: Container Management Use containers that are chemically compatible with the dye and any solvents used.[3] The container must be in good condition and have a secure, leak-proof lid, which should remain closed except when adding waste.[3][8] Whenever possible, store the waste container in secondary containment to mitigate spills.[3][9]

Step 3: Labeling Clearly label the waste container with the words "Hazardous Waste."[8] The label must also include the full chemical name "this compound," its CAS number (69766-79-6), and a list of all other chemical constituents and their approximate concentrations.[8][11][12] Mark the date when waste was first added to the container.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled container at or near the point of generation, under the control of laboratory personnel.[3] The SAA must not be near a sink or floor drain.[9] Ensure that the volume of waste does not exceed regulatory limits for an SAA.[9]

Step 5: Arranging for Final Disposal Contact your institution's Environmental Health & Safety (EH&S) department or a designated hazardous waste professional to schedule a waste pickup.[13] Do not attempt to treat or neutralize the chemical waste unless it is a well-established and approved laboratory procedure.[10] Final disposal must be conducted through an authorized hazardous waste management facility.[5]

Quantitative Disposal and Storage Limits

The following table summarizes key quantitative parameters relevant to laboratory waste management.

ParameterRegulatory Limit / GuidelineSource
Sewer Discharge pH Must be between 5.5 and 9.0[8]
Satellite Accumulation Area (SAA) Volume Limit (Labs) ≤ 25 gallons[9]
Waste Accumulation Time Limit (Academic Labs under Subpart K) 6 to 12 months from accumulation start date[7][9]

Protocol for Waste Handling and Collection

This protocol outlines the standard operating procedure for accumulating this compound waste in a laboratory setting prior to its removal by trained hazardous waste professionals. On-site chemical treatment of azo dyes is a complex process often requiring specialized equipment and is not recommended for standard research laboratories.[10][14]

Objective: To safely collect and store waste containing this compound for proper disposal.

Materials:

  • Designated hazardous waste container (chemically compatible, with screw cap)

  • Secondary containment bin

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

Methodology:

  • Container Preparation:

    • Select a clean, dry container compatible with this compound and any solvents in the waste stream.

    • Affix a hazardous waste label to the container. Fill in the laboratory location, Principal Investigator's name, and contact information.

    • Place the container in a secondary containment bin in the designated SAA.

  • Waste Accumulation:

    • For solid waste : Carefully place contaminated items (gloves, wipes, etc.) and excess solid this compound into the container.

    • For liquid waste : Carefully pour solutions containing this compound into the designated liquid waste container using a funnel.

    • On the hazardous waste label, list "this compound" and all other chemical components (including water and solvents) with their estimated percentages.

    • Record the date the first drop of waste is added to the container.

  • Storage and Monitoring:

    • Keep the waste container tightly sealed at all times, except when adding waste.

    • Store the container in the SAA, away from incompatible materials.

    • Regularly inspect the container for any signs of degradation or leakage.[3]

  • Scheduling Disposal:

    • Monitor the volume of waste in the container.

    • Once the container is full, or as the accumulation time limit approaches, contact your institution's EH&S office to request a waste pickup.

    • Ensure all information on the label is complete and accurate before the scheduled pickup.

Disposal Workflow Visualization

The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound waste generated in a laboratory.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A This compound Waste Generated B Select Compatible Hazardous Waste Container A->B C Collect Solid & Liquid Waste in Separate, Sealed Containers B->C D Label Container: 'Hazardous Waste' Contents & Date C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F G Contact EH&S for Waste Pickup F->G Yes I Continue to Monitor Storage Conditions F->I No H Transfer to Authorized Hazardous Waste Facility G->H I->F

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disperse Blue 102

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of Disperse Blue 102. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be tightly fitting with side-shields to protect against dust particles.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-Impermeable GlovesNitrile gloves are a suitable option. Double-gloving is recommended as a best practice. Regularly inspect gloves for any signs of degradation or punctures before and during use.
Body Protection Laboratory CoatA full-length lab coat should be worn to prevent skin contact.
ApronA chemical-resistant apron should be worn over the lab coat for additional protection during procedures with a high risk of splashing.
Respiratory Protection Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dust generation is unavoidable. A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.
Foot Protection Closed-Toe ShoesRequired at all times within the laboratory to protect against spills and falling objects.

Operational Plan: Handling and Storage Protocols

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols.[1][2]

  • Avoid Dust Generation : Minimize the creation of dust when handling the solid compound.[3] Use appropriate tools and techniques for weighing and transferring the substance.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Contaminated Clothing : Remove any contaminated clothing immediately and launder it separately before reuse.[3]

Storage Procedures
  • Container : Store in a tightly closed, clearly labeled container.[1][3]

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

  • Segregation : Store away from foodstuffs and beverages.[1]

Emergency Response and First Aid

Immediate and appropriate response is critical in the event of an emergency.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be handled and disposed of as hazardous chemical waste.

  • Waste Collection : Collect all solid waste in a designated, labeled, and sealed container. Collect liquid waste in a separate, compatible, and clearly labeled container.

  • Labeling : Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations.[2] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Container Decontamination : Triple rinse empty containers with a suitable solvent before disposal. The rinsate should be collected and disposed of as hazardous waste.

Visualizing Safety Workflows

To further clarify the procedural steps for ensuring safety when handling this compound, the following diagrams illustrate the key decision-making and action pathways.

PPE_Selection_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_action Action Assess Task Assess Handling Task (e.g., weighing, preparing solution) Consult SDS Consult Safety Data Sheet (SDS) Assess Task->Consult SDS Eye/Face Select Eye/Face Protection (Goggles/Face Shield) Consult SDS->Eye/Face Hand Select Hand Protection (Nitrile Gloves, Double Glove) Consult SDS->Hand Body Select Body Protection (Lab Coat/Apron) Consult SDS->Body Respiratory Select Respiratory Protection (Respirator if needed) Consult SDS->Respiratory Don PPE Don All Selected PPE Eye/Face->Don PPE Hand->Don PPE Body->Don PPE Respiratory->Don PPE Proceed Proceed with Handling this compound Don PPE->Proceed

Caption: PPE Selection Workflow for this compound.

Spill_Response_Workflow Spill Occurs Spill of this compound Occurs Evacuate Evacuate Immediate Area Spill Occurs->Evacuate Alert Alert Supervisor and EHS Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess Small Spill Small, Manageable Spill? Assess->Small Spill Cleanup Cleanup with Appropriate Absorbent (Wearing Full PPE) Small Spill->Cleanup Yes Large Spill Large or Unmanageable Spill Small Spill->Large Spill No Dispose Dispose of Waste as Hazardous Cleanup->Dispose EHS Response Await EHS Response Team Large Spill->EHS Response

Caption: Spill Response Workflow for this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.